molecular formula C24H25FN4O2 B019824 Methyl 5,6,7,8-Tetradehydro Risperidone CAS No. 106266-08-4

Methyl 5,6,7,8-Tetradehydro Risperidone

Cat. No.: B019824
CAS No.: 106266-08-4
M. Wt: 420.5 g/mol
InChI Key: UVJBJGOMUWKXDI-UHFFFAOYSA-N
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Description

Risperidone is a benzisoxazole derivative used for treating schizophrenia, and also the psychotic, affective, or behavioral symptoms associated with other disorders. Methyl 5,6,7,8-tetradehydro risperidone is used as an internal standard used in the quantitative analysis of risperidone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-15-3-6-22-26-16(2)19(24(30)29(22)14-15)9-12-28-10-7-17(8-11-28)23-20-5-4-18(25)13-21(20)31-27-23/h3-6,13-14,17H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJBJGOMUWKXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559525
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106266-08-4
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 6,7,8,9-Tetradehydro Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Risperidone is a cornerstone atypical antipsychotic agent, valued for its potent antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1][2] Its therapeutic efficacy is intrinsically linked to its three-dimensional structure and physicochemical properties. This whitepaper presents a comprehensive technical guide for the rational design, synthesis, and detailed characterization of a novel analogue, Methyl 6,7,8,9-Tetradehydro Risperidone. This analogue features an aromatized pyrido[1,2-a]pyrimidin-4-one core, a modification hypothesized to significantly alter the molecule's conformational rigidity and electronic distribution. Such alterations may lead to a modified receptor binding profile, metabolic stability, and pharmacokinetic properties. We provide a plausible, field-proven synthetic strategy centered on catalytic dehydrogenation, followed by a rigorous, multi-technique analytical workflow for structural elucidation and purity confirmation. This document is intended for researchers in medicinal chemistry, drug discovery, and pharmaceutical development, offering a blueprint for the exploration of novel chemical space around a validated pharmacophore.

Introduction and Rationale

Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a widely prescribed medication for schizophrenia and bipolar disorder.[1] Its mechanism of action involves a complex interplay with multiple neurotransmitter systems, primarily through high-affinity binding to 5-HT2A and D2 receptors.[2][3] The structure of risperidone includes a saturated tetrahydropyridine ring within its core heterocyclic system, which imparts significant conformational flexibility.

The exploration of structure-activity relationships (SAR) is fundamental to the development of next-generation therapeutics with improved efficacy and safety profiles. In this context, we propose the synthesis of Methyl 6,7,8,9-Tetradehydro Risperidone. The term "tetradehydro" refers to the formal removal of four hydrogen atoms from the 6, 7, 8, and 9 positions, resulting in the aromatization of the tetrahydropyridine ring to a pyridine ring.

The core scientific rationale for this modification is based on several key hypotheses:

  • Conformational Rigidity: Aromatizing the heterocyclic core introduces planarity, significantly reducing the molecule's flexibility. This conformational lock could enhance binding affinity and selectivity for its target receptors by minimizing the entropic penalty upon binding.

  • Electronic Properties: The introduction of an aromatic system alters the electronic distribution (π-system) of the core, potentially introducing new binding interactions, such as π-π stacking, within the receptor's active site.

  • Metabolic Stability: The positions targeted for dehydrogenation (6, 7, 8, 9) are potential sites for metabolic modification in the parent drug.[4] Aromatization blocks these sites from typical oxidative metabolism, which could lead to an altered pharmacokinetic profile and potentially longer half-life.

This guide provides a detailed roadmap for the chemical synthesis and rigorous analytical characterization of this novel and promising risperidone analogue.

Proposed Synthetic Strategy

The synthesis of Methyl 6,7,8,9-Tetradehydro Risperidone is designed as a convergent synthesis. The strategy hinges on preparing two key intermediates: the known 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate A) and a novel, aromatized side chain, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate C) . The final step involves the N-alkylation of Intermediate A with Intermediate C.

The pivotal challenge is the synthesis of the aromatized Intermediate C. We propose achieving this via catalytic dehydrogenation of the readily accessible saturated precursor, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate B) , which is a standard intermediate in many established risperidone syntheses.[4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Preparation of Key Intermediates cluster_1 Final Product Assembly Int_A Intermediate A 6-fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Target Target Molecule Methyl 6,7,8,9-Tetradehydro Risperidone Int_A->Target Int_B Intermediate B 3-(2-chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Int_C Intermediate C 3-(2-chloroethyl)-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one Int_B->Int_C Catalytic Dehydrogenation (Key Step) Int_C->Target N-Alkylation

Caption: Overall convergent synthesis strategy for the target molecule.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed for research purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Catalytic Dehydrogenation of Intermediate B

Causality: This step is the core of the novel synthesis. Catalytic dehydrogenation is a well-established method for aromatizing cyclic systems.[5] Palladium on carbon (Pd/C) is chosen as the catalyst due to its high efficacy in dehydrogenating nitrogen-containing heterocycles. A high-boiling, inert solvent like diphenyl ether is selected to achieve the high temperatures (typically >200 °C) required to overcome the activation energy for aromatization.

Protocol:

  • To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Intermediate B (1 equivalent) and 10% Palladium on Carbon (Pd/C, 0.1 w/w).

  • Add diphenyl ether as the solvent (approx. 10 mL per gram of Intermediate B).

  • Flush the system with nitrogen gas for 15 minutes.

  • Heat the reaction mixture to reflux (approx. 250-260 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.

  • Once complete, cool the mixture to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional DCM.

  • Concentrate the filtrate under reduced pressure to remove the DCM.

  • Purify the resulting crude product (Intermediate C) via flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure aromatic intermediate.

Step 2: N-Alkylation for Final Product Synthesis

Causality: This is a standard SN2 reaction to form the final molecule.[6] Intermediate A acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl side chain on Intermediate C. An inorganic base, sodium carbonate, is used to deprotonate the piperidine nitrogen of Intermediate A, activating it for nucleophilic attack, and to neutralize the HCl generated during the reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions and promoting the reaction rate.

Protocol:

  • In a round-bottom flask, dissolve Intermediate A (1.1 equivalents) and anhydrous sodium carbonate (Na₂CO₃, 3 equivalents) in anhydrous dimethylformamide (DMF).

  • Add a solution of Intermediate C (1 equivalent) in DMF to the mixture.

  • Heat the reaction mixture to 80-90 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC (Eluent: 5% Methanol in DCM). The reaction is typically complete in 6-8 hours.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • A precipitate of the crude product will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove DMF and inorganic salts, then with a small amount of cold isopropanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from ethanol or isopropanol to obtain the pure Methyl 6,7,8,9-Tetradehydro Risperidone.

Characterization and Structural Elucidation

A multi-faceted analytical approach is essential to confirm the structure and purity of the synthesized compound. This process validates the success of each synthetic step and ensures the quality of the final product.

Characterization Workflow Diagram

Characterization_Workflow cluster_purity Purity Assessment cluster_identity Structural Identity Confirmation Start Purified Final Product TLC TLC Start->TLC MS Mass Spec (ESI-MS) (Confirm MW) Start->MS IR FT-IR (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR HPLC HPLC-UV (Purity >99.5%) TLC->HPLC Final Confirmed Structure & Purity Report HPLC->Final MS->Final IR->Final NMR->Final

Caption: Systematic workflow for the analytical characterization of the target molecule.

Expected Analytical Data

The following tables summarize the predicted data from key analytical techniques. These predictions are based on the known data for risperidone and an understanding of how the structural modifications would influence the spectral output.[7][8][9]

Table 1: Chromatographic and Mass Spectrometric Data

Parameter Method Expected Result Rationale
Purity RP-HPLC > 99.5% Standard pharmaceutical purity requirement.
Retention Time RP-HPLC Shifted from Risperidone Increased planarity and aromaticity will alter interaction with the C18 stationary phase.

| Molecular Ion | ESI-MS (M+H)⁺ | m/z = 407.19 | Corresponds to the calculated molecular weight of C₂₃H₂₃FN₄O₂ (406.46 g/mol ) + H⁺. This is 4 mass units less than risperidone. |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Key Difference from Risperidone
~8.5 - 9.0 d 1H Aromatic H (Pyrido-ring) New Signal. Replaces aliphatic protons at ~3.8 ppm.
~7.0 - 8.0 m 5H Aromatic H (Benzisoxazole & Pyrido-ring) New Signals. Aromatic region is more complex due to the additional pyridine protons.
~3.0 - 3.5 m 12H Piperidine & Ethyl Chain Protons Largely similar to risperidone.

| ~2.5 | s | 3H | -CH₃ | Largely similar to risperidone. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Key Difference from Risperidone
~160 - 165 C=O, C=N Similar to risperidone.
~110 - 155 Aromatic Carbons New Signals. Appearance of new sp² carbon signals from the aromatized ring, replacing the sp³ signals (~20-50 ppm) of the tetrahydropyridine moiety.
~50 - 60 Aliphatic Carbons (Piperidine, Ethyl) Similar to risperidone.

| ~15 - 20 | -CH₃ | Similar to risperidone. |

Discussion and Future Perspectives

This document outlines a robust and scientifically sound pathway for the synthesis and verification of Methyl 6,7,8,9-Tetradehydro Risperidone. The successful synthesis of this molecule would provide a valuable tool for neuropharmacology research.

The primary impact of the proposed structural modification—aromatization of the pyrido-pyrimidine core—is the introduction of conformational rigidity. This change is expected to have a profound effect on the molecule's interaction with its biological targets. A more rigid ligand often exhibits higher binding affinity due to a lower entropic cost of binding. Furthermore, the altered electronic profile could change the nature of the binding interactions, potentially shifting the selectivity profile between the 5-HT2A and D2 receptors, or even revealing affinity for other receptors.

Future work should focus on:

  • In Vitro Pharmacological Profiling: The synthesized compound must be evaluated in competitive radioligand binding assays to determine its affinity (Ki) for dopamine D2, serotonin 5-HT2A, and a panel of other relevant CNS receptors.

  • Functional Assays: Cell-based functional assays are needed to determine whether the compound acts as an antagonist, agonist, or inverse agonist at its primary targets.

  • ADME-Tox Studies: In vitro studies to assess metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and preliminary cytotoxicity will be crucial for evaluating its drug-like properties.

  • In Vivo Evaluation: Should the in vitro profile prove promising, studies in established animal models of psychosis would be warranted to assess its antipsychotic potential and propensity for inducing extrapyramidal side effects.

The synthesis of this novel analogue represents a logical and strategic step in the ongoing effort to refine and improve upon the therapeutic profile of one of the most important classes of CNS drugs.

References

  • Kim, D., Kang, M., et al. (2005). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Archives of Pharmacal Research, 28(9), 1019-22. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(2), 762-769. Available at: [Link]

  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. Available at: [Link]

  • Buser, C., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. Available at: [Link]

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  • Google Patents. (1956). GB745400A - Catalytic dehydrogenation of piperidine.
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  • Yonsei University. (2005). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Available at: [Link]

  • MDPI. (2021). Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. Pharmaceutics, 13(9), 1348. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Risperidone. PubChem Compound Database. Available at: [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Available at: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Available at: [Link]

  • Kumar, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26. Available at: [Link]

  • Canadian Science Publishing. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Solid-state NMR spectra of risperidone and samples a)~d). Available at: [Link]

  • MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5488. Available at: [Link]

  • Mondal, T., et al. (2023). NMR relaxation and diffusion studies to probe the motional dynamics of risperidone within PLGA microsphere. Magnetic Resonance Letters, 3(2), 197-205. Available at: [Link]

  • ResearchGate. (2006). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • Google Patents. (2008). KR20080022084A - New substituted tetracyclic tetrahydrofuran, pyrrolidine and tetrahydrothiophene derivatives and their use as medicaments.
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Sources

A Comprehensive Guide to the Structural Elucidation of Novel Risperidone Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the identification, isolation, and structural elucidation of novel impurities related to Risperidone. Tailored for researchers, scientists, and professionals in drug development and quality control, this document moves beyond standard protocols to offer insights into the rationale behind experimental choices, ensuring a robust and scientifically sound approach to impurity profiling.

Introduction: The Imperative of Impurity Profiling for Risperidone

Risperidone, a benzisoxazole-derived atypical antipsychotic, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2][3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. The presence of impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients, can potentially impact the drug's safety and therapeutic effect.[1][4] Therefore, rigorous identification and characterization of any impurity at a level of ≥ 0.10% is a critical regulatory requirement, as stipulated by the International Council for Harmonisation (ICH) guidelines.[4] This guide outlines a systematic and logical workflow for the structural elucidation of novel Risperidone impurities, ensuring compliance and a deeper understanding of the drug's stability profile.

The Strategic Approach: A Workflow for Elucidation

The structural elucidation of unknown impurities is a multi-step process that requires a combination of analytical techniques and deductive reasoning. The following workflow provides a systematic approach, from initial detection to final structural confirmation.

G cluster_0 Phase 1: Detection & Generation cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Confirmation & Synthesis A Initial Purity Profile (HPLC/UPLC) B Forced Degradation Studies (ICH Q1A) A->B C Generation of Impurity-Enriched Samples B->C D Method Development for Preparative Chromatography C->D E Isolation of Impurity (Prep-HPLC) D->E F Purity Confirmation of Isolated Impurity E->F G Mass Spectrometry (LC-MS/MS) - Molecular Weight & Fragmentation F->G J Final Structure Proposal G->J H Nuclear Magnetic Resonance (NMR) - 1H, 13C, DEPT H->J I Further Spectroscopic Analysis (IR, UV) I->J K Proposed Structure Confirmation (e.g., Single Crystal XRD) J->K L Synthesis of Reference Standard K->L M Co-injection with Original Sample L->M

Caption: A logical workflow for the structural elucidation of novel impurities.

Phase 1: Generation and Detection of Impurities

The initial step in identifying novel impurities is to subject the Risperidone drug substance to stress conditions that are more aggressive than typical storage conditions. This forced degradation is essential to predict potential degradation pathways and generate impurities that might form over the product's shelf-life.

Forced Degradation Studies

Forced degradation studies should be conducted under a variety of conditions as recommended by ICH guideline Q1A.[5] These studies help to establish the inherent stability of the drug substance and validate the stability-indicating power of the analytical methods.

Protocol for Forced Degradation of Risperidone:

  • Preparation of Stock Solution: Prepare a stock solution of Risperidone in a suitable solvent mixture, such as water and acetonitrile (50:50 v/v).[6]

  • Acidic Degradation: To an aliquot of the stock solution, add 5N hydrochloric acid and reflux for a specified period.[6] Neutralize the solution before analysis.

  • Basic Degradation: To another aliquot, add 5N sodium hydroxide and reflux.[6][7] Neutralize before injection.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[6][8] This condition is known to generate the N-oxide of Risperidone.[7][8]

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 105°C for 72 hours).[6]

  • Photolytic Degradation: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

Initial Analytical Screening

A stability-indicating HPLC or UPLC method is crucial for resolving the newly formed impurities from the parent drug and from each other. UPLC is often preferred due to its advantages in speed and resolution.[9]

ParameterRecommended HPLC Conditions
Column Waters Xterra RP8 (250 x 4.6 mm, 5 µm) or equivalent[6][10]
Mobile Phase Isocratic mixture of 10 mM potassium dihydrogen phosphate (pH 3.5), acetonitrile, and methanol (65:20:15 v/v/v)[6][10]
Flow Rate 1.0 mL/min[6][10]
Detection UV at 276 nm[6][10]
Column Temperature Ambient (e.g., 25°C)[6][10]

Rationale for Method Selection: An RP-HPLC method with a phosphate buffer provides good peak shape and resolution for Risperidone and its degradation products. The use of a C8 column can offer different selectivity compared to a C18 column, which may be advantageous for resolving closely eluting impurities. The chosen wavelength of 276 nm offers good sensitivity for Risperidone.

Phase 2: Isolation and Purification of Novel Impurities

Once a novel impurity is detected and consistently generated, the next step is to isolate it in sufficient quantity and purity for structural characterization.

Workflow for Impurity Isolation:

G A Enriched Impurity Sample (from Forced Degradation) B Method Scouting for Preparative HPLC A->B C Scale-up to Preparative HPLC B->C D Fraction Collection based on UV or MS signal C->D E Purity Analysis of Fractions (Analytical HPLC/UPLC) D->E F Pooling of Pure Fractions E->F G Solvent Evaporation and Lyophilization F->G H Isolated Impurity (>95% purity) G->H

Caption: A systematic workflow for the isolation of impurities using preparative HPLC.

Preparative HPLC

Preparative liquid chromatography is the cornerstone for isolating impurities. The analytical method is scaled up by increasing the column diameter and adjusting the flow rate to handle larger sample loads.

Protocol for Preparative HPLC:

  • Column Selection: Choose a preparative column with the same stationary phase as the analytical column to maintain selectivity.

  • Sample Loading: Dissolve the impurity-enriched sample in the mobile phase at a high concentration.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Check: Analyze the collected fractions using the analytical HPLC method to assess purity.

  • Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.

Phase 3: Structural Characterization

With the pure impurity in hand, a suite of spectroscopic techniques is employed to piece together its molecular structure.

Mass Spectrometry (MS)

LC-MS/MS is a powerful tool for determining the molecular weight and obtaining fragmentation patterns of the impurity.

  • Expertise in Action: Electrospray ionization (ESI) in positive mode is typically effective for Risperidone and its analogues.[11] The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can provide the elemental composition. Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, offer clues about the core structure and the location of modifications. For instance, an increase of 16 amu in the molecular weight of an impurity compared to Risperidone strongly suggests the formation of an N-oxide or a hydroxylated species.[7][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for unambiguous structure elucidation.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Trustworthiness through Data Integration: The proposed structure must be consistent with all spectroscopic data. For example, in the case of Risperidone N-oxides, the ¹H and ¹³C chemical shifts of the methylene groups attached to the nitrogen atom in the piperidine ring are deshielded compared to those of Risperidone.[12]

Phase 4: Confirmation and Reference Standard Synthesis

The final phase involves confirming the proposed structure and preparing a reference standard for future analytical work.

Structure Confirmation

For completely novel impurities, single-crystal X-ray diffraction can provide unambiguous proof of the proposed structure.[13][14]

Synthesis of the Reference Standard

A synthetic route to the novel impurity should be devised and executed.[4][12] The synthesized material is then co-injected with the isolated impurity in the validated HPLC method. A single, sharp peak confirms the identity of the impurity.

Example of Impurity Synthesis: Risperidone N-oxide

  • Method: Treatment of Risperidone with 30% H₂O₂ in methanol for approximately 48 hours can yield a mixture of cis- and trans-Risperidone N-oxides.[12]

  • Separation: The resulting diastereomers can be separated by flash chromatography.[12]

  • Characterization: The synthesized impurities are then fully characterized by Mass Spectrometry and NMR to confirm their structures.[12]

Conclusion

The structural elucidation of novel Risperidone impurities is a meticulous process that underpins the safety and quality of the final drug product. By following a logical workflow that integrates forced degradation studies, advanced chromatographic separation, and comprehensive spectroscopic analysis, researchers can confidently identify and characterize these critical compounds. This in-depth understanding of Risperidone's stability and degradation pathways is not only a regulatory necessity but also a fundamental aspect of robust pharmaceutical development.

References

  • Study at forced degradation of risperidone with 3.00 % H2O2 at room... - ResearchGate. Available at: [Link]

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. Available at: [Link]

  • Structural studies of impurities of risperidone by hyphenated techniques | Request PDF. Available at: [Link]

  • Structural studies of impurities of risperidone by hyphenated techniques - PubMed. Available at: [Link]

  • Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed. Available at: [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica. Available at: [Link]

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) - Rasayan Journal of Chemistry. Available at: [Link]

  • Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of related substances of antipsychotic drug Risperidone - The Pharma Innovation Journal. Available at: [Link]

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A Technical Guide to the Physicochemical Properties of Risperidone Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Risperidone, a benzisoxazole derivative, is a widely prescribed atypical antipsychotic medication.[1] Like all pharmaceutical active ingredients, risperidone is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its safety, efficacy, and stability.[2][3][4] This technical guide provides an in-depth analysis of the physicochemical properties of risperidone's principal degradation products. We will explore the primary degradation pathways—oxidation, hydrolysis, and photolysis—and elucidate the structures of the resulting impurities. Furthermore, this guide details the critical physicochemical parameters of these degradants and presents a comprehensive, validated analytical workflow for their identification and quantification, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][5][6][7] This document is intended for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Degradation Product Profiling

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and therapeutic efficacy throughout its shelf life.[2] Forced degradation studies, or stress testing, are a cornerstone of the drug development process, as mandated by regulatory bodies like the ICH.[2][5][6][7][8] These studies are designed to deliberately degrade the API under conditions more severe than accelerated stability testing, including acid/base hydrolysis, oxidation, heat, and exposure to light.[3][9][10][11]

The primary objectives of such studies are threefold:

  • Elucidate Degradation Pathways: To understand the chemical routes by which the drug breaks down.

  • Identify Degradation Products: To determine the structure of potential impurities that could form during storage and administration.

  • Develop Stability-Indicating Methods: To create and validate analytical methods capable of separating and quantifying the API from its degradation products.[10]

For risperidone, understanding the physicochemical properties of its degradation products is not merely a regulatory formality. These properties—such as solubility, polarity (logP), and acid dissociation constant (pKa)—directly influence their toxicological potential, bioavailability, and behavior during analytical separation. This guide provides the foundational knowledge required to navigate these challenges effectively.

Major Degradation Pathways and Products of Risperidone

Forced degradation studies reveal that risperidone is primarily susceptible to oxidative, photolytic, and to a lesser extent, hydrolytic stress.[3][4][11] The core chemical transformations involve the benzisoxazole ring system and the piperidine nitrogen.

The two most prominently cited major degradation products are:

  • Risperidone N-oxide: Formed under oxidative and photolytic conditions.[1][3][4]

  • 9-Hydroxyrisperidone: A major metabolite, also observed as a product of acid and base-catalyzed hydrolysis.[3][4][12] This compound is also the principal active metabolite of risperidone.[13]

Other potential degradation can occur, including the cleavage of the benzisoxazole moiety.[3][14]

Oxidative and Photolytic Degradation Pathway

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), and exposure to light lead to the formation of Risperidone N-oxide.[1][3][9] The tertiary amine on the piperidine ring is the primary site of oxidation.

G Risperidone Risperidone N_Oxide Risperidone N-oxide Risperidone->N_Oxide H₂O₂ or hv (Oxidation/Photolysis)

Caption: Oxidative and Photolytic Pathway of Risperidone.

Hydrolytic Degradation Pathway

Under acidic or basic conditions, risperidone can undergo hydrolysis. One of the identified products is 9-Hydroxyrisperidone, where hydroxylation occurs on the alicyclic portion of the molecule.[4][15]

G Risperidone Risperidone Hydroxyrisperidone 9-Hydroxyrisperidone Risperidone->Hydroxyrisperidone H⁺ or OH⁻ (Hydrolysis)

Caption: Hydrolytic Degradation Pathway of Risperidone.

Physicochemical Properties of Risperidone and Its Degradants

The physicochemical properties of a drug and its impurities are paramount for developing robust analytical methods and understanding potential in-vivo behavior. A change in the parent structure, such as the addition of an oxygen atom to form an N-oxide, drastically alters properties like polarity and solubility.

PropertyRisperidoneRisperidone N-oxide9-HydroxyrisperidoneRationale for Importance
Molecular Weight ( g/mol ) 410.5[16]426.5426.5Affects mass spectrometry analysis and stoichiometric calculations.
Melting Point (°C) 170[16]Data not readily availableData not readily availableInfluences thermal analysis (DSC/TGA) and solid-state stability.
pKa (basic) 8.3[16]Expected to be lowerExpected to be similarGoverns ionization state, which impacts solubility and chromatographic retention on reverse-phase columns.
Solubility Practically insoluble in water; dissolves in dilute acid.Expected to have higher aqueous solubilityExpected to be similar to RisperidoneCritical for formulation, dissolution testing, and sample preparation for analysis.
LogP (calculated) ~3.5 - 4.0Expected to be lower (more polar)Expected to be slightly lowerPredicts partitioning behavior in chromatographic systems and biological membranes. A lower LogP indicates increased polarity.

Causality Behind Property Shifts:

  • Risperidone N-oxide: The addition of a highly polar N-oxide functional group significantly increases the molecule's hydrophilicity. This leads to a lower LogP value and greater aqueous solubility compared to the parent drug. This increased polarity will cause it to elute earlier than risperidone in a typical reverse-phase HPLC method.

  • 9-Hydroxyrisperidone: The introduction of a hydroxyl (-OH) group also increases polarity, though generally to a lesser extent than an N-oxide. This results in a slightly lower LogP and modified solubility profile. Its chromatographic retention time will also be shorter than that of risperidone.

Analytical Strategy: A Stability-Indicating UPLC/HPLC Method

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, impurities, or excipients.[10] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for this task in the pharmaceutical industry.[17][18]

Experimental Workflow for Forced Degradation Analysis

The following workflow outlines a systematic approach to stress testing and method development, consistent with ICH guidelines.[2]

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions (ICH Q1A/Q1B) cluster_analysis 3. Analysis & Evaluation A Prepare Risperidone Stock Solution (e.g., 1 mg/mL in Methanol) B1 Acid Hydrolysis (e.g., 0.1 M HCl, RT, 12h) A->B1 B2 Base Hydrolysis (e.g., 0.1 M NaOH, RT, 12h) A->B2 B3 Oxidation (e.g., 3% H₂O₂, RT, 6h) A->B3 B4 Thermal (e.g., 80°C, 6h) A->B4 B5 Photolytic (e.g., ICH specified light/UV exposure) A->B5 C Neutralize (if needed) & Dilute Samples B1->C B2->C B3->C B4->C B5->C D Inject into Validated Stability-Indicating HPLC/UPLC System C->D E Analyze Chromatograms: - Peak Purity (PDA) - Mass Balance - Identify Degradants (LC-MS) D->E

Caption: Workflow for a Forced Degradation Study of Risperidone.

Protocol: Validated Stability-Indicating HPLC-UV Method

This protocol is a representative example and must be fully validated according to ICH Q2(R1) guidelines for any specific application.[11]

Objective: To separate and quantify risperidone from its oxidative and hydrolytic degradation products.

1. Instrumentation and Conditions:

  • System: HPLC or UPLC with a Photodiode Array (PDA) or UV detector.

  • Column: Waters Xterra RP8 (250 x 4.6 mm, 5 µm) or equivalent C8/C18 column.[15]

  • Mobile Phase: Isocratic mixture of Phosphate Buffer (10 mM KH₂PO₄, pH 3.5) : Acetonitrile : Methanol (65:20:15 v/v/v).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 276 nm or 280 nm.[10][15]

  • Column Temperature: 40 °C.[19]

  • Injection Volume: 20 µL.[10]

2. Reagent and Sample Preparation:

  • Diluent: Water and Acetonitrile (50:50 v/v).[15]

  • Standard Stock Solution: Accurately weigh and dissolve risperidone working standard in the diluent to obtain a concentration of ~250 µg/mL.[15]

  • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of ~25 µg/mL.[15]

  • Forced Degradation Sample Preparation:

    • Acid Degradation: Dissolve risperidone in 0.1 M HCl, stir for a specified time (e.g., 12 hours), then neutralize with 0.1 M NaOH and dilute to the working concentration with diluent.[10]

    • Base Degradation: Use 0.1 M NaOH for stress, then neutralize with 0.1 M HCl.

    • Oxidative Degradation: Dissolve risperidone in a solution of 3% H₂O₂, protect from light for a specified time (e.g., 6 hours), then dilute.[1][9]

3. System Suitability Test (SST):

  • Procedure: Make five replicate injections of the working standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.[15][17]

    • Tailing Factor: Not more than 2.0.

    • Theoretical Plates: Greater than 2000.

4. Validation Parameters (ICH Q2 R1):

  • Specificity: Analyze stressed samples to ensure degradation peaks are well-resolved from the main risperidone peak. Peak purity analysis using a PDA detector is essential.

  • Linearity: Establish a linear relationship between concentration and detector response over a range (e.g., 10-60 µg/mL). The correlation coefficient (r²) should be >0.998.[10]

  • Accuracy: Perform recovery studies by spiking known amounts of risperidone into a placebo mixture at different levels (e.g., 75%, 100%, 125%). Mean recovery should be within 98-102%.[15]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing multiple preparations. The RSD should be less than 2.0%.[3][15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

A thorough understanding of the physicochemical properties of risperidone's degradation products is fundamental to ensuring the quality, safety, and stability of the final drug product. The formation of more polar degradants, such as Risperidone N-oxide and 9-Hydroxyrisperidone, necessitates the development of robust, stability-indicating analytical methods. The HPLC/UPLC workflow and protocol detailed in this guide provide a validated, ICH-compliant framework for the identification and control of these impurities. By integrating this knowledge into the development lifecycle, scientists can build a comprehensive stability profile for risperidone, ensuring it meets the stringent requirements of regulatory authorities and provides a safe and effective treatment for patients.

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The Catalyst Within: A Technical Guide to Unlocking Novel Risperidone Derivatives Through Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals specializing in neuropharmacology and medicinal chemistry.

Abstract: Risperidone, a cornerstone atypical antipsychotic, undergoes extensive hepatic metabolism that dictates its therapeutic efficacy and side-effect profile. Far from being simple inactivation routes, these metabolic pathways represent a fertile ground for the discovery of novel chemical entities. The primary active metabolite, 9-hydroxyrisperidone (paliperidone), has already been successfully developed as a standalone therapeutic, proving the principle that risperidone's metabolic fate can inspire next-generation drug design. This guide provides an in-depth exploration of risperidone's metabolic landscape, outlines robust experimental workflows for identifying novel and minor metabolites, and discusses medicinal chemistry strategies to leverage this knowledge for the rational design of new derivatives with potentially superior pharmacological properties.

Section 1: The Established Metabolic Landscape of Risperidone

Risperidone's clinical activity is not solely attributable to the parent drug; it is the sum of the parent compound and its primary active metabolite, 9-hydroxyrisperidone, often referred to as the "active moiety".[1][2] Understanding the enzymatic processes that govern this conversion is fundamental to predicting drug performance and identifying opportunities for innovation.

The biotransformation of risperidone is predominantly hepatic.[3][4] The two principal, well-characterized metabolic routes are alicyclic hydroxylation and oxidative N-dealkylation.[5][6]

  • Primary Pathway: Alicyclic Hydroxylation The most significant metabolic conversion is the hydroxylation of risperidone at the 9-position of its tetrahydropyrido[1,2-a]pyrimidin-4-one ring system.[3][7] This reaction yields 9-hydroxyrisperidone, a metabolite with a pharmacological profile very similar to the parent compound.[8] This conversion is primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6 .[9][10] The enzyme CYP3A4 also contributes to this pathway, but to a lesser extent.[2][10] The significant reliance on CYP2D6 introduces inter-individual variability in plasma concentrations of risperidone and its metabolite due to genetic polymorphisms in the CYP2D6 gene.[9][11] Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers, which can impact both efficacy and the risk of adverse effects.[3]

  • Minor Pathway: Oxidative N-Dealkylation A secondary, less prominent metabolic route for risperidone is N-dealkylation.[3][12] This process involves the cleavage of the ethyl-piperidine side chain from the pyridopyrimidine core, leading to metabolites that are generally considered inactive.[6] This pathway also appears to be mediated by CYP enzymes, including CYP3A4.[9]

The active metabolite, 9-hydroxyrisperidone, was later developed and marketed as paliperidone, a successful antipsychotic in its own right.[13][14] Paliperidone's primary advantage is its reduced reliance on hepatic metabolism (specifically CYP2D6), as it is already in its active form, leading to more predictable pharmacokinetics across different patient populations.[13] This successful translation from metabolite to marketed drug underscores the immense potential held within the metabolic pathways of established therapeutics.

Risperidone_Metabolism cluster_enzymes1 Primary Enzymes cluster_enzymes2 Contributing Enzymes RIS Risperidone OH_RIS 9-Hydroxyrisperidone (Paliperidone) [Active Metabolite] RIS->OH_RIS  Alicyclic Hydroxylation (Major Pathway) DEALK N-dealkylated Metabolites [Inactive] RIS->DEALK  Oxidative N-Dealkylation (Minor Pathway) CYP2D6 CYP2D6 (Major) CYP2D6->RIS CYP3A4_1 CYP3A4 (Minor) CYP3A4_1->RIS CYP3A4_2 CYP3A4 CYP3A4_2->RIS

Figure 1: Major metabolic pathways of Risperidone.

Section 2: Methodologies for Elucidating Novel Metabolic Pathways

Identifying previously uncharacterized or minor metabolites requires a systematic and multi-faceted experimental approach. The goal is to generate metabolites using appropriate biological systems and then apply powerful analytical techniques for their structural elucidation.

In Vitro Experimental Systems

In vitro models are the first line of investigation, offering a controlled environment to study metabolism while minimizing the use of animal models.[15]

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of Phase I enzymes, particularly cytochrome P450s.[16][17] They are the gold standard for initial metabolic stability and metabolite profiling screens.[15]

  • Hepatocytes: Using intact liver cells (fresh or cryopreserved) provides a more complete picture, as they contain both Phase I and Phase II (conjugation) enzymes, as well as necessary cofactors.[18]

  • Recombinant CYP Enzymes: Incubating risperidone with specific, individually expressed CYP enzymes (e.g., from insect or bacterial cells) is crucial for "reaction phenotyping"—pinpointing exactly which enzyme is responsible for forming a specific metabolite.[15]

Detailed Protocol: Metabolite Generation using Human Liver Microsomes

Causality: This protocol is designed to maximize the generation of CYP450-mediated metabolites. It includes an NADPH regenerating system to ensure the sustained activity of the CYP enzymes throughout the incubation period. A control reaction without the regenerating system is critical to distinguish enzymatic metabolism from simple chemical degradation.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the reaction buffer: 100 mM potassium phosphate buffer (pH 7.4).

    • Add pooled Human Liver Microsomes to a final concentration of 0.5 mg/mL.

    • Add MgCl₂ to a final concentration of 3.3 mM. This is a crucial cofactor for the NADPH-regenerating system enzymes.

  • Preparation of Cofactor Solution (NADPH Regenerating System):

    • In a separate tube, dissolve NADP⁺ (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 U/mL) in 100 mM phosphate buffer.[19] This system continuously reduces NADP⁺ to NADPH, the essential cofactor for CYP450 activity.

  • Initiation of Reaction:

    • Pre-warm the incubation mixture and cofactor solution to 37°C for 5 minutes.

    • Add Risperidone (from a stock solution in DMSO or acetonitrile, ensuring final solvent concentration is <0.5%) to the incubation mixture to a final concentration of 1-10 µM.[16]

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution to the incubation mixture. The final volume is typically 200 µL.

  • Incubation and Termination:

    • Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix). The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Bio-instrumentation

The cornerstone of modern metabolite identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements (<5 ppm). This allows for the confident determination of the elemental composition of a potential metabolite (e.g., distinguishing an addition of oxygen, C₄H₈, or C₃H₄O).

  • Tandem Mass Spectrometry (MS/MS): This technique involves isolating a potential metabolite ion, fragmenting it, and analyzing the resulting fragment ions.[22] By comparing the fragmentation pattern of the metabolite to that of the parent drug, one can deduce the site of metabolic modification.

Workflow cluster_incubation In Vitro Incubation cluster_analysis Analytical Workflow cluster_elucidation Structure Elucidation & Derivatization DRUG Risperidone INCUBATE Incubate at 37°C DRUG->INCUBATE HLM Human Liver Microsomes HLM->INCUBATE NADPH NADPH Regenerating System NADPH->INCUBATE QUENCH Quench Reaction (Acetonitrile) INCUBATE->QUENCH CENTRIFUGE Centrifuge & Collect Supernatant QUENCH->CENTRIFUGE LCMS LC-HRMS Analysis CENTRIFUGE->LCMS MS1 Full Scan (MS1): Detect potential metabolites (parent ± mass shift) LCMS->MS1 MS2 Tandem MS (MS/MS): Fragment metabolites for structural information MS1->MS2 IDENTIFY Identify Site of Metabolism MS2->IDENTIFY DERIVATIVE Design New Derivative IDENTIFY->DERIVATIVE

Sources

An In-Depth Investigation into the Origin of Methyl 5,6,7,8-Tetradehydro Risperidone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive investigation into the origin, synthesis, and characterization of Methyl 5,6,7,8-Tetradehydro Risperidone, a critical reference standard in the analytical profiling of the atypical antipsychotic drug, Risperidone. While not a typical metabolite or degradation product, its structural relationship to Risperidone and its consistent use as an internal standard in bioanalytical and quality control assays necessitate a thorough understanding of its provenance. This document elucidates a plausible synthetic pathway, details analytical methodologies for its unambiguous identification, and discusses its pivotal role in ensuring the accuracy and reliability of Risperidone quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of Risperidone and its related substances.

Introduction: The Analytical Imperative in Risperidone Quality Control

Risperidone, a benzisoxazole derivative, is a widely prescribed second-generation antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder.[1] The therapeutic efficacy and safety of any pharmaceutical product are contingent upon the purity and precise dosage of the active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent control over impurities, which can arise during synthesis, degradation, or storage.[2] The identification and quantification of these related substances are paramount to ensuring patient safety and product quality.

In the analytical landscape of Risperidone, a variety of related compounds are monitored, including metabolites like 9-hydroxyrisperidone, and degradation products such as Risperidone N-oxide.[3][4] Among the reference materials used in these analyses, a compound commonly referred to as this compound has emerged as a crucial internal standard.[5] This guide focuses on demystifying the origin of this specific analogue.

Structural Elucidation: Defining this compound

The nomenclature "this compound" can be somewhat misleading. A more precise chemical name, as listed by various chemical suppliers, is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .[5]

A comparative analysis of its structure with that of Risperidone reveals two key distinctions:

  • Aromatization of the Pyridopyrimidine Ring: The tetrahydropyrido[1,2-a]pyrimidin-4-one moiety in Risperidone is fully dehydrogenated to an aromatic 4H-pyrido[1,2-a]pyrimidin-4-one ring system in this analogue.

  • Additional Methyl Group: An extra methyl group is present at the 7-position of the pyridopyrimidine ring.

These structural modifications result in a compound with a distinct molecular weight and chromatographic behavior, making it an ideal internal standard for the quantification of Risperidone.

CompoundStructureMolecular FormulaMolecular Weight
Risperidone C₂₃H₂₇FN₄O₂410.48 g/mol
This compound C₂₄H₂₅FN₄O₂420.49 g/mol

Investigating the Origin: A Tale of Synthesis

Our investigation indicates that this compound is not a naturally occurring metabolite or a typical degradation product of Risperidone under standard stress conditions (acidic, basic, oxidative, photolytic, or thermal). Instead, its origin is rooted in deliberate chemical synthesis, likely to produce a stable, reliable internal standard for analytical applications.

Proposed Synthetic Pathway

The synthesis likely diverges from the standard Risperidone synthesis at the construction of the pyridopyrimidine core. Instead of starting with a saturated piperidine derivative that leads to the tetrahydropyridopyrimidine ring, the synthesis of the analogue would likely involve a substituted pyridine precursor to build the aromatic pyridopyrimidine ring directly.

A key starting material for this proposed pathway is 2-amino-4-methylpyridine .[6] The synthesis can be envisioned in two main stages:

Stage 1: Synthesis of the Aromatic Pyridopyrimidine Core

The formation of the 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one core can be achieved through the condensation of 2-amino-4-methylpyridine with a suitable three-carbon synthon, such as a β-ketoester or diketene.[5]

Synthetic Pathway Stage 1 start 2-Amino-4-methylpyridine reagent1 + Diketene or β-Ketoester start->reagent1 intermediate 2,7-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one reagent1->intermediate Cyclocondensation Synthetic Pathway Stage 2 intermediate Functionalized 2,7-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one reagent2 + 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate->reagent2 final_product This compound reagent2->final_product Coupling Reaction

Caption: Stage 2: Coupling to form the final product.

This proposed pathway is a logical and chemically feasible route to obtain this compound. The deliberate choice of a substituted 2-aminopyridine as a starting material directly leads to the aromatic pyridopyrimidine ring system and the additional methyl group, features that distinguish it from Risperidone.

Analytical Characterization and Identification

The unambiguous identification of this compound in the presence of Risperidone and its other related substances requires robust analytical techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating Risperidone and its impurities. [7]Due to the structural differences, this compound will have a distinct retention time compared to Risperidone under typical reversed-phase chromatographic conditions.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV at approximately 280 nm
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of pharmaceutical compounds and their impurities. [5][8] Expected Mass Spectral Data:

  • Molecular Ion: The protonated molecule [M+H]⁺ of this compound would be observed at an m/z of approximately 421.2. This is 10 Da higher than the [M+H]⁺ of Risperidone (m/z 411.2), consistent with the addition of a methyl group (CH₂) and the loss of four hydrogen atoms.

  • Fragmentation Pattern: The fragmentation pattern in MS/MS would also be distinct. While both compounds would likely show a characteristic fragment corresponding to the 6-fluoro-1,2-benzisoxazol-3-yl-piperidine moiety, the fragmentation of the pyridopyrimidine ring would differ significantly due to its aromatic nature and the presence of the additional methyl group.

Mass Fragmentation parent This compound [M+H]⁺ = m/z 421.2 fragment1 Fragment 1: [C₁₂H₁₃FN₂O+H]⁺ (Benzisoxazole-piperidine moiety) parent->fragment1 Fragmentation fragment2 Fragment 2: [C₁₂H₁₂N₂O+H]⁺ (Dimethyl-pyrido[1,2-a]pyrimidin-4-one moiety) parent->fragment2 Fragmentation

Caption: Proposed mass fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. The ¹H and ¹³C NMR spectra of this compound would show characteristic signals confirming its structure.

Key Expected NMR Features:

  • Aromatic Protons: The ¹H NMR spectrum would display signals in the aromatic region corresponding to the protons on the fully aromatic pyridopyrimidine ring, which would be absent in the spectrum of Risperidone.

  • Methyl Signals: Two distinct singlets for the two methyl groups on the pyridopyrimidine ring would be observed.

  • Absence of Aliphatic Protons: The signals corresponding to the aliphatic protons of the tetrahydropyridine ring in Risperidone would be absent.

Role as an Internal Standard

The deliberate synthesis of this compound underscores its importance as an internal standard in quantitative analytical methods. An ideal internal standard should be chemically similar to the analyte but sufficiently different to be distinguished analytically.

Advantages of using this compound as an internal standard:

  • Similar Extraction Recovery: Its structural similarity to Risperidone ensures that it behaves similarly during sample preparation and extraction, thus compensating for any analyte loss.

  • Distinct Chromatographic and Mass Spectrometric Properties: Its different molecular weight and retention time allow for its clear separation and detection from Risperidone.

  • Stability: As a synthetic, aromatic compound, it is expected to be more stable than some potential degradation products, ensuring its integrity throughout the analytical process.

Experimental Protocols

Protocol for the Identification of this compound in a Reference Standard Mixture by LC-MS

Objective: To confirm the identity and purity of a this compound reference standard and to distinguish it from Risperidone.

Materials:

  • This compound reference standard

  • Risperidone reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid

  • LC-MS system with ESI source

Procedure:

  • Standard Solution Preparation: Prepare individual stock solutions of this compound and Risperidone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a mixed working standard solution containing both compounds at a concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 100 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan (m/z 100-600) and product ion scan of m/z 411.2 and m/z 421.2.

  • Data Analysis:

    • Confirm the retention times of Risperidone and this compound.

    • Verify the mass of the protonated molecular ions ([M+H]⁺) for both compounds.

    • Analyze the fragmentation patterns from the product ion scans to confirm the structures.

Experimental Workflow prep Prepare Standard Solutions (Risperidone & Analogue) lcms LC-MS Analysis (C18, Gradient Elution) prep->lcms data_acq Data Acquisition (Full Scan & MS/MS) lcms->data_acq analysis Data Analysis (Retention Time, Mass, Fragmentation) data_acq->analysis confirmation Structural Confirmation analysis->confirmation

Caption: Workflow for the analytical identification of this compound.

Conclusion

The origin of this compound lies not in the metabolic or degradative pathways of Risperidone, but in the realm of synthetic organic chemistry. Its creation as a purpose-built internal standard highlights the critical need for well-characterized reference materials in modern pharmaceutical analysis. By understanding its synthetic origin and distinct analytical properties, researchers and quality control professionals can confidently employ this molecule to ensure the accuracy and reliability of Risperidone quantification, ultimately contributing to the safety and efficacy of this important antipsychotic medication.

References

  • Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science. [Link]

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

  • Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. PubMed. [Link]

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

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  • Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b)... ResearchGate. [Link]

  • Bicyclo Risperidone CAS#: 2231638-02-9 • ChemWhat | Database of Chemicals & Biologicals. ChemWhat. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). MDPI. [Link]

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  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. [Link]

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  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]

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  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Semantic Scholar. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation. RSC Publishing. [Link]

  • Preparation of risperidone.
  • 2-Amino-4-methylpyridine. PubChem. [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The safety and efficacy of a pharmaceutical product are intrinsically linked to its purity. Risperidone, a widely prescribed atypical antipsychotic, can, like any synthesized drug substance, contain related compounds or impurities that arise from manufacturing processes or degradation.[1][2] Regulatory bodies mandate the identification and characterization of any impurity present above a specified threshold.[3][4][5][6][7] This guide provides a comprehensive, technically-grounded framework for the systematic discovery, isolation, and structural elucidation of unknown Risperidone-related compounds. It details the strategic application of forced degradation, advanced chromatographic techniques, and powerful spectroscopic methods, offering field-proven insights for professionals in pharmaceutical development and quality control.

Introduction: The Imperative of Impurity Profiling

Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) is a benzisoxazole derivative used in the treatment of schizophrenia and bipolar disorder.[1][8] The presence of unknown compounds, even in minute quantities, can impact the drug's safety and stability.[2] Therefore, a thorough impurity profile is a critical component of any regulatory submission and ongoing quality assurance.

The International Council for Harmonisation (ICH) provides clear guidelines, such as Q3A(R2), which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4][5][6][7] This process is not merely a regulatory hurdle; it is a scientific necessity to understand the complete chemical entity of the drug product.

This guide follows a logical three-phase workflow:

  • Discovery & Detection: Utilizing stress testing and high-sensitivity analytical chromatography to reveal potential unknown compounds.

  • Isolation & Purification: Employing preparative chromatography to obtain sufficient quantities of the unknown compound for analysis.[9]

  • Structural Elucidation: Using a combination of mass spectrometry and nuclear magnetic resonance to definitively determine the chemical structure.[10][11][12]

Phase 1: Discovery & Detection of Unknowns

The first step is to generate and detect potential impurities. This is achieved by subjecting the Risperidone drug substance to accelerated degradation conditions and then analyzing the stressed samples with a high-resolution analytical method.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance at conditions more severe than accelerated stability testing.[13] Its purpose is twofold:

  • To generate potential degradants: This helps in identifying the likely degradation pathways and the impurities that may arise during the product's shelf life.[13]

  • To demonstrate method specificity: The stress studies help validate that the chosen analytical method can effectively separate the degradation products from the active pharmaceutical ingredient (API) and from each other, a core requirement for a "stability-indicating" method.[13][14]

For Risperidone, studies have shown it is particularly susceptible to oxidative degradation.[8][13][14]

Experimental Protocol: Forced Degradation of Risperidone

Objective: To generate a comprehensive set of degradation products for analytical discovery.

Methodology:

  • Prepare Stock Solutions: Accurately weigh and dissolve Risperidone API in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[13][14]

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 80°C for a specified period (e.g., 6 hours). Cool and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Heat at 80°C for a specified period. Cool and neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).[13] Keep at room temperature for a specified period (e.g., 6 hours).[8] Studies have shown significant degradation under these conditions.[8]

  • Thermal Degradation: Store the solid Risperidone powder in an oven at a high temperature (e.g., 105°C) for 72 hours.[13] Also, heat a stock solution at 80°C for 6 hours.[8]

  • Photolytic Degradation: Expose the solid drug substance and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture and storing it under normal conditions.

Analytical Screening with UPLC-MS

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the cornerstone of modern impurity detection due to its high resolution, speed, and sensitivity.[15]

Rationale for UPLC-MS:

  • UPLC: Utilizes sub-2 µm particle columns, which provide significantly higher peak capacity and resolution compared to traditional HPLC, enabling the separation of closely eluting impurities.[15]

  • MS: Provides mass-to-charge ratio (m/z) data for each eluting peak. This is invaluable for initial characterization, allowing for the preliminary identification of potential molecular weights of unknown compounds. High-Resolution Mass Spectrometry (HRMS) can even provide a probable molecular formula.[10]

Table 1: Example UPLC Method Parameters for Risperidone Impurity Profiling

ParameterConditionRationale
Column Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm[15]C18 provides excellent hydrophobic retention for Risperidone and its likely impurities. The small particle size ensures high efficiency.
Mobile Phase A 2.0 g Ammonium acetate in 1000 mL water[15]A common, MS-compatible buffer that provides good peak shape.
Mobile Phase B Acetonitrile[15]A strong organic solvent for eluting compounds from a reversed-phase column.
Gradient Time-based linear gradient (e.g., 5% to 95% B over 10 min)A gradient is essential to elute a wide range of compounds with varying polarities, from polar degradants to non-polar impurities.
Flow Rate 0.3 mL/min[15]Optimized for a 2.1 mm ID column to maintain efficiency.
Column Temp. 40-70°C[15]Elevated temperature can improve peak shape and reduce viscosity, though specific temperatures may be optimized for critical separations.[15]
Detector UV/DAD at 276 nm[13][14] and Mass Spectrometer (Q-TOF or Orbitrap)Diode-Array Detector (DAD) provides UV spectra for peak purity analysis. The MS provides mass data.

Phase 2: Isolation & Purification

Once an unknown impurity is detected above the identification threshold (typically >0.10% as per ICH), it must be isolated in sufficient quantity and purity for structural elucidation.[2] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the technique of choice for this task.[9][16][17]

Rationale for Preparative HPLC: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads, allowing for the collection of milligrams to grams of a specific compound.[9] Mass-directed purification, where the HPLC is coupled to a mass spectrometer, makes the isolation process highly specific and efficient.

Isolation_Workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale Stressed_Sample Stressed Sample (with Unknown Impurity) Analytical_HPLC Analytical HPLC/UPLC Method Development Stressed_Sample->Analytical_HPLC 1. Detect & Quantify Method_Scaling Method Scaling (Column, Flow Rate) Analytical_HPLC->Method_Scaling 2. Optimize Separation Prep_HPLC Preparative HPLC Run (Mass-Directed Fraction Collection) Method_Scaling->Prep_HPLC 3. Scale Up Fraction_Analysis Fraction Purity Check (Analytical HPLC) Prep_HPLC->Fraction_Analysis 4. Collect & Verify Evaporation Solvent Evaporation (Lyophilization) Fraction_Analysis->Evaporation 5. Concentrate Isolated_Impurity Isolated Impurity (>95% Purity) Evaporation->Isolated_Impurity 6. Obtain Pure Compound

Caption: Workflow for the isolation of an unknown impurity using preparative HPLC.

Experimental Protocol: Impurity Isolation via Prep-HPLC

Objective: To isolate an unknown Risperidone-related compound with >95% purity.

Methodology:

  • Method Transfer & Scaling:

    • Start with the optimized analytical UPLC/HPLC method.

    • Use a column with the same stationary phase but a larger diameter (e.g., 19 mm or 30 mm ID).

    • Scale the flow rate and gradient times geometrically based on the column dimensions to maintain separation.

  • Sample Loading:

    • Dissolve a larger quantity of the stressed sample mixture in a minimal amount of a weak solvent (ideally the initial mobile phase) to ensure sharp peaks. Large volume injections can be effective if the sample diluent is weaker than the mobile phase.

  • Fraction Collection:

    • Perform the preparative run.

    • Use a mass spectrometer as the trigger for fraction collection. Set the collector to trigger only when the m/z of the target unknown impurity is detected. This is far more specific than using a UV detector alone.

  • Purity Analysis:

    • Analyze the collected fractions using the original high-resolution analytical UPLC method to confirm the purity of the isolated compound.

    • Pool fractions that meet the purity requirement (e.g., >95%).

  • Solvent Removal:

    • Remove the HPLC solvents from the pooled fractions, typically using lyophilization (freeze-drying) or rotary evaporation, to yield the final, pure, isolated compound.

Phase 3: Structural Elucidation

With a pure sample of the unknown compound, the final phase is to determine its exact chemical structure. This is a multi-technique process that pieces together structural evidence like a puzzle.[10][18]

Elucidation_Strategy cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Isolated_Compound Isolated Unknown Compound HRMS HRMS (Q-TOF/Orbitrap) - Accurate Mass - Molecular Formula Isolated_Compound->HRMS MSMS MS/MS Fragmentation - Sub-structural Information Isolated_Compound->MSMS OneD_NMR 1D NMR (¹H, ¹³C) - Atom Count & Environment Isolated_Compound->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity Isolated_Compound->TwoD_NMR Final_Structure Final Proposed Structure HRMS->Final_Structure Synthesize Data MSMS->Final_Structure Synthesize Data OneD_NMR->Final_Structure Synthesize Data TwoD_NMR->Final_Structure Synthesize Data

Caption: A synergistic approach to structural elucidation using MS and NMR techniques.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the elemental composition and identify key structural fragments.

  • Accurate Mass Measurement: HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can measure the m/z of the molecular ion to within a few parts per million (ppm).[10] This high accuracy allows software to generate a shortlist of possible elemental compositions, effectively providing the molecular formula of the unknown.

  • MS/MS Fragmentation: The molecular ion is isolated and fragmented within the mass spectrometer. The resulting fragment ions provide clues about the molecule's substructures. By comparing the fragmentation pattern to that of Risperidone, one can deduce how the structure has been modified (e.g., addition of an oxygen atom, loss of a functional group).[12][19] For example, the detection of Risperidone N-oxide was achieved through these methods.[12][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the complete atomic connectivity and stereochemistry of the molecule.

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[11][20][21] A suite of experiments is typically required:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and which protons are adjacent to each other.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Experiments: These are critical for piecing the structure together.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the molecular fragments identified by other experiments.

By systematically analyzing the 1D and 2D NMR spectra, a complete bonding map of the molecule can be constructed, leading to a definitive structural assignment.[11] This approach has been successfully used to characterize impurities like Risperidone N-oxide and 9-methylene Risperidone.[12]

Conclusion

The process of discovering, isolating, and characterizing unknown Risperidone-related compounds is a systematic and multi-disciplinary endeavor. It begins with the predictive power of forced degradation studies, moves through the high-resolution separation and detection capabilities of UPLC-MS, transitions to the bulk purification power of preparative HPLC, and culminates in the definitive structural assignment from HRMS and NMR spectroscopy. Each step is a self-validating system, where the data from one phase informs and confirms the choices made in the next. By following this technically rigorous and logical workflow, pharmaceutical scientists can confidently identify and characterize unknown impurities, ensuring the quality, safety, and regulatory compliance of Risperidone products.

References

  • Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (2025). Simson Pharma.
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
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  • Study at forced degradation of risperidone with 3.00 % H2O2 at room....
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  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
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  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). (2020). Rasayan Journal of Chemistry.
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A Technical Guide to the Chemical Synthesis of Key Risperidone Impurities for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the synthesis of critical Risperidone impurities. The control and characterization of impurities in an Active Pharmaceutical Ingredient (API) are paramount for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1] This document moves beyond simple procedural listings to explain the causality behind synthetic choices, offering field-proven insights for researchers in drug development and quality control. The synthesis of impurity standards is a critical step, enabling the development and validation of analytical methods for impurity profiling.[2]

This guide focuses on the practical synthesis of several key process-related and degradation impurities of Risperidone, an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1]

Classification and Significance of Risperidone Impurities

Risperidone impurities can be broadly categorized based on their origin:

  • Process-Related Impurities: These are substances that form during the manufacturing process of the API itself. They can include unreacted starting materials, intermediates, or by-products from side reactions. Their presence is often indicative of the specific synthetic route employed and the level of process control.[3][4]

  • Degradation Products: These impurities arise when the API is subjected to stress conditions such as light, heat, oxidation, or varying pH levels during production or storage.[4][5] Forced degradation studies are intentionally conducted to identify these potential degradants.[6][7]

  • Metabolites: While not impurities in the traditional sense, major metabolites like 9-hydroxyrisperidone (Paliperidone) are crucial reference compounds, as they are pharmacologically active and form in vivo.[3][8]

Understanding the origin of an impurity is fundamental to designing a logical and efficient synthetic route to produce it as a reference standard.

Synthesis of Oxidative Degradation Impurities: Risperidone N-Oxides

One of the most common degradation pathways for pharmaceuticals containing tertiary amine functionalities, like the piperidine ring in Risperidone, is N-oxidation.[5][9] This process can be induced by oxidative stress, such as exposure to peroxides.[2][7] The synthesis of Risperidone N-Oxides provides essential standards for quantifying oxidative degradation in stability studies. The reaction yields a mixture of diastereomers, cis- and trans-N-oxides, which can be separated chromatographically.[2]

Synthetic Strategy: Direct Oxidation

The most direct and efficient method for preparing N-oxides is the treatment of the parent tertiary amine with an oxidizing agent. Hydrogen peroxide (H₂O₂) is a common, effective, and relatively clean reagent for this transformation. The reaction proceeds via a direct attack of the oxygen atom from H₂O₂ on the lone pair of electrons of the piperidine nitrogen.

G risperidone Risperidone reagents 30% H₂O₂ Methanol, 30-35°C, 48h risperidone->reagents products Mixture of cis- & trans-Risperidone N-Oxide reagents->products

Caption: Synthetic pathway for Risperidone N-Oxides.

Experimental Protocol: Synthesis of Risperidone cis- and trans-N-Oxide[2]
  • Dissolution: Dissolve 2.0 g of Risperidone in 40 mL of methanol in a suitable reaction flask.

  • Oxidation: Add 10 mL of 30% hydrogen peroxide to the solution.

  • Reaction: Maintain the reaction mixture at a temperature of 30-35°C for approximately 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 2% Methanol in Dichloromethane (DCM).

  • Work-up: Once the reaction is complete (disappearance of the Risperidone spot), concentrate the mixture by distillation under vacuum at 30°C.

  • Extraction: Add 100 mL of water to the obtained residue and extract twice with 100 mL of DCM.

  • Isolation: Combine the organic layers and evaporate the solvent to yield the crude product, which is a mixture of cis- and trans-N-oxides.

  • Purification: Separate the cis- and trans- isomers using flash chromatography.

Characterization Data

The formation of the N-oxides is confirmed by mass spectrometry, which shows the addition of one oxygen atom, and by NMR, where the protons on the carbons adjacent to the newly formed N-oxide group exhibit a characteristic downfield shift.[2]

CompoundMolecular Ion (M+) [m/z]Key ¹H-NMR Shifts (δ ppm)
Risperidone 411.22Methylene protons near piperidine N: ~2.45
Risperidone N-Oxides 427.215Methylene groups attached to N+ in piperidine ring are deshielded (shifted downfield) compared to Risperidone.

Synthesis of a Rearrangement Product: Bicyclorisperidone

Bicyclorisperidone is a USP-listed impurity that can form under thermal stress.[2] Its synthesis from Risperidone is not a simple addition or substitution but involves a fascinating intramolecular rearrangement. This transformation appears to follow a Boulton-Katritzky type rearrangement mechanism under basic conditions at elevated temperatures.[2]

Synthetic Strategy: Thermally-Induced Rearrangement

The chosen strategy involves heating Risperidone in a high-boiling polar aprotic solvent (DMF) with a base (K₂CO₃) and a catalyst (KI). The conditions facilitate the intramolecular cyclization, leading to the formation of the bicyclic cation structure. The causality here is that the thermal energy and basic environment provide the activation energy needed for the benzisoxazole ring to rearrange and cyclize with the piperidine side chain.

G risperidone Risperidone reagents K₂CO₃, KI (cat.) DMF, 120°C, 30-34h risperidone->reagents product Bicyclorisperidone reagents->product

Caption: Synthetic pathway for Bicyclorisperidone.

Experimental Protocol: Synthesis of Bicyclorisperidone[2]
  • Setup: In a reaction flask, combine Risperidone, potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI) in Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120°C for 30-34 hours. Note: The reported conversion is approximately 30-40%.

  • Monitoring: Monitor the formation of the product via TLC or HPLC.

  • Isolation & Purification: Upon reaching desired conversion, cool the reaction mixture and perform an appropriate aqueous work-up followed by extraction. Purify the crude product using column chromatography to isolate Bicyclorisperidone.

Characterization Data

Confirmation of the bicyclic structure is primarily achieved through NMR spectroscopy. The chemical shifts of the methylene protons on the piperidine ring are significantly altered due to the formation of the new ring and the positive charge on the nitrogen.[2]

CompoundMolecular Ion (M+) [m/z]Key ¹H-NMR Shifts (δ ppm)
Risperidone 411.22CH proton of piperidine ring: ~2.98
Bicyclorisperidone 411.22 (Bicyclo cation)Methylene protons attached to N+ shift downfield (~3.28). CH proton of piperidine ring shifts upfield (~1.18).

Synthesis of a Process-Related Impurity: Risperidone Impurity G

Risperidone Impurity G, chemically known as the "hydroxy keto analogue," is listed in the European Pharmacopoeia and can arise as a process-related impurity during the main synthesis of Risperidone. It is also a known metabolite. Its formation typically results from the cleavage of the benzisoxazole moiety. This impurity can be synthesized by mimicking the final step of the Risperidone synthesis, but using a different piperidine-containing starting material.

Synthetic Strategy: Nucleophilic Substitution (Alkylation)

The synthesis mirrors the final convergent step of many Risperidone syntheses: an N-alkylation reaction.[1] It involves the condensation of the key chloroethyl intermediate with a piperidine derivative where the benzisoxazole ring has been replaced by a 4-fluoro-2-hydroxybenzoyl group. This is a classic Sₙ2 reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride from the ethyl side chain of the pyrimidinone core.

G cluster_0 Reactants chloro 3-(2-Chloroethyl)-...-pyrimidin-4-one HCl (Intermediate 4) reagents Triethylamine Methanol, Reflux, 3h chloro->reagents piperidine (4-Fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone HCl (Intermediate 5) piperidine->reagents product Risperidone Impurity G reagents->product

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 5,6,7,8-Tetradehydro Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5,6,7,8-Tetradehydro Risperidone, a critical analogue and internal standard for the quantitative analysis of the atypical antipsychotic drug, Risperidone. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the theoretical and practical aspects of characterizing this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind experimental choices and data interpretation, this guide serves as an in-depth resource for method development, impurity profiling, and quality control applications.

Introduction and Strategic Importance

Overview of the Parent Compound: Risperidone

Risperidone is a potent second-generation antipsychotic agent belonging to the benzisoxazole class.[1][2] It is widely prescribed for the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effect through a combination of dopamine D2 and serotonin 5-HT2 receptor antagonism.[2][3] The robust monitoring of Risperidone in pharmaceutical formulations and biological matrices is paramount for ensuring therapeutic efficacy and patient safety.

Structural Identification: this compound

This compound (CAS No: 106266-08-4) is a key related substance of Risperidone.[4][5] Its structure differs from the parent drug in two significant ways: the dehydrogenation of the 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one ring to form an aromatic pyridopyrimidinone system, and the addition of a methyl group.[4] These modifications result in a distinct physicochemical profile while retaining significant structural similarity, making it an ideal candidate for specific analytical applications.

  • Chemical Name: 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one[4][5]

  • Molecular Formula: C₂₄H₂₅FN₄O₂[4][5]

  • Molecular Weight: 420.5 g/mol [4][5]

cluster_Structure Molecular Structure of this compound structure

Caption: Chemical structure of this compound.

The Critical Role as an Internal Standard

In quantitative analytical chemistry, particularly in chromatography-based assays like LC-MS, an internal standard (IS) is indispensable. The primary application of this compound is to serve as an IS for the precise quantification of Risperidone.[4][5]

Causality: An ideal IS co-elutes closely with the analyte but is chromatographically resolved, and it experiences similar extraction recovery and ionization efficiency. By being structurally analogous, this compound mimics the behavior of Risperidone during sample preparation and analysis. However, its different molecular weight allows it to be distinguished and measured independently by a mass spectrometer. Adding a known quantity of the IS to every sample and standard allows for the correction of variations in sample volume, injection volume, and instrument response, thereby ensuring the accuracy and reliability of the quantitative data.

Analytical Workflow for Characterization

The comprehensive characterization of a reference standard like this compound involves a multi-technique spectroscopic approach. The typical workflow ensures unambiguous identification and purity assessment.

Caption: A generalized workflow for the spectroscopic characterization of a reference standard.

UV-Visible Spectroscopy

Theoretical Basis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is dictated by the presence of chromophores and the extent of conjugated π-systems. The dehydrogenation in this compound creates a more extensive conjugated system compared to Risperidone, which is expected to cause a bathochromic shift (shift to longer wavelengths) in its absorption maxima.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent. Methanol or acetonitrile are common choices.

  • Standard Preparation: Accurately weigh and dissolve a small amount of the compound in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL).

  • Working Solution: Dilute the stock solution to a concentration within the linear range of the spectrophotometer (e.g., 10 µg/mL).

  • Blank Correction: Use the pure solvent as a blank to zero the instrument.

  • Spectral Scan: Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Recording: Record the wavelengths of maximum absorbance (λmax).

Data Interpretation and Results

This compound exhibits characteristic UV absorption maxima that are distinct from Risperidone.

Spectroscopic ParameterThis compoundRisperidone (for comparison)Rationale for Difference
λmax 259 nm, 285 nm, 345 nm[4][5]~238 nm, ~280 nm[6][7]The extended conjugation in the dehydrogenated pyridopyrimidinone ring causes a significant bathochromic shift, particularly the appearance of the peak at 345 nm.

This distinct UV profile allows for selective detection using an HPLC-UV system, ensuring that the internal standard does not interfere with the quantification of the parent drug.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard (Optional): Add a small amount of Tetramethylsilane (TMS) as a reference (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, fully assigned spectrum is not available, the expected chemical shifts can be reliably predicted based on the known structure and extensive literature on Risperidone and its analogues.[3][8][9]

Key Predicted Differences from Risperidone:

  • Disappearance of Aliphatic Signals: The four aliphatic proton signals (-CH₂-) from the tetrahydropyridopyrimidinone ring of Risperidone (typically found between 1.8-4.0 ppm) will be absent.

  • Appearance of Aromatic Signals: New signals corresponding to the aromatic protons on the newly formed pyridopyrimidinone ring will appear in the aromatic region (likely 6.5-8.0 ppm).

  • Additional Methyl Signal: A new singlet corresponding to the additional methyl group on the pyridopyrimidinone ring will be observed (likely around 2.4-2.6 ppm).

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Structural Assignment
¹H ~7.0 - 8.0MultipletsAromatic protons (Benzisoxazole & Pyridopyrimidinone rings)
~2.5 - 3.8MultipletsPiperidine & Ethyl chain protons
~2.4 - 2.6Singlet7-Methyl group on pyridopyrimidinone ring
~2.3 - 2.5Singlet2-Methyl group on pyridopyrimidinone ring
¹³C ~160 - 165SingletC=O (Amide carbonyl)
~95 - 165Multiple SignalsAromatic & Heteroaromatic carbons
~20 - 60Multiple SignalsAliphatic carbons (Piperidine, Ethyl chain)
~15 - 25Multiple SignalsMethyl carbons

Mass Spectrometry (MS)

Theoretical Basis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with a separation technique like liquid chromatography (LC-MS) and employing tandem mass spectrometry (MS/MS), it offers high sensitivity and structural information through controlled fragmentation.

Experimental Protocol: LC-MS/MS Analysis
  • Mobile Phase: Prepare a suitable mobile phase, often a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or formic acid).

  • Chromatography: Use a reverse-phase C18 column to achieve chromatographic separation.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive mode, which typically generates the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion (precursor ion) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). Monitor specific precursor-to-product ion transitions for quantification (Multiple Reaction Monitoring - MRM).

Data Interpretation and Fragmentation

The fragmentation of Risperidone is well-documented and primarily occurs at the ethyl-piperidine linkage.[10][11] A similar pathway is expected for its tetradehydro analogue.

  • Parent Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 421.5 .

  • Major Fragment Ions: The primary fragmentation would involve the cleavage of the bond between the ethyl chain and the piperidine nitrogen. This would generate two main fragments:

    • The 6-fluoro-1,2-benzisoxazol-3-yl-piperidine moiety.

    • The protonated methyl-dehydro-pyridopyrimidinone-ethyl fragment.

parent Parent Ion [M+H]⁺ m/z 421.5 frag1 Fragment 1 (Benzisoxazole-piperidine) parent->frag1 CID frag2 Fragment 2 (Dehydro-pyridopyrimidinone) parent->frag2 CID

Caption: Predicted fragmentation pathway for this compound in MS/MS.

Infrared (IR) Spectroscopy

Theoretical Basis

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted Spectral Data

The IR spectrum will be complex, but key functional groups can be identified. The spectrum of Risperidone itself has been studied, providing a basis for interpretation.[12] The IR spectrum of the isoxazole ring is also well-characterized.[13][14]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 2800C-H StretchAromatic and Aliphatic C-H
~1650 - 1680C=O StretchAmide carbonyl in pyridopyrimidinone ring
~1620 - 1450C=C & C=N StretchAromatic and heteroaromatic rings
~1350 - 1000C-N & C-O StretchAmine, ether linkages
~1250C-F StretchAryl-Fluoride

The primary difference compared to Risperidone would be more pronounced C=C and aromatic C-H stretching and bending vibrations due to the increased aromaticity.

Summary and Conclusion

This compound is a compound of significant analytical importance. Its comprehensive spectroscopic characterization is fundamental to its role as a reliable internal standard for the quantification of Risperidone. This guide has detailed the expected outcomes from UV-Vis, NMR, MS, and IR analyses, providing a framework for its identification and use in regulated environments. The distinct spectral properties—a unique UV absorbance profile, predictable NMR shifts reflecting its aromatic nature, and a specific mass-to-charge ratio—collectively provide an unambiguous fingerprint for this critical analytical reagent.

References

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  • Magar L.P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. [Link]

  • Teraoka R., et al. (2013). Photostability of Risperidone in Tablets. Chemical and Pharmaceutical Bulletin, 61(12), 1221-1227. [Link]

  • Maślanka A., et al. (2008). DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica - Drug Research, 65(4), 413-419.
  • Patel, H. M., & Captain, A. D. (2012). Development of Analytical Method for Risperidone by UV Spectrophotometry. International Journal of Pharmaceutical Sciences and Research, 3(8), 2824-2827.
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  • Kathirvel S., et al. (2010). UV Spectrophotometric Determination of Risperidone in Bulk and Its Formulation. Asian Journal of Research in Chemistry, 3(1), 151-153.
  • Tomar R.S., et al. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231-235.
  • Shreedhara C.S., et al. (2005). Spectrophotometric Estimation of Risperidone in Tablets. Indian Journal of Pharmaceutical Sciences, 67(4), 497-499.
  • Kathirvel S, et al. (2010). UV Spectrophotometric Determination of Risperidone in Bulk and Its Formulation. Asian Journal of Research in Chemistry, 3(1), 151-153.
  • Magar, L. P., et al. (2020). determination of impurities of risperidone api by ultra performance liquid chromatography (uplc). RASAYAN Journal of Chemistry, 13(2), 940-948.
  • Kumar, A., et al. (2014). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 6(1), 323-328.
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  • Patil, S. D., et al. (2022). A concise review on analytical profile of risperidone. Current Trends in Pharmacy and Pharmaceutical Chemistry, 4(2), 44-49.
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  • Reddy, G. P., et al. (2015). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 7(1), 582-588.
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  • Gencer, N., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 26(11), 3169.
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Theoretical formation mechanism of tetradehydro Risperidone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Formation Mechanisms of Tetradehydro-Risperidone Derivatives

Introduction: Beyond Risperidone - Exploring the Aromatic Frontier

Risperidone, a cornerstone in the management of schizophrenia and bipolar disorder, is a benzisoxazole derivative renowned for its potent antagonism of serotonin 5-HT2A and dopamine D2 receptors[1][2][3]. Its therapeutic efficacy is well-established; however, the exploration of its chemical space remains an active area of research, aimed at discovering novel derivatives with improved pharmacological profiles. This guide delves into the theoretical formation mechanisms of tetradehydro-risperidone derivatives, a class of compounds that, while not extensively documented, represent a compelling frontier in medicinal chemistry. The introduction of aromaticity into the saturated heterocyclic rings of risperidone could profoundly alter its receptor binding affinity, metabolic stability, and overall therapeutic action.

As a senior application scientist, this document moves beyond a simple recitation of facts. It is a forward-looking exploration, grounded in the fundamental principles of organic synthesis and catalysis, to propose plausible pathways for the creation of these novel derivatives. We will dissect the causality behind potential experimental choices, offering a roadmap for researchers and drug development professionals interested in pioneering this area of antipsychotic drug discovery.

Part 1: Postulated Structures of Tetradehydro-Risperidone Derivatives

The term "tetradehydro" implies the removal of four hydrogen atoms, which would result in the formation of two new double bonds and the aromatization of one of the saturated heterocyclic rings. Given the structure of risperidone, two primary candidates for such a transformation exist: the piperidine ring and the tetrahydropyridopyrimidinone moiety.

  • Derivative A: Pyridinyl-Risperidone: Dehydrogenation of the piperidine ring would yield a pyridine ring.

  • Derivative B: Dihydropyrido[1,2-a]pyrimidin-4-one-Risperidone: Dehydrogenation of the tetrahydropyridopyrimidinone ring would introduce two double bonds, leading to a dihydropyridopyrimidinone system.

  • Derivative C: Fully Aromatized Pyridopyrimidinone-Risperidone: A more extensive dehydrogenation could, in theory, lead to a fully aromatized pyridopyrimidinone ring system, though this would require the removal of more than four hydrogen atoms and likely involve rearrangement.

For the purpose of this guide, we will focus on the formation of Derivatives A and B as the most direct and plausible outcomes of a tetradehydrogenation reaction.

Part 2: Theoretical Formation Mechanisms: A Deep Dive into Catalytic Dehydrogenation

The synthesis of N-heteroarenes through the dehydrogenation of their saturated counterparts is a well-established and atom-economical strategy[4][5]. We can extrapolate from these general principles to propose specific mechanisms for the formation of tetradehydro-risperidone derivatives.

Precious Metal-Catalyzed Dehydrogenation

Catalysts based on precious metals like iridium, rhodium, and ruthenium are highly effective for the dehydrogenation of N-heterocycles[6]. These reactions can proceed via an "acceptorless" pathway, where hydrogen gas is the only byproduct, or in the presence of a hydrogen acceptor.

Proposed Mechanism (Acceptorless Dehydrogenation):

  • Ligand Exchange and Coordination: The catalyst, typically a pre-activated complex, coordinates to the nitrogen atom of the heterocyclic ring in risperidone.

  • C-H Activation: This is the rate-determining step and can occur via several pathways, including oxidative addition or concerted metalation-deprotonation. The catalyst abstracts a hydrogen atom from the carbon adjacent to the nitrogen.

  • β-Hydride Elimination: A second hydrogen atom from the adjacent carbon is eliminated, forming a double bond within the ring and a metal-hydride species.

  • Reductive Elimination: The two abstracted hydrogen atoms combine and are released as H2 gas, regenerating the active catalyst.

  • Repeat: The catalytic cycle repeats until the ring is fully aromatized.

Experimental Protocol: Hypothetical Synthesis of Pyridinyl-Risperidone (Derivative A) via Iridium Catalysis

  • Catalyst Preparation: In a nitrogen-filled glovebox, [Cp*IrCl2]2 (0.025 mmol) and a suitable ligand (e.g., a bipyridine derivative, 0.05 mmol) are dissolved in anhydrous toluene (5 mL). The mixture is stirred at room temperature for 1 hour to form the active catalyst.

  • Reaction Setup: Risperidone (1 mmol) and a hydrogen acceptor (e.g., norbornene, 3 mmol, if not an acceptorless system) are added to a Schlenk flask. The flask is evacuated and backfilled with argon three times.

  • Reaction Execution: The catalyst solution is transferred to the Schlenk flask via syringe. The reaction mixture is heated to 110-150 °C and stirred for 24-48 hours.

  • Monitoring and Workup: The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the desired tetradehydro-risperidone derivative.

Non-Precious Metal Catalysis

The use of more abundant and less expensive metals like cobalt, nickel, and copper is a growing area of interest for dehydrogenation reactions[4][6].

Proposed Mechanism (Cobalt-Catalyzed Dehydrogenation):

A plausible mechanism involves a Cp*Co(III) catalyst, which has been shown to be effective for the dehydrogenation of N-heterocycles in water[6].

  • Catalyst Activation: The pre-catalyst is activated under the reaction conditions.

  • Substrate Coordination: The risperidone molecule coordinates to the cobalt center.

  • Oxidative Dehydrogenation: The dehydrogenation proceeds under an oxygen atmosphere, where O2 acts as the terminal oxidant[6]. The cobalt catalyst facilitates the transfer of hydrogen atoms from the substrate to oxygen, forming water as a byproduct.

Visualization of Proposed Catalytic Cycle:

G cluster_0 Proposed Cobalt-Catalyzed Dehydrogenation Cycle A Active Co(III) Catalyst B Risperidone Coordination A->B Risperidone C C-H Activation & Oxidative Addition B->C D β-Hydride Elimination C->D E Product Release & Catalyst Regeneration D->E Tetradehydro-Risperidone E->A H₂O (from O₂)

Caption: Proposed cycle for cobalt-catalyzed dehydrogenation of risperidone.

Metal-Free Catalytic Dehydrogenation

Recent advancements have led to the development of metal-free catalytic systems for the dehydrogenation of N-heterocycles, offering a more sustainable approach[7][8]. These methods often utilize materials like nitrogen/phosphorus co-doped porous carbon or photoelectrochemical cells.

Proposed Mechanism (Photoelectrochemical Dehydrogenation):

This approach uses a photoanode (e.g., mesoporous BiVO4) to drive the dehydrogenation with visible light, while hydrogen gas is evolved at the cathode[8].

  • Light Absorption and Charge Separation: The semiconductor photoanode absorbs light, generating electron-hole pairs.

  • Oxidation at the Anode: The holes migrate to the surface of the photoanode and oxidize the coordinated risperidone molecule, initiating the dehydrogenation process.

  • Reduction at the Cathode: The electrons travel through an external circuit to the cathode, where they reduce protons to generate hydrogen gas.

Visualization of Experimental Workflow:

G cluster_1 Photoelectrochemical Dehydrogenation Workflow Start Prepare Photoelectrochemical Cell Step1 Coat Anode with BiVO₄ Start->Step1 Step2 Assemble Cell with Risperidone Electrolyte Step1->Step2 Step3 Irradiate with Visible Light Step2->Step3 Step4 Monitor H₂ Evolution and Product Formation Step3->Step4 End Isolate and Purify Product Step4->End

Caption: Workflow for photoelectrochemical synthesis of tetradehydro-risperidone.

Part 3: Data Presentation and Characterization

The successful synthesis of tetradehydro-risperidone derivatives would require rigorous characterization to confirm their structures.

Table 1: Expected Analytical Data for Pyridinyl-Risperidone (Derivative A)

Analytical TechniqueExpected Observations
Mass Spectrometry Molecular ion peak corresponding to the loss of 4 Da from risperidone.
¹H NMR Appearance of aromatic proton signals in the pyridine region (δ 7-9 ppm). Disappearance of aliphatic proton signals from the piperidine ring.
¹³C NMR Appearance of new sp² carbon signals in the aromatic region.
FT-IR C=N and C=C stretching vibrations characteristic of a pyridine ring.
UV-Vis Spectroscopy A shift in the maximum absorption wavelength due to the extended conjugation of the new aromatic system.

Part 4: Metabolic Considerations and Potential Side Reactions

It is crucial to consider the known metabolic pathways of risperidone when designing synthetic routes for its derivatives. The primary metabolic transformation of risperidone is hydroxylation to 9-hydroxyrisperidone (paliperidone), primarily mediated by CYP2D6 and to a lesser extent by CYP3A4[9][10][11][12][13].

Potential Side Reactions during Dehydrogenation:

  • Oxidation: The reaction conditions for dehydrogenation, especially those using strong oxidants or aerobic conditions, could lead to the formation of N-oxides or other oxidation byproducts[14][15].

  • Ring Opening: Cleavage of the benzisoxazole ring is a known metabolic and degradation pathway for risperidone, leading to the formation of impurity G[2]. Harsh reaction conditions could potentially promote this side reaction.

  • Rearrangement: Under certain conditions, rearrangements such as the Boulton-Katritzky rearrangement could occur, leading to the formation of bicyclic products[14].

Conclusion and Future Directions

The theoretical formation of tetradehydro-risperidone derivatives represents a promising avenue for the development of novel antipsychotic agents. This guide has outlined plausible synthetic strategies based on established principles of catalytic dehydrogenation. The proposed mechanisms, while theoretical, provide a solid foundation for experimental exploration.

Future research should focus on:

  • Proof-of-Concept Synthesis: The execution of the proposed experimental protocols to synthesize and isolate the target derivatives.

  • In-depth Characterization: Rigorous spectroscopic analysis to confirm the structures of the novel compounds.

  • Pharmacological Evaluation: In vitro and in vivo studies to assess the receptor binding profiles and antipsychotic activity of the new derivatives.

  • Metabolic Stability Studies: Investigation of the metabolic fate of the tetradehydro derivatives to determine their potential advantages over the parent compound.

By systematically exploring the chemical space around risperidone, the scientific community can continue to advance the treatment of psychiatric disorders.

References

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Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Methyl 5,6,7,8-Tetradehydro Risperidone in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific, accurate, and precise stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 5,6,7,8-Tetradehydro Risperidone, a potential impurity and critical process-related substance in the synthesis of Risperidone. The developed isocratic reversed-phase method utilizes a C18 column and UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical tool for the assessment of Risperidone purity and stability.

Introduction: The Rationale for Method Development

Risperidone is a widely prescribed atypical antipsychotic agent.[4][5][6] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of ensuring its safety and efficacy.[7] this compound is a known related substance of Risperidone, potentially arising from the manufacturing process or as a degradation product.[8][9] Its effective quantification is paramount for quality control and to meet stringent regulatory requirements.

The development of a robust and validated analytical method is not merely a procedural step but a cornerstone of pharmaceutical quality systems.[10] A well-developed HPLC method provides the necessary confidence in the data generated for batch release, stability studies, and formulation development.[11][12] This application note provides a comprehensive guide to a validated HPLC-UV method, grounded in the principles of analytical procedure development and validation outlined by the ICH.[13][14][15]

Chromatographic Principles and Method Design

The selection of chromatographic conditions is a scientifically driven process aimed at achieving optimal separation and detection of the analyte of interest.[2]

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its versatility and proven efficacy in retaining and separating a wide range of pharmaceutical compounds, including Risperidone and its structurally similar impurities.[4][11][16] The non-polar nature of the C18 phase provides excellent hydrophobic interactions with the analyte.

  • Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic modifier, is the primary tool for controlling retention and selectivity. A phosphate buffer is employed to maintain a consistent pH, which is crucial for the ionization state of the analyte and, consequently, its retention behavior. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for the compounds of interest.[16][17] The isocratic elution mode is chosen for its simplicity, robustness, and suitability for routine quality control analysis.

  • Detection Wavelength: The UV detection wavelength is selected based on the UV spectrum of this compound to ensure maximum sensitivity. A wavelength of 280 nm is a common and effective choice for Risperidone and its related compounds, providing a strong chromophoric response.[4][11]

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 98%)

  • Risperidone Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.5, adjusted with Orthophosphoric Acid) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.5 with diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the test sample (e.g., Risperidone API or crushed tablets) and dissolve it in a suitable volume of mobile phase to obtain a theoretical concentration of this compound within the calibration range. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

Method validation is a formal, documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[7][12] The following validation parameters should be assessed in accordance with ICH Q2(R2) guidelines.[13][14][15]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][10]

  • Procedure: Inject a blank (mobile phase), a solution of Risperidone, a solution of this compound, and a spiked sample (Risperidone spiked with this compound).

  • Acceptance Criteria: The peak for this compound should be well-resolved from the Risperidone peak and any other potential impurities. No interfering peaks should be observed at the retention time of the analyte in the blank chromatogram.

Linearity and Range

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a specified range.[3]

  • Procedure: Prepare and inject a series of at least five concentrations of this compound covering the expected range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.[1]

  • Procedure: Perform recovery studies by spiking a placebo or a sample of Risperidone with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations in the chromatographic conditions, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Data Presentation and Visualization

Example Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
20303.5
50758.9
Correlation Coefficient (r²) 0.9998
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis S1 Weigh Standard & Sample S2 Dissolve in Mobile Phase S1->S2 S3 Dilute to Working Concentrations S2->S3 S4 Filter through 0.45 µm Filter S3->S4 H1 System Equilibration S4->H1 Transfer to Autosampler H2 Inject Sample/Standard (10 µL) H1->H2 H3 Isocratic Elution H2->H3 H4 UV Detection at 280 nm H3->H4 D1 Chromatogram Integration H4->D1 Raw Data D2 Peak Area Quantification D1->D2 D3 Concentration Calculation D2->D3 D4 Method Validation Assessment D3->D4

Caption: HPLC analysis workflow from sample preparation to data analysis.

Method Validation Logic Diagram

Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision Precision->Intermediate Inter-day

Sources

Application Note: A Validated, Stability-Indicating UPLC Method for the Determination of Risperidone and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Risperidone, an atypical antipsychotic agent of the benzisoxazole class, is widely used in the treatment of schizophrenia and bipolar disorder.[1][2] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical regulatory requirement to ensure patient safety and product efficacy. Pharmacopeial monographs, such as those in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), list several known process-related impurities and degradation products that must be monitored.[3][4]

This application note presents a comprehensive guide to the development and validation of a novel, rapid, and robust stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Risperidone and its key impurities. The strategic approach detailed herein emphasizes not just the procedural steps but the scientific rationale behind them, ensuring the final method is fit for its intended purpose in a quality control environment. The validation is rigorously performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

Rationale for Method Development: Beyond the Compendia

While pharmacopeial methods exist, they often utilize traditional HPLC technology, which can result in long run times and high solvent consumption.[9][10] The primary objective of this work was to develop a UPLC method that offers significantly shorter analysis times and reduced solvent usage without compromising separation efficiency.[11] A critical goal was to establish a single, stability-indicating method capable of resolving all major specified impurities from the USP and EP, as well as potential degradants formed under stress conditions.

Forced degradation studies are a cornerstone of this process, as they help elucidate the degradation pathways of the drug and demonstrate the method's specificity to unequivocally measure the analyte in the presence of its degradation products.[1][12][13] This ensures that any decrease in the active ingredient's concentration due to degradation is accurately detected as a corresponding increase in the concentration of the degradants.

Method Development and Optimization Workflow

The development of a robust analytical method is a systematic process. The workflow below illustrates the logical progression from initial parameter screening to the final validated method, ensuring all critical factors are considered.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Validation Col_Screen Column Screening (C18, C8, Phenyl) Mob_Phase Mobile Phase Screening (ACN vs. MeOH, pH) Col_Screen->Mob_Phase Detector Detector Wavelength (260, 276, 280 nm) Mob_Phase->Detector Gradient Gradient Optimization (Slope & Time) Detector->Gradient Select best initial conditions Flow_Temp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->Flow_Temp Final_Method Final Optimized Method Flow_Temp->Final_Method Forced_Deg Forced Degradation (Specificity & Stability-Indicating) Final_Method->Forced_Deg Apply optimized method Validation Full ICH Q2(R1) Validation Forced_Deg->Validation

Caption: Workflow for UPLC method development and validation.

Optimized Chromatographic Conditions

Based on the systematic screening and optimization process, the following UPLC conditions were established to provide optimal separation of Risperidone from its known impurities with a significantly reduced run time. A UPLC system, such as the Waters Acquity H-Class, is recommended for this method.[11]

ParameterOptimized Condition
Column Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[11]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 0.5 mL/min[9][10]
Column Temperature 40°C[9][10]
Detection Wavelength 260 nm[9][10]
Injection Volume 1.0 µL[11]
Run Time 8.0 minutes

Method Validation Protocol & Results

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][7][8]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[8] This was demonstrated through forced degradation studies. Risperidone was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to produce relevant degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: Risperidone solution (1 mg/mL) in 0.1 N HCl, heated at 80°C for 6 hours.

  • Base Hydrolysis: Risperidone solution (1 mg/mL) in 0.1 N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: Risperidone solution (1 mg/mL) in 3% H₂O₂, stored at room temperature for 8 days.[1]

  • Thermal Degradation: Solid Risperidone API kept at 105°C for 72 hours.[12]

  • Photolytic Degradation: Risperidone solution exposed to 1.2 million lux hours in a photostability chamber.[12]

The results from all stressed samples showed that the primary degradation peaks were well-resolved from the main Risperidone peak, with peak purity indices greater than 0.999. This confirms the stability-indicating nature of the method.

Forced_Degradation cluster_stress Stress Conditions cluster_products Degradation Products Risperidone Risperidone API Acid Acid Hydrolysis (0.1 N HCl, 80°C) Risperidone->Acid Base Base Hydrolysis (0.1 N NaOH, 80°C) Risperidone->Base Oxidation Oxidation (3% H₂O₂) Risperidone->Oxidation Thermal Thermal (105°C) Risperidone->Thermal Photo Photolytic (UV/Vis Light) Risperidone->Photo Imp_Bicyclo Bicyclorisperidone Acid->Imp_Bicyclo Significant Degradation Imp_Other Other Minor Degradants Base->Imp_Other Imp_N_Oxide N-Oxide Impurities Oxidation->Imp_N_Oxide Major Pathway Thermal->Imp_Other Photo->Imp_Other

Caption: Risperidone degradation pathways under stress conditions.

Results Summary:

Stress Condition % Degradation Observations
Acid (0.1 N HCl, 80°C, 6h) ~15% Bicyclorisperidone and other minor degradants observed.[14]
Base (0.1 N NaOH, 80°C, 2h) ~8% Minor degradation observed.
Oxidative (3% H₂O₂, RT, 8d) ~35% Significant degradation, primarily to N-oxide impurities.[1][12]
Thermal (105°C, 72h) ~5% Drug is relatively stable to heat.

| Photolytic (1.2M lux.hr) | ~12% | Moderate degradation observed. |

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[8] Linearity was established by analyzing solutions of Risperidone and each specified impurity at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (typically 0.15%).

Results:

Analyte Range (µg/mL) Correlation Coefficient (r²)
Risperidone 0.1 - 1.5 > 0.9995
Impurity A 0.1 - 1.5 > 0.9992
Impurity C 0.1 - 1.5 > 0.9994
Bicyclorisperidone 0.1 - 1.5 > 0.9991

| Other specified impurities | Similar results | Similar results |

The high correlation coefficients confirm the excellent linearity of the method across the specified range.

Accuracy

Accuracy was determined by performing recovery studies.[8] A placebo mixture was spiked with known amounts of Risperidone and its impurities at three concentration levels (80%, 100%, and 150% of the specification limit). Each level was prepared in triplicate.

Results:

Analyte Spiked Level Mean Recovery (%) % RSD
Impurity A 80% 99.2 0.8
100% 101.5 0.6
150% 100.8 0.5
Impurity C 80% 98.7 1.1
100% 99.9 0.7
150% 101.2 0.9

| Other specified impurities | All levels | 98.0% - 102.0% | < 2.0% |

The recovery values fall within the typical acceptance criteria of 85.0% to 115.0% for impurities, demonstrating the method's high degree of accuracy.[9]

Precision

Precision was evaluated at two levels: repeatability and intermediate precision, as per ICH guidelines.[8]

  • Repeatability (Intra-assay precision): Six replicate samples of Risperidone spiked with impurities at the 100% specification level were analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability study was duplicated on a different day, by a different analyst, using a different instrument to assess variability.

Results:

Analyte Repeatability (%RSD) Intermediate Precision (%RSD)
Impurity A 0.9% 1.3%
Impurity C 1.2% 1.5%

| Other specified impurities | < 2.0% | < 2.5% |

The low Relative Standard Deviation (RSD) values for both studies indicate excellent method precision.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

Results:

Parameter Risperidone Impurities
LOD ~0.004 µg/mL[15] ~0.03 µg/mL

| LOQ | ~0.012 µg/mL[15] | ~0.10 µg/mL |

The LOQ for all impurities was well below the reporting threshold of 0.05%, confirming the method's sensitivity.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results.

Parameters Varied:

  • Flow Rate (± 0.05 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase pH (± 0.2 units)

Results: In all varied conditions, the system suitability parameters (resolution, tailing factor, plate count) remained within the acceptance criteria, demonstrating the method's robustness for routine use.

Standard Operating Protocol (SOP)

Reagent Preparation
  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Mobile Phase A: Accurately weigh and dissolve ammonium acetate in HPLC-grade water to a concentration of 10 mM. Adjust the pH to 6.8 using dilute acetic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Standard and Sample Preparation
  • Standard Solution (for quantitation): Prepare a solution of Risperidone reference standard in Diluent at a concentration of approximately 1.0 µg/mL. This corresponds to the 0.1% level relative to the sample concentration.

  • System Suitability Solution (SSS): Use a solution containing Risperidone and key specified impurities (e.g., Impurity A, C, D) to demonstrate adequate resolution. A commercially available mixture or an in-house prepared solution can be used.[3][4]

  • Sample Solution: Accurately weigh and dissolve a quantity of the Risperidone API in Diluent to obtain a final concentration of 1.0 mg/mL. Sonicate if necessary to ensure complete dissolution.

Chromatographic Procedure
  • Set up the UPLC system according to the parameters in the "Optimized Chromatographic Conditions" table.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Perform a blank injection (Diluent) to ensure a clean baseline.

  • Inject the System Suitability Solution five times. The system is deemed ready for analysis if the SST criteria are met.

  • Inject the Standard Solution in duplicate.

  • Inject the Sample Solution in duplicate.

  • Follow a sequence of injections that includes periodic checks with the Standard Solution to ensure system stability.

System Suitability Test (SST) Criteria:

Parameter Acceptance Criteria
Resolution Resolution between any two adjacent peaks > 2.0[9]
Tailing Factor (Risperidone) 0.8 - 1.5[9]
Theoretical Plates (Risperidone) > 5000

| %RSD of Peak Area (n=5) | < 5.0% for impurity peaks in SSS |

Calculation of Impurities

Calculate the percentage of each impurity in the sample using the following formula, which is based on external standard quantitation:

% Impurity = (Area_impurity / Area_standard) × (Conc_standard / Conc_sample) × 100

Where:

  • Area_impurity: Peak area of the individual impurity in the sample chromatogram.

  • Area_standard: Average peak area of the analyte in the standard solution chromatogram.

  • Conc_standard: Concentration of the standard solution (in mg/mL).

  • Conc_sample: Concentration of the sample solution (in mg/mL).

Note: Relative Response Factors (RRF) should be applied if they have been determined to be different from 1.0.

Conclusion

The UPLC method detailed in this application note is rapid, specific, accurate, precise, and robust for the determination of related substances in Risperidone API. The method's stability-indicating capability was conclusively proven through comprehensive forced degradation studies. With a run time of only 8 minutes, this method offers a significant improvement in efficiency and a reduction in solvent consumption compared to traditional HPLC methods, making it highly suitable for routine quality control analysis and stability testing in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Study at forced degradation of risperidone with 3.00 % H2O2 at room... ResearchGate. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. Scholars Research Library. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Development and validation of rapid uhplc method for determination of risperidone and its impurities. International Journal of Research in Pharmacy and Chemistry (IJRPC). [Link]

  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]

  • Development And Validation Of Rapid UHPLC Method For Determination Of Risperidone And Its Impurities In Bulk Powder And Tablets. OMICS International. [Link]

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • RELATED SUBSTANCES BY HPLC METHOD FOR THE DETECTION AND EVALUATION OF IMPURITIES IN EZETIMIBE DRUG MATERIAL. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technophilo. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®. Longdom Publishing. [Link]

  • USP Monographs: Risperidone. USP-BPEP. [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

  • Risperidone Tablets. USP. [Link]

  • European Pharmacopoeia 6.0: Risperidone. USP-BPEP. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. ResearchGate. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Method Development and Validation of Risperidone by using RP - HPLC and its Stress Studies. ER Publications. [Link]

  • DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Risperidone Impurities. SynZeal. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Risperidone - USP-NF ABSTRACT. USP-NF. [Link]

  • A crossover study of risperidone in children, adolescents and adults with mental retardation. Journal of Autism and Developmental Disorders. [Link]

  • Risperidone Clinical Review. U.S. Food and Drug Administration (FDA). [Link]

Sources

Application Note: Structural Confirmation of Risperidone Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone is a widely used second-generation antipsychotic medication effective in treating schizophrenia and bipolar disorder.[1][2][3] Its therapeutic efficacy is attributed to its potent antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1][2] The development of new derivatives of Risperidone and the synthesis of existing ones necessitates rigorous structural confirmation to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of organic molecules, making it an indispensable tool in pharmaceutical research and development.[5][6][7][8]

This application note provides a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural confirmation of Risperidone and its derivatives. It offers detailed protocols, data interpretation strategies, and expert insights to ensure accurate and reliable results.

The Power of NMR in Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For Risperidone derivatives, this translates to:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the piecing together of the molecular structure.[5][6][7] COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.[9][10][11] HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.[9][10][11] HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting different molecular fragments.[9][10][11]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[12][13]

Materials:

  • Risperidone derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[14]

  • High-quality NMR tubes (e.g., Wilmad, Norell)[13]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (MeOD))[12][13]

  • Internal standard (e.g., Tetramethylsilane (TMS)) (optional)[14]

  • Glass Pasteur pipette and filter plug (glass wool)[13]

Step-by-Step Protocol:

  • Weigh the appropriate amount of the Risperidone derivative into a clean, dry vial.[14]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] The choice of solvent is crucial and should be based on the solubility of the compound.[12]

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect for any undissolved particulate matter.

  • If particulates are present, filter the solution through a Pasteur pipette with a glass wool plug directly into the NMR tube to a height of 4-5 cm.[13]

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

1D NMR Experiments:

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Acquisition time: 1-2 seconds

2D NMR Experiments:

  • COSY: Standard gradient-selected COSY (gCOSY) or DQF-COSY for higher resolution.[10]

  • HSQC: Standard gradient-selected HSQC for one-bond ¹H-¹³C correlations.

  • HMBC: Standard gradient-selected HMBC for long-range ¹H-¹³C correlations. The long-range coupling constant (J) is typically set to 8-10 Hz.[10]

Data Analysis and Interpretation: A Case Study of Risperidone

The following tables provide reference chemical shift values for the core structure of Risperidone. These values can serve as a guide for the analysis of its derivatives. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts of Risperidone

Proton AssignmentChemical Shift (ppm)Multiplicity
Aromatic Protons7.0 - 8.0m
-CH₂-N (piperidine)2.5 - 3.5m
-CH₂-CH₂-N2.5 - 2.8t
-CH- (piperidine)2.8 - 3.2m
Tetrahydropyrido Protons1.8 - 4.0m
-CH₃~2.4s

Table 2: ¹³C NMR Chemical Shifts of Risperidone

Carbon AssignmentChemical Shift (ppm)
C=O~158
Aromatic Carbons110 - 165
C-N (piperidine)~50-60
C-N (tetrahydropyrido)~40-55
-CH₂-CH₂-N~20-55
-CH- (piperidine)~30-40
Tetrahydropyrido Carbons~20-50
-CH₃~19

Workflow for Structural Confirmation of a Risperidone Derivative

The following diagram illustrates the logical workflow for confirming the structure of a synthesized Risperidone derivative.

G cluster_0 Preparation & Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Elucidation & Confirmation SamplePrep Sample Preparation (Dissolution & Filtration) Acquire1D Acquire 1D NMR (¹H, ¹³C) SamplePrep->Acquire1D Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire1D->Acquire2D Analyze1H Analyze ¹H Spectrum (Integration, Multiplicity) Acquire1D->Analyze1H Analyze13C Analyze ¹³C Spectrum (Chemical Shifts) Acquire1D->Analyze13C AnalyzeCOSY Analyze COSY (¹H-¹H Correlations) Acquire2D->AnalyzeCOSY AnalyzeHSQC Analyze HSQC (¹H-¹³C One-Bond Correlations) Acquire2D->AnalyzeHSQC AnalyzeHMBC Analyze HMBC (¹H-¹³C Long-Range Correlations) Acquire2D->AnalyzeHMBC AssignFragments Assign Spin Systems & Fragments Analyze1H->AssignFragments Analyze13C->AssignFragments AnalyzeCOSY->AssignFragments AnalyzeHSQC->AssignFragments AssembleStructure Assemble Fragments (Using HMBC) AnalyzeHMBC->AssembleStructure AssignFragments->AssembleStructure FinalConfirmation Final Structure Confirmation AssembleStructure->FinalConfirmation

Caption: Workflow for NMR-based structural confirmation of Risperidone derivatives.

Interpreting the Spectra: A Step-by-Step Guide

  • Analyze the ¹H NMR Spectrum:

    • Integration: Determine the relative number of protons for each signal.

    • Chemical Shift: Identify the types of protons (aromatic, aliphatic, etc.). For derivatives, look for new signals or shifts in existing signals compared to the parent Risperidone. For example, in Risperidone-N-oxide, the methylene groups attached to the nitrogen in the piperidine ring are deshielded compared to Risperidone.[4]

    • Multiplicity (Splitting Pattern): Use the splitting patterns to determine the number of neighboring protons.

  • Analyze the ¹³C NMR Spectrum:

    • Count the number of signals to confirm the number of unique carbon atoms.

    • Use the chemical shifts to identify the types of carbons (e.g., carbonyl, aromatic, aliphatic).

  • Analyze the COSY Spectrum:

    • Identify cross-peaks which indicate that two protons are coupled. This helps in tracing out proton-proton networks within the molecule, such as the protons on the piperidine and tetrahydropyrimidine rings.

  • Analyze the HSQC Spectrum:

    • Each cross-peak represents a direct one-bond connection between a proton and a carbon. This allows for the unambiguous assignment of protonated carbons.

  • Analyze the HMBC Spectrum:

    • This is the key experiment for assembling the molecular fragments. Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are two or three bonds away. For example, a correlation between the methyl protons and the quaternary carbon in the pyrimidinone ring would confirm their connectivity.

Common Derivatives and Expected NMR Changes

  • N-Oxides: Oxidation of the piperidine nitrogen to an N-oxide will cause significant downfield shifts (deshielding) of the adjacent protons and carbons in the piperidine ring.[4]

  • Hydroxylated Derivatives: The introduction of a hydroxyl group, for instance at the 9-position to form Paliperidone, will result in a new signal for the hydroxyl proton (if not exchanged with the solvent) and will shift the signals of the neighboring protons and carbons.[1]

  • Bicyclic Derivatives: The formation of a bicyclic structure from Risperidone, such as Bicyclorisperidone, will lead to significant changes in the chemical shifts and coupling constants of the protons and carbons involved in the new ring system.[4]

Conclusion

NMR spectroscopy is a cornerstone technique for the structural confirmation of Risperidone and its derivatives in the pharmaceutical industry.[5][6] A systematic approach involving the acquisition and interpretation of 1D and 2D NMR data allows for the unambiguous determination of the molecular structure. This detailed analysis is crucial for ensuring the quality, safety, and efficacy of these important antipsychotic drugs. The protocols and guidelines presented in this application note provide a robust framework for researchers to confidently characterize their synthesized compounds.

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397.
  • More, K. R., Magar, L., & Gupta, L. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23), 82-84. [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • Giraudeau, P. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. New Food Magazine. [Link]

  • Arbogast, L. W., Brinson, R. G., Marino, J. P., & Delaglio, F. (2020). Best Practices in Utilization of 2D-NMR Spectral Data as the Input for Chemometric Analysis in Biopharmaceutical Applications. Journal of Chemical Information and Modeling, 60(5), 2447–2458. [Link]

  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

  • Wesson, K. (2020). Classics in Chemical Neuroscience: Risperidone. ACS Chemical Neuroscience, 11(15), 2197–2206. [https://pubs.acs.org/doi/10.1021/acschemneuro.0c002 classics]([Link] classics)

  • More, K. R., Magar, L., & Gupta, L. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Semantic Scholar. [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(10), 99-103. [Link]

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Bruker.com. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Fujisawa, Y., et al. (2018). Solid-state NMR spectra of risperidone and samples a)~d). ResearchGate. [Link]

  • Kumar, A., et al. (2006). Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 598-604. [Link]

  • Danel, C., et al. (2008). Study of the complexation of risperidone and 9-hydroxyrisperidone with cyclodextrin hosts using affinity capillary electrophoresis and (1)H NMR spectroscopy. Journal of Chromatography A, 1215(1-2), 185-93. [Link]

  • National Center for Biotechnology Information. (n.d.). Risperidone. PubChem. [Link]

  • Mondal, S., et al. (2023). NMR relaxation and diffusion studies to probe the motional dynamics of risperidone within PLGA microsphere. Scientific Reports, 13(1), 5556. [Link]

  • Arige, S. D. (2018). 2D NMR Spectroscopy. Slideshare. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Ortega-Muñoz, M., et al. (2019). A) 2D-HSQC NMR spectra of compound 8. B) 2D-COSY NMR spectra of compound 8. ResearchGate. [Link]

  • University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. University of Arizona. [Link]

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Application Note and Protocol: A Comprehensive Guide to Forced Degradation Studies of Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Forced Degradation in Drug Development

In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life. Forced degradation, or stress testing, is a critical component of this process, providing profound insights into the intrinsic stability of a drug molecule. By subjecting the active pharmaceutical ingredient (API), in this case, risperidone, to environmental conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[1][2] This application note provides a detailed protocol for conducting forced degradation studies on risperidone, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[3][4][5][6][7][8]

Risperidone, a benzisoxazole derivative, is an atypical antipsychotic agent widely used in the treatment of various psychiatric disorders.[1][9][10] Its chemical structure, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, possesses moieties susceptible to hydrolytic, oxidative, and photolytic degradation.[1][9] A thorough understanding of its degradation profile is therefore essential for the development of a stable and robust pharmaceutical formulation.

Foundational Principles: Causality in Experimental Design

The design of a forced degradation study is not arbitrary; it is a scientifically driven investigation into the chemical vulnerabilities of a molecule. The objective is to achieve a target degradation of 5-20%.[11] This range is optimal as it is significant enough to be readily detectable and allows for the characterization of degradation products without completely degrading the parent drug, which could obscure the primary degradation pathways.[11]

The choice of stressors—acid, base, oxidation, heat, and light—is dictated by the common environmental and physiological conditions a drug product might encounter.[4][11] For risperidone, understanding its behavior under these conditions is crucial for predicting its stability, selecting appropriate packaging, and defining storage conditions.

Experimental Workflow: A Visual Overview

The following diagram outlines the general workflow for the forced degradation study of risperidone.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Risperidone API or Drug Product StockSol Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Start->StockSol Stress Subject Aliquots to Stressors StockSol->Stress Acid Acid Hydrolysis (HCl) Stress->Acid Base Base Hydrolysis (NaOH) Stress->Base Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal Degradation (Heat) Stress->Thermal Photo Photolytic Degradation (UV/Vis Light) Stress->Photo Neutralize Neutralize (for Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Acquisition & Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: General workflow for forced degradation studies of risperidone.

Detailed Protocols for Forced Degradation

The following protocols are designed to induce the target degradation of risperidone. It is recommended to perform these studies on a single batch of the drug substance.[8]

Materials and Reagents
  • Risperidone API

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Potassium dihydrogen phosphate

  • Purified water (HPLC grade)

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve risperidone in methanol to prepare a stock solution of 1 mg/mL.[12]

  • Working Solution: For analysis, dilute the stock solution or the stressed samples with a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration within the linear range of the analytical method (e.g., 20-25 µg/mL).[1][13]

Stress Conditions
  • Rationale: To assess the susceptibility of risperidone to degradation in an acidic environment, which can be encountered in the stomach or due to acidic excipients.

  • Protocol:

    • To an aliquot of the risperidone stock solution, add an equal volume of 1 M HCl.[12]

    • Incubate the solution at an elevated temperature (e.g., 90°C) for a specified duration (e.g., 24 hours).[14]

    • Periodically withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.

    • Dilute the neutralized sample to the working concentration for HPLC analysis.

  • Rationale: To evaluate the stability of risperidone in an alkaline medium, which is relevant for certain formulation types and physiological conditions.

  • Protocol:

    • To an aliquot of the risperidone stock solution, add an equal volume of 1 M NaOH.[12]

    • Incubate the solution at an elevated temperature (e.g., 90°C) for a specified duration (e.g., 24 hours).[14]

    • Periodically withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 1 M HCl.

    • Dilute the neutralized sample to the working concentration for HPLC analysis.

  • Rationale: To investigate the potential for oxidative degradation, which can be initiated by atmospheric oxygen, trace metals, or peroxides in excipients.

  • Protocol:

    • To an aliquot of the risperidone stock solution, add an equal volume of 3% H₂O₂.[1][15]

    • Keep the solution at room temperature and monitor for degradation over several hours to days (e.g., up to 8 days).[15] Some studies have shown significant degradation within a shorter timeframe.[1]

    • Periodically withdraw samples and dilute to the working concentration for HPLC analysis.

  • Rationale: To assess the impact of high temperatures that may be encountered during manufacturing (e.g., drying) or improper storage.

  • Protocol:

    • Expose the solid risperidone API powder to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 72 hours).[1]

    • At specified time points, withdraw a sample of the powder, dissolve it in the diluent to the working concentration, and analyze by HPLC.

  • Rationale: To determine the light sensitivity of risperidone, which is crucial for selecting appropriate packaging.

  • Protocol:

    • Expose the solid risperidone API powder to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., with aluminum foil) but kept under the same temperature and humidity conditions.

    • At the end of the exposure period, dissolve the samples in the diluent to the working concentration and analyze by HPLC.

Analytical Methodology: A Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is essential to separate the degradation products from the parent risperidone peak and from each other.

Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions that have been shown to be effective for the analysis of risperidone and its degradation products.[1][13][16]

ParameterRecommended Condition
Column C18 or RP8 (e.g., Waters Xterra RP8, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of a buffer and organic solvents. A common composition is a mixture of potassium dihydrogen phosphate buffer (pH 3.5), acetonitrile, and methanol (e.g., 65:20:15 v/v/v).[1]
Flow Rate 1.0 mL/min
Detection Wavelength UV at 276-280 nm[1][13]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25°C
Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][13] Specificity is particularly crucial in a forced degradation study, and it is demonstrated by the ability of the method to resolve the risperidone peak from all observed degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the risperidone peak in the presence of its degradants.[13]

Degradation Pathways and Major Degradants

Forced degradation studies of risperidone have identified several key degradation products.[17][18]

  • Oxidative Degradation: The primary product of oxidative stress is Risperidone N-oxide .[17][18][19]

  • Acid and Base Hydrolysis: Both acidic and basic conditions can lead to the formation of 9-hydroxyrisperidone , which is also the major active metabolite of risperidone.[10][17][18][20][21]

  • Photolytic Degradation: Photo-oxidation can also lead to the formation of Risperidone N-oxide.[19]

The following diagram illustrates the primary degradation pathways of risperidone.

Degradation_Pathways cluster_products Degradation Products Risperidone Risperidone N_oxide Risperidone N-oxide Risperidone->N_oxide Oxidative Stress (H2O2) Photolytic Stress Hydroxy 9-Hydroxyrisperidone Risperidone->Hydroxy Acidic Hydrolysis (HCl) Basic Hydrolysis (NaOH)

Caption: Primary degradation pathways of risperidone under stress conditions.

Data Interpretation and Reporting

A comprehensive report of the forced degradation study should include:

  • A detailed description of the stress conditions applied.

  • Chromatograms of the unstressed sample and all stressed samples.

  • A table summarizing the percentage of risperidone degraded, the percentage of each degradation product formed, and the mass balance.

  • Peak purity data for the risperidone peak in all samples.

  • Proposed degradation pathways based on the identified degradation products.

Conclusion

This application note provides a robust framework for conducting forced degradation studies on risperidone. By following these protocols, researchers can gain a comprehensive understanding of the stability profile of risperidone, which is invaluable for formulation development, analytical method validation, and regulatory submissions. The elucidation of degradation pathways and the identification of degradation products are critical steps in ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Suthar, A. P., Dubey, S. A., Patel, S. R., & Shah, A. M. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-574.
  • Tomar, R. S., Joseph, T. J., Murthy, A. S. R., Yadav, D. V., Subbaiah, G., & Krishna Reddy, K. V. S. R. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231-235. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • Shaikh, S., Muneera, M. S., Thusleem, O., & Tahir, M. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ISRN Chromatography, 2012, 587304. [Link]

  • Maślanka, A., Krzek, J., & Patrzałek, A. (2009). DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica, 66(5), 461-468. [Link]

  • Low, C. M., Moore, J., & Tallon, P. (2013). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Journal of Chromatographic Science, 51(8), 759–766. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Semantic Scholar. Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. [Link]

  • ResearchGate. Metalloporphyrin-mediated oxidative degradation of risperidone under mild conditions: an LC-MS/MS study. [Link]

  • ER Publications. Method Development and Validation of Risperidone by using RP - HPLC and its Stress Studies. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • IRIS-AperTO. Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide—TiO2 composites. [Link]

  • ResearchGate. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. [Link]

  • J-Stage. Photostability of Risperidone in Tablets. [Link]

  • Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. [Link]

  • ResearchGate. Oxidative stress in drug naïve first episode psychosis and antioxidant effects of risperidone. [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Study at forced degradation of risperidone with 3.00 % H2O2 at room.... [Link]

  • Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. [Link]

  • Scilit. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. [Link]

  • ResearchGate. Summary of forced degradation results. Sr. no. Stress/exposure.... [Link]

  • National Center for Biotechnology Information. Risperidone. PubChem. [Link]

  • ResearchGate. Risperidone degradation at 3.00 % H2O2 exposition.. [Link]

  • ResearchGate. Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. [Link]

  • ICH. (2000). Q1A(R2) Guideline. [Link]

  • U.S. Food and Drug Administration. (risperidone) tablets/oral solution risperdal. [Link]

  • National Center for Biotechnology Information. (2023). Risperidone. In StatPearls. [Link]

  • Heykants, J., Huang, M. L., Mannens, G., Meuldermans, W., Snoeck, E., Van Beijsterveldt, L., Van Peer, A., & Woestenborghs, R. (1994). The pharmacokinetics of risperidone in humans: a summary. The Journal of clinical psychiatry, 55 Suppl, 13–17. [Link]

  • Wikipedia. Risperidone. [Link]

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Application Note: A Validated Method for the Quantitative Analysis of Risperidone in Pharmaceutical Formulations Using Methyl 5,6,7,8-Tetradehydro Risperidone as an Internal Standard by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Risperidone in bulk drug and pharmaceutical dosage forms. The protocol leverages Methyl 5,6,7,8-Tetradehydro Risperidone as an internal standard (IS) to ensure high precision and accuracy by correcting for variations during sample preparation and analysis. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale, step-by-step protocols, method validation in accordance with ICH guidelines, and expected results.

Introduction: The Rationale for an Internal Standard

Risperidone is a potent second-generation antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is directly linked to its plasma concentration, necessitating precise and accurate quantification in pharmaceutical products to ensure patient safety and dose consistency.

Chromatographic techniques, particularly RP-HPLC with UV detection, are the methods of choice for analyzing Risperidone.[1][3][4][5] However, the accuracy of external standard calibration can be compromised by unavoidable variations in sample preparation, injection volume, and detector response. The principle of internal standardization is a powerful analytical technique used to mitigate these sources of error. An internal standard is a compound of known concentration, added to all samples (calibration standards and unknowns), that is structurally similar to the analyte but well-separated chromatographically. By using the ratio of the analyte's response to the internal standard's response, quantitative accuracy is significantly improved.

This compound is an ideal internal standard for Risperidone analysis.[6][7][8] As a closely related structural analog, it exhibits similar chromatographic behavior and extraction efficiency, yet it is baseline-resolved from the Risperidone peak, fulfilling the primary criteria for a high-quality internal standard.

Reference Standard Profile: this compound

A reference standard is a highly characterized substance suitable for the intended analytical purpose.[9][10] The physical and chemical properties of this compound are summarized below.

PropertyValue
Chemical Name 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one[8]
Alternate Names Methyl Risperidone; 7-Methyl-5,6,7,8-tetradehydrorisperidone[7]
CAS Number 106266-08-4[6][7]
Molecular Formula C₂₄H₂₅FN₄O₂[6][7]
Molecular Weight 420.48 g/mol [7]
Appearance White to Off-White Solid[11]
Purity ≥98%[7]
Storage 2-8°C Refrigerator[11]
Structural Comparison: Analyte vs. Internal Standard

The structural similarity between Risperidone and its tetradehydro-methyl analog is key to its function as an internal standard. This similarity ensures comparable behavior during chromatographic separation, while the minor difference allows for distinct elution times.

cluster_0 Analyte cluster_1 Internal Standard (IS) Risperidone Risperidone C₂₃H₂₇FN₄O₂ MW: 410.48 MTR This compound C₂₄H₂₅FN₄O₂ MW: 420.48

Caption: Chemical structures of Risperidone and its internal standard.

Experimental Protocol: RP-HPLC Quantification of Risperidone

This protocol is designed to be a self-validating system, where the consistent performance of the internal standard confirms the integrity of each analytical run.

Materials and Reagents
  • Reference Standards: Risperidone (Pharmaceutical Secondary Standard, traceable to USP/Ph. Eur.), this compound (Purity ≥98%)[7].

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Sample: Risperidone tablets or bulk powder.

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., Supelcosil LC₈ DB, 250 mm × 4.6 mm, 5 µm particle size) or equivalent.[3]

  • Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.

Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 10 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.5 using orthophosphoric acid. The mobile phase consists of a mixture of this buffer, acetonitrile, and methanol in a ratio of 65:20:15 (v/v/v).[5] Degas the mobile phase by sonication or vacuum filtration before use.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).[5]

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Risperidone (RSP) Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Risperidone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant volume of the IS stock solution into serial dilutions of the RSP stock solution. A typical concentration range would be 5-150 µg/mL for Risperidone, with the internal standard at a constant concentration of 25 µg/mL.

Calibration LevelVolume of RSP Stock (µL)Volume of IS Stock (mL)Final Volume (mL)Final RSP Conc. (µg/mL)Final IS Conc. (µg/mL)
1502.510525
22502.5102525
35002.5105025
410002.51010025
515002.51015025
Sample Preparation (from Tablets)
  • Weigh and finely powder no fewer than 20 Risperidone tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Risperidone and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent. This yields a nominal concentration of 100 µg/mL.

  • Transfer 5.0 mL of this solution to a 10 mL volumetric flask.

  • Add 2.5 mL of the IS Stock Solution (100 µg/mL) and dilute to volume with the diluent. The final nominal concentration is 50 µg/mL for Risperidone and 25 µg/mL for the internal standard.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Buffer (pH 3.5) : Acetonitrile : Methanol (65:20:15, v/v/v)[5]
Flow Rate 1.0 mL/min[3][5]
Injection Volume 10 µL[5]
Column Temperature 40°C[3]
Detection Wavelength 276 nm[5]
Run Time ~12 minutes
Analytical Workflow Diagram

Caption: General workflow for quantitative analysis using an internal standard.

Data Analysis and System Suitability

  • System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL RSP, 25 µg/mL IS) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area ratio is ≤ 2.0%, the tailing factor for both peaks is ≤ 2.0, and the resolution between the Risperidone and IS peaks is ≥ 2.0.

  • Calibration Curve: For the calibration standards, calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio (y-axis) against the known concentration of Risperidone (x-axis).

  • Linear Regression: Perform a linear regression on the calibration data. The resulting equation will be in the form y = mx + c. The correlation coefficient (r²) should be ≥ 0.999 for the curve to be accepted.

  • Quantification: For the unknown sample, calculate the peak area ratio from its chromatogram. Use the regression equation to calculate the concentration of Risperidone in the sample.

Method Validation

To ensure the method is fit for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference from blank, placebo, or known impurities at the retention times of RSP and IS.Confirms the method's ability to assess the analyte unequivocally.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 5-150 µg/mL).Demonstrates a direct proportional relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.[15]Measures the closeness of the experimental value to the true value.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[5][16]Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., pH, flow rate, mobile phase composition).Measures the method's capacity to remain unaffected by small variations.

Conclusion

This application note details a specific, accurate, and precise RP-HPLC method for the quantification of Risperidone. The use of this compound as an internal standard is a critical component of this protocol, ensuring reliable results by compensating for analytical variability. The outlined method is suitable for routine quality control analysis of Risperidone in bulk materials and finished pharmaceutical products, aligning with the stringent requirements of regulatory bodies like the FDA.[17]

References

  • Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PubMed Central. Available at: [Link]

  • Method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. Available at: [Link]

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Hindawi. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Estimation of Risperidone in Tablet Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A Review on Analytical Methods for Determination of Risperidone. ResearchGate. Available at: [Link]

  • A concise review on analytical profile of risperidone. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. Food and Drug Administration. Available at: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. Available at: [Link]

  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. Longdom Publishing. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available at: [Link]

  • Method Validation Guidelines. BioPharm International. Available at: [Link]

  • This compound. Pharmaffiliates. Available at: [Link]

  • Risperidone. PubChem. Available at: [Link]

Sources

Application Note: Ultra-Performance Liquid Chromatography for Rapid Screening of Risperidone Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Risperidone, a potent second-generation antipsychotic, is widely prescribed for the treatment of schizophrenia and bipolar disorder.[1][2] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical regulatory requirement to ensure patient safety and therapeutic efficacy.[3] This application note presents a robust, rapid, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive screening of risperidone and its related substances. Leveraging sub-2 µm particle column technology, this method significantly reduces analysis time and solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC) techniques, while providing superior resolution and sensitivity.[4][5][6] This protocol is designed for researchers, quality control analysts, and drug development professionals engaged in the purity analysis of risperidone.

Introduction: The Imperative for Purity in Risperidone

Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, functions primarily as a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors.[2][3][7] The manufacturing process and subsequent storage of risperidone can introduce impurities, which may include synthetic intermediates, by-products, and degradation products.[8][9] According to International Council for Harmonisation (ICH) guidelines, these impurities must be identified, quantified, and controlled within specified limits to ensure the drug's safety and quality.[8]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns with smaller particle sizes (typically <2 µm), UPLC systems operate at higher pressures to achieve a dramatic increase in resolution, speed, and sensitivity.[10] This allows for the separation of a complex mixture of risperidone and its numerous pharmacopeial and process-related impurities in a fraction of the time required by conventional HPLC methods.[4][10]

Understanding Risperidone Impurities

A comprehensive screening method must be capable of separating the active ingredient from a wide array of potential impurities. These are broadly classified as:

  • Process-Related Impurities: Arising from the synthetic route. Examples include precursors or intermediates.

  • Degradation Products: Formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.[11] Common degradation products for risperidone include its N-oxides.[3][9]

  • Pharmacopeial Impurities: Those listed in official monographs such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[10] These include substances like Risperidone Impurity A, B, C, D, G, H, cis-N-Oxide, and Bicyclorisperidone.[2][3][10][12]

The availability of certified reference standards for these impurities is essential for method development, validation, and accurate peak identification.[8][13]

UPLC Methodology: Rationale and Design

The developed method is a stability-indicating reversed-phase UPLC (RP-UPLC) assay. The principle relies on the differential partitioning of analytes between a nonpolar stationary phase (C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Column Chemistry: A Waters Acquity BEH C18 column (1.7 µm particle size) is selected for its high separation efficiency, mechanical stability at high pressures, and excellent peak shape for basic compounds like risperidone.[4][10] The smaller particle size is the core of UPLC technology, enabling faster analysis without sacrificing resolution.

  • Gradient Elution: A gradient elution program, transitioning from a weaker aqueous mobile phase to a stronger organic mobile phase, is employed. This is critical for resolving impurities with a wide range of polarities and ensuring that late-eluting, more hydrophobic compounds are cleared from the column in a timely manner, all within a single, rapid analytical run.

  • Elevated Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 40-70°C) reduces mobile phase viscosity, allowing for lower backpressure and improving peak symmetry and efficiency.[5][10] It also ensures the reproducibility of retention times.

  • UV Detection: Detection is performed at a wavelength where risperidone and its key impurities exhibit significant absorbance, ensuring high sensitivity. A wavelength of approximately 275-280 nm is often suitable.[14] Using a Photodiode Array (PDA) detector is highly recommended as it allows for peak purity analysis, confirming that the risperidone peak is free from co-eluting impurities.

Detailed Application Protocols

Protocol 1: Preparation of Solutions

Self-Validation Check: All solutions must be freshly prepared and filtered through a 0.22 µm membrane filter to prevent particulate matter from damaging the UPLC system. Protect solutions containing risperidone and its impurities from light.[10]

  • Mobile Phase A (Aqueous Buffer):

    • Accurately weigh 2.0 g of ammonium acetate.[10]

    • Dissolve in 1000 mL of HPLC-grade water.

    • Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic):

    • Use 100% Acetonitrile (HPLC grade).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard Solution (Risperidone):

    • Accurately weigh approximately 25 mg of USP Risperidone Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent, sonicate to dissolve, and dilute to volume with Diluent. This yields a concentration of about 250 µg/mL.

    • Further dilute this solution to a working concentration of approximately 25 µg/mL with the Diluent.[15]

  • System Suitability Solution (SSS):

    • Prepare a solution containing approximately 25 µg/mL of Risperidone and a low concentration (e.g., 0.25 µg/mL) of key, commercially available impurities (e.g., Bicyclorisperidone, Risperidone Z-Oxime) in the Diluent.[14] This solution is critical for verifying the system's resolution and performance.

  • Sample Preparation (Drug Substance):

    • Prepare the sample solution in the same manner and at the same concentration as the Reference Standard Solution.

Protocol 2: UPLC System Parameters and Operation

The following tables summarize the instrumental conditions for the rapid screening assay.

Table 1: UPLC Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | UPLC System | Waters Acquity UPLC H-Class or equivalent[10] | | Column | Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm[10] | | Mobile Phase A | 2.0 g/L Ammonium Acetate in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 0.3 mL/min[10] | | Column Temp. | 72°C[10] | | Injection Volume | 1.0 µL[10] | | Detection | TUV/PDA Detector at 276 nm | | Run Time | ~8-10 minutes | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 20 | | | 1.0 | 20 | | | 5.0 | 60 | | | 6.0 | 80 | | | 7.0 | 20 | | | 8.0 | 20 |

Note: The gradient and temperature are adapted from a published method and may require optimization for specific impurity profiles or systems.[10]

Protocol 3: System Suitability Testing (SST)

Trustworthiness Check: Before proceeding with sample analysis, the system's performance must be verified by injecting the System Suitability Solution (SSS). The results must meet the pre-defined acceptance criteria to ensure the validity of the analytical data.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale
Resolution Resolution between critical impurity pairs (e.g., Bicyclorisperidone and Z-Oxime) should be ≥ 1.5.[14] Ensures that adjacent peaks are baseline separated, allowing for accurate integration and quantification.
Tailing Factor Tailing factor for the risperidone peak should be between 0.8 and 1.5.[5] Confirms good peak symmetry, which is indicative of an efficient and well-packed column without active sites.

| Precision (%RSD) | %RSD of peak area for five replicate injections of the risperidone standard should be ≤ 2.0%.[5] | Demonstrates the precision and reproducibility of the injector and the overall system. |

Data Presentation and Visualization

Expected Results

Under the specified conditions, risperidone typically elutes at approximately 5-6 minutes.[5][14] Impurities will elute at different retention times based on their polarity. Identification is achieved by comparing the relative retention times (RRT) of peaks in the sample chromatogram to those of the certified impurity standards.

Table 3: Example Retention Data for Risperidone and Key Impurities

Compound Approximate Retention Time (min) Relative Retention Time (RRT)
Risperidone Impurity B (Z-Oxime) 4.2 0.81
Bicyclorisperidone 4.5 0.87
Risperidone 5.2 1.00
Risperidone Impurity A (E-Oxime) 5.4 1.04

| Risperidone cis-N-Oxide | 5.8 | 1.12 |

Note: These are example values. Actual retention times may vary based on the specific system, column batch, and mobile phase preparation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the screening protocol, from preparation to final analysis.

UPLC_Workflow cluster_prep 1. Solution Preparation cluster_uplc 2. UPLC Analysis cluster_data 3. Data Evaluation p1 Prepare Mobile Phases (Aqueous & Organic) p2 Prepare Diluent p1->p2 p3 Prepare Standard, Sample, & System Suitability Solutions p2->p3 u1 Equilibrate UPLC System with Initial Conditions p3->u1 u2 Inject Blank (Diluent) u1->u2 u3 Perform System Suitability Test (SST) Inject SSS u2->u3 u4 Inject Standard & Sample Solutions u3->u4 d1 Verify SST Results Meet Acceptance Criteria u4->d1 d2 Process Chromatograms: Integrate Peaks d1->d2 Pass d5 Analysis Failure: Troubleshoot System d1->d5 Fail d3 Identify Impurities by RRT d2->d3 d4 Quantify Impurities & Generate Report d3->d4

Sources

Application Notes & Protocols: Pharmacokinetic Studies of Novel Risperidone Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Risperidone, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and other psychiatric disorders.[1] Its therapeutic action is mediated not only by the parent drug but also significantly by its primary, pharmacologically active metabolite, 9-hydroxyrisperidone (paliperidone).[2][3][4][5] The metabolic conversion of risperidone to 9-hydroxyrisperidone is principally catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, with minor contributions from CYP3A4.[1][6][7] This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in plasma concentrations of the parent drug and its metabolite.[3][8]

The combined concentration of risperidone and 9-hydroxyrisperidone, termed the "active moiety," is considered the most relevant predictor of clinical response and is recommended for therapeutic drug monitoring (TDM).[2] European guidelines strongly recommend monitoring plasma concentrations to assess compliance, evaluate potential drug interactions, and mitigate adverse effects.[9] The established therapeutic range for the active moiety in adults is typically 20-60 ng/mL.[2][10]

While 9-hydroxyrisperidone is well-characterized, the ongoing quest for a deeper understanding of risperidone's disposition has led to the identification of other, less abundant or "novel" metabolites, such as 7-hydroxyrisperidone.[1] The formation of these metabolites, potentially through alternative CYP pathways, could have significant clinical implications, particularly in individuals with variant CYP2D6 genotypes (poor metabolizers) or those on co-medications that inhibit or induce major metabolic pathways.[11]

These application notes provide a comprehensive framework for the pharmacokinetic (PK) study of novel risperidone metabolites. We will detail robust protocols for in vitro metabolite identification using human liver microsomes (HLMs) and a validated, highly sensitive bioanalytical method for the simultaneous quantification of risperidone, 9-hydroxyrisperidone, and potential novel metabolites in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Part 1: In Vitro Metabolite Identification

Causality Behind Experimental Choices

Before embarking on complex in vivo PK studies, it is crucial to first identify potential novel metabolites and the enzymes responsible for their formation. Human liver microsomes (HLMs) are the industry-standard in vitro tool for this purpose.[12][13] They contain a rich complement of Phase I (e.g., CYP450s) and Phase II (e.g., UGTs) drug-metabolizing enzymes, providing a reliable and cost-effective model to screen for metabolic pathways.[12][14] By incubating risperidone with HLMs and a necessary cofactor (NADPH for CYP enzymes), we can generate metabolites that are likely to be formed in vivo.[15] Subsequent analysis by high-resolution mass spectrometry allows for the structural elucidation of these novel compounds.

Workflow for In Vitro Metabolite Identification

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Risperidone Stock (in DMSO) D Incubate at 37°C (e.g., 0, 15, 30, 60 min) A->D B Pooled Human Liver Microsomes (HLMs) B->D C NADPH Regenerating System C->D E Terminate Reaction (Acetonitrile w/ IS) D->E Time Points F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis (High Resolution) G->H I Metabolite Profile Comparison (t=0 vs t>0) H->I J Structural Elucidation of Novel Peaks I->J

Caption: Workflow for identifying novel risperidone metabolites in vitro.

Protocol 1: Incubation of Risperidone with Human Liver Microsomes

This protocol is designed to generate and identify metabolites of risperidone.

Materials:

  • Risperidone powder

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO)

  • Internal Standard (IS) solution (e.g., Risperidone-d4) in ACN

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of risperidone in DMSO.

    • On the day of the experiment, thaw HLMs and the NADPH system on ice.

    • Prepare a working HLM solution by diluting the stock to 2 mg/mL in 0.1 M phosphate buffer.

    • Prepare the reaction mixture in microcentrifuge tubes by adding phosphate buffer, the HLM working solution, and the risperidone stock solution. The final risperidone concentration should be in a range relevant to in vivo conditions (e.g., 1-10 µM), and the final HLM protein concentration is typically 0.5-1.0 mg/mL.[14][15] The final DMSO concentration should be kept low (<0.2%) to avoid inhibiting enzyme activity.[14]

  • Incubation:

    • Pre-incubate the reaction mixtures for 5 minutes at 37°C to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the tubes at 37°C with gentle shaking. Collect samples at various time points (e.g., 0, 15, 30, 60 minutes). The t=0 sample serves as the negative control, where the reaction is stopped immediately after adding NADPH.

  • Reaction Termination and Sample Processing:

    • Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

Part 2: Bioanalytical Method for Quantification in Plasma

Causality Behind Experimental Choices

For pharmacokinetic studies, a robust, sensitive, and specific bioanalytical method is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma.[16][17] Its high selectivity allows for the differentiation of structurally similar compounds (isomers like 7-hydroxyrisperidone and 9-hydroxyrisperidone), and its sensitivity enables the detection of low-concentration novel metabolites.[17]

The protocol below is based on established methods for risperidone and its main metabolite, adapted for the inclusion of potential novel metabolites.[16][18] Sample preparation involves a simple protein precipitation or liquid-liquid extraction, which effectively removes the bulk of plasma proteins that can interfere with the analysis, while ensuring high recovery of the analytes.[16][19] Method validation must be performed according to regulatory guidelines from agencies like the FDA or EMA to ensure the reliability and acceptability of the data for regulatory submissions.[20][21][22]

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Quantification S1 Plasma Sample (e.g., 100 µL) S2 Add Internal Standard (e.g., Risperidone-d4) S1->S2 S3 Protein Precipitation (e.g., Acetonitrile) S2->S3 S4 Vortex & Centrifuge S3->S4 S5 Transfer Supernatant S4->S5 LC1 Inject Sample S5->LC1 LC2 Chromatographic Column (e.g., C18) LC1->LC2 LC3 Gradient Elution LC2->LC3 MS1 Electrospray Ionization (ESI+) LC3->MS1 MS2 Multiple Reaction Monitoring (MRM) MS1->MS2 MS3 Data Acquisition MS2->MS3 Q1 Generate Calibration Curve MS3->Q1 Q2 Calculate Analyte Concentrations Q1->Q2 Q3 Pharmacokinetic Analysis Q2->Q3

Caption: Bioanalytical workflow for quantifying risperidone metabolites.

Protocol 2: LC-MS/MS Quantification in Human Plasma

This protocol provides a validated method for the simultaneous quantification of risperidone, 9-hydroxyrisperidone, and is adaptable for novel metabolites.

1. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma (from study subjects, calibrators, or quality controls) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., Risperidone-d4 at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial or 96-well plate for injection.

2. LC-MS/MS Conditions: The following are typical starting conditions and should be optimized for the specific instrument and novel metabolites identified.

ParameterRecommended Setting
LC System UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[18]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Injection Volume 5 µL
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions See table below
Source Temp 550°C
IonSpray Voltage 5500 V

3. MRM Transitions (Example): Precursor-to-product ion transitions must be optimized for each analyte and instrument. The values below are representative. A new transition must be developed for each novel metabolite.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Risperidone411.2191.1[18]
9-Hydroxyrisperidone427.2207.1[18]
Risperidone-d4 (IS)415.2195.1
Novel Metabolite XTo be determinedTo be determined

4. Method Validation: The bioanalytical method must be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" or equivalent EMA guidelines.[20][23] Key validation parameters include:

  • Selectivity & Specificity: No interference at the retention times of analytes and IS.

  • Calibration Curve: A minimum of six non-zero standards defining the range of quantification. Linearity should be assessed (r² > 0.99).

  • Accuracy & Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Recovery: Efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Part 3: Pharmacokinetic Data Analysis

Once plasma concentrations are determined over a time course following drug administration, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

Key PK Parameters
ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 extrapolated to infinity.
t1/2 Elimination half-life.
CL/F Apparent total clearance of the drug from plasma after oral administration.
Vz/F Apparent volume of distribution during the terminal phase after oral administration.
Metabolite Ratio Ratio of metabolite AUC to parent drug AUC, indicating the extent of metabolism.
Interpreting the Data

The PK profiles of novel metabolites should be compared to those of risperidone and 9-hydroxyrisperidone. Key questions to address include:

  • Formation Rate: How quickly does the novel metabolite appear in plasma (Tmax)?

  • Extent of Exposure: How does the metabolite's Cmax and AUC compare to the parent drug?

  • Elimination Rate: Is the metabolite eliminated faster or slower than the parent drug (t1/2)?

  • Clinical Relevance: If the novel metabolite has significant exposure (e.g., an AUC ratio >25% of the parent drug), its pharmacological activity should be assessed, as it may contribute to the overall therapeutic or adverse effect profile. This is a key consideration outlined in regulatory guidance.[24]

By following these detailed protocols and analytical frameworks, researchers can effectively identify, quantify, and characterize the pharmacokinetics of novel risperidone metabolites, contributing to a safer and more effective use of this important medication.

References
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  • European Medicines Agency. Investigation of drug interactions - Scientific guideline. Retrieved from [Link]

  • Ouanes, S., & Fathallah, N. (2023). Risperidone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Huang, M. L., Van Peer, A., Woestenborghs, R., De Coster, R., Heykants, J., Jansen, A. A., ... & Meuldermans, W. (1993). Pharmacokinetics of the novel antipsychotic agent risperidone and the prolactin response in healthy subjects. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

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  • Subramanian, K., Parchas, M., Hsieh, Y., El-Kattan, F., & Jemal, M. (2011). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Bioanalysis. Retrieved from [Link]

  • Arafa, M. F., Al-Enazy, Y. A., El-Awady, M. I., & El-Kadi, A. O. (2015). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of Clinical Laboratory Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (1997). Note for guidance on the investigation of drug interactions. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. Retrieved from [Link]

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  • De Meulder, M., Remmerie, B. M., de Vries, R., Sips, L. L., Boom, S., Hooijschuur, E. W., ... & Timmerman, P. M. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Schoretsanitis, G., Kane, J. M., Ruan, C. J., Spina, E., Hiemke, C., & de Leon, J. (2021). Therapeutic drug monitoring in children and adolescents with schizophrenia and other psychotic disorders using risperidone. European Child & Adolescent Psychiatry. Retrieved from [Link]

  • AdisInsight. (2012). The EMA has published an updated guideline on the investigation of drug interactions. Reactions Weekly. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

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  • Marcus, R. N., & Preskorn, S. H. (2015). Recommendations for the Monitoring of Serum Concentrations of Antipsychotic Drugs in the Treatment of Schizophrenia. Psychiatry Advisor. Retrieved from [Link]

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  • Al-Salami, H., & El-Kadi, A. O. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Heykants, J., Huang, M. L., Mannens, G., Meuldermans, W., Snoeck, E., Van Beijsterveldt, L., ... & Woestenborghs, R. (1994). The pharmacokinetics of risperidone in humans: a summary. The Journal of Clinical Psychiatry. Retrieved from [Link]

  • Raut, P., & Cyriac, J. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism and Pharmacokinetics. IntechOpen. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Schoretsanitis, G., Kane, J. M., Ruan, C. J., Spina, E., Hiemke, C., & de Leon, J. (2022). Therapeutic drug monitoring in children and adolescents with schizophrenia and other psychotic disorders using risperidone. springermedizin.de. Retrieved from [Link]

  • Fang, J., McKay, G., & Midha, K. K. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • Al-Khdhairawi, M. Q., & Tarning, J. (2023). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceuticals. Retrieved from [Link]

  • MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Jerrell, J. M., & McIntyre, R. S. (2010). Predictors of Risperidone and 9-Hydroxyrisperidone Serum Concentration in Children and Adolescents. Journal of Child and Adolescent Psychopharmacology. Retrieved from [Link]

  • Lord, C. C., Wicks, G., & Pratt, J. A. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Journal of Psychopharmacology. Retrieved from [Link]

  • NHS. (2022). Shared care guidelines – Risperidone LAI. Retrieved from [Link]

  • Dalvie, D. K. (2007). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Drug Metabolite Profiling and Identification. Humana Press. Retrieved from [Link]

  • Miners, J. O., Rowland, A., & Gillam, E. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. Retrieved from [Link]

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In vitro assays to determine the biological activity of Risperidone impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling in Antipsychotic Drug Development

Risperidone is a widely prescribed second-generation (atypical) antipsychotic medication effective in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] However, like any synthetically manufactured pharmaceutical, risperidone drug substances and products can contain impurities. These impurities can originate from starting materials, by-products of the synthesis process, or degradation products.[5][6]

According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances above a certain threshold must be identified, reported, and qualified to ensure patient safety.[5][6][7][8][9] This is of paramount importance as even structurally similar impurities may exhibit altered pharmacological activity, reduced efficacy, or unforeseen toxicity. Therefore, a comprehensive in vitro biological characterization of risperidone impurities is not just a regulatory requirement but a scientific necessity to ensure the overall safety and efficacy of the final drug product.[10][11][12]

This application note provides a detailed guide and protocols for a suite of in vitro assays designed to determine the biological activity of risperidone and its potential impurities. We will explore assays to assess:

  • Primary Target Engagement: Affinity for dopamine D2 and serotonin 5-HT2A receptors.

  • Functional Activity: The effect on downstream signaling pathways of these primary targets.

  • Off-Target Liabilities: Interaction with other receptors that may mediate side effects.

  • General Cytotoxicity: The potential to induce cell death.

By employing these assays, researchers can build a comprehensive biological profile of any risperidone impurity, enabling a thorough risk assessment.

Pharmacological Context: Risperidone's Mechanism of Action and Potential Impurity Effects

Risperidone's therapeutic window is defined by its unique "atypical" profile, characterized by a potent serotonin 5-HT2A receptor blockade combined with a strong, but less potent, dopamine D2 receptor antagonism.[1][3][13] This dual action is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower propensity to cause extrapyramidal side effects compared to first-generation antipsychotics.[4][13][14]

Risperidone also exhibits affinity for other receptors, including alpha-1 and alpha-2 adrenergic receptors and histamine H1 receptors, which may contribute to some of its side effects like orthostatic hypotension and sedation.[1][3]

Any impurity present in the risperidone drug substance could potentially:

  • Alter the D2/5-HT2A affinity ratio: This could shift the pharmacological profile towards that of a typical antipsychotic or reduce its overall efficacy.

  • Exhibit agonist activity: An impurity acting as an agonist at D2 or 5-HT2A receptors could counteract the therapeutic effect of risperidone.

  • Possess higher affinity for off-target receptors: This could lead to an increase in the incidence or severity of side effects.

  • Be cytotoxic: Some chemical moieties can be inherently toxic to cells, leading to safety concerns.

The following diagram illustrates the primary signaling pathways of risperidone.

Risperidone_Signaling cluster_Risperidone Risperidone & Impurities cluster_Receptors Primary Targets cluster_Signaling Downstream Signaling cluster_Response Cellular Response Risperidone Risperidone / Impurity D2R Dopamine D2 Receptor (Gi-coupled) Risperidone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor (Gq-coupled) Risperidone->HT2AR Antagonist AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP Antipsychotic_Effect Therapeutic Effect (Antipsychotic) cAMP->Antipsychotic_Effect Modulates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Mobilobilization Ca_Mobilobilization IP3_DAG->Ca_Mobilobilization Ca_Mobilization ↑ Intracellular Ca2+ Ca_Mobilization->Antipsychotic_Effect Modulates

Caption: Risperidone's primary mechanism of action.

Experimental Workflows: A Multi-tiered Approach

A systematic evaluation of risperidone impurities involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess activity, and finally, cytotoxicity assays to evaluate safety.

Experimental_Workflow cluster_Tier1 Tier 1: Receptor Binding Affinity cluster_Tier2 Tier 2: Functional Activity cluster_Tier3 Tier 3: Cytotoxicity Assessment start Risperidone & Impurities Binding_Assay Receptor Binding Assays (D2, 5-HT2A, Off-targets) start->Binding_Assay Functional_Assay Functional Assays (cAMP & Calcium Mobilization) Binding_Assay->Functional_Assay If significant binding Cytotoxicity_Assay Cytotoxicity Assays (MTT & LDH) Functional_Assay->Cytotoxicity_Assay end Biological Activity Profile Cytotoxicity_Assay->end

Caption: Tiered approach for impurity characterization.

Part 1: Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. Here, we describe a fluorescence-based binding assay, which is a safer and often more convenient alternative to traditional radioligand assays.[15][16][17]

Protocol 1: Fluorescence-Based Receptor Binding Assay

Principle: This assay measures the ability of a test compound (risperidone or impurity) to compete with a fluorescently labeled ligand for binding to a specific receptor (e.g., D2 or 5-HT2A) expressed in a cell line. The decrease in fluorescence signal is proportional to the binding affinity of the test compound.[16][18][19]

Materials:

  • Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor.

  • Fluorescent Ligand: A commercially available fluorescently labeled antagonist for the receptor of interest (e.g., a fluorescent derivative of spiperone for D2 receptors).

  • Test Compounds: Risperidone and its impurities, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Microplates: 96- or 384-well black, clear-bottom microplates.

  • Plate Reader: A microplate reader capable of detecting the specific fluorescence of the labeled ligand.

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds (risperidone and impurities) and the unlabeled reference compound in assay buffer.

  • Assay Incubation:

    • Remove the culture medium from the cells.

    • Add the diluted test compounds and the fluorescent ligand to the wells.

    • Include control wells with:

      • Fluorescent ligand only (for maximum binding).

      • Fluorescent ligand and a high concentration of an unlabeled known antagonist (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using the plate reader at the appropriate excitation and emission wavelengths for the fluorescent ligand.

  • Data Analysis:

    • Subtract the non-specific binding signal from all other readings.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorIC50 (nM)Ki (nM)
RisperidoneDopamine D25.22.1
Impurity ADopamine D215.86.3
Impurity BDopamine D2>1000>400
RisperidoneSerotonin 5-HT2A0.80.3
Impurity ASerotonin 5-HT2A2.51.0
Impurity BSerotonin 5-HT2A50.120.0

Part 2: Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Protocol 2: cAMP Assay for D2 Receptor Activity

Principle: The dopamine D2 receptor is a Gi-coupled receptor, meaning its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20] This assay measures changes in cAMP levels in response to test compounds.[20][21][22][23][24]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or luminescence-based).[21]

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compounds: Risperidone and its impurities.

  • Cell Culture Medium and Buffers: As recommended by the cell line and assay kit suppliers.

  • Microplates: 96- or 384-well white, opaque microplates suitable for luminescence or fluorescence detection.

  • Plate Reader: A luminometer or fluorometer compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into the microplates and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with the test compounds (risperidone or impurities) at various concentrations for a specified period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. For antagonist testing, co-incubate with a known D2 agonist.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample.

    • For antagonists, plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC50.

    • For agonists, plot the percentage of the maximal response against the logarithm of the test compound concentration to determine the EC50.

Protocol 3: Calcium Mobilization Assay for 5-HT2A Receptor Activity

Principle: The serotonin 5-HT2A receptor is a Gq-coupled receptor.[25][26] Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores.[26][27][28] This assay measures this increase in intracellular calcium.[29][30][31][32][33]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human serotonin 5-HT2A receptor.[34]

  • Calcium-sensitive Dye: A fluorescent dye such as Fluo-4 AM or a commercially available calcium assay kit.[32]

  • Test Compounds: Risperidone and its impurities.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Microplates: 96- or 384-well black, clear-bottom microplates.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument: Capable of real-time kinetic fluorescence measurements.

Procedure:

  • Cell Plating: Seed the 5-HT2A receptor-expressing cells into the microplates and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye by incubating them in a dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Calcium Flux Measurement:

    • Place the plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the test compounds (for agonist testing) or a known 5-HT2A agonist (for antagonist testing, after pre-incubation with the test compound) to the wells.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • For antagonists, calculate the IC50 from the dose-response curve of the inhibition of the agonist-induced calcium flux.

    • For agonists, calculate the EC50 from the dose-response curve of the calcium flux.

Data Presentation:

CompoundAssayFunctional ResponseIC50/EC50 (nM)
RisperidoneD2 cAMPAntagonist8.5
Impurity AD2 cAMPAntagonist25.1
Impurity BD2 cAMPNo significant activity>10,000
Risperidone5-HT2A Calcium MobilizationAntagonist1.2
Impurity A5-HT2A Calcium MobilizationAntagonist4.3
Impurity B5-HT2A Calcium MobilizationWeak Partial Agonist850.2

Part 3: Cytotoxicity Assays

Cytotoxicity assays are essential for identifying compounds that may cause cell death, a critical safety concern.

Protocol 4: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[35] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to a purple formazan product.[35][36] The amount of formazan produced is proportional to the number of viable cells.[36]

Materials:

  • Cell Line: A relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y) or the receptor-expressing cells used in the functional assays.

  • MTT Solution: 5 mg/mL MTT in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • Test Compounds: Risperidone and its impurities.

  • Microplates: 96-well clear microplates.

  • Microplate Spectrophotometer: Capable of reading absorbance at 570 nm.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).[37]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[38]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[37]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[36][38]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Protocol 5: LDH Release Assay for Cytotoxicity

Principle: The lactate dehydrogenase (LDH) assay is another common method for assessing cytotoxicity.[39] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[39][40] The amount of LDH released is proportional to the number of dead or damaged cells.[41][42]

Materials:

  • Cell Line: As in the MTT assay.

  • LDH Assay Kit: A commercially available colorimetric or fluorometric kit.[39][41]

  • Test Compounds: Risperidone and its impurities.

  • Microplates: 96-well plates.

  • Microplate Spectrophotometer or Fluorometer: Depending on the kit used.

Procedure:

  • Cell Plating and Treatment: Plate and treat the cells with test compounds as described for the MTT assay.

  • Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.

  • LDH Measurement: Perform the LDH assay on the supernatant samples according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time before reading the absorbance or fluorescence.[39]

  • Data Analysis:

    • Include controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells lysed with a detergent).

    • Calculate the percentage of cytotoxicity for each test compound concentration.

    • Determine the CC50 from the dose-response curve.

Data Presentation:

CompoundAssayCC50 (µM)
RisperidoneMTT>100
Impurity AMTT>100
Impurity BMTT25.4
RisperidoneLDH Release>100
Impurity ALDH Release>100
Impurity BLDH Release30.1

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the comprehensive biological characterization of risperidone and its impurities. By systematically evaluating receptor binding, functional activity, and cytotoxicity, researchers can gain critical insights into the pharmacological and toxicological profiles of these compounds. This data is essential for ensuring the safety, quality, and efficacy of risperidone, in line with regulatory expectations and the ultimate goal of protecting patient health.

References

  • MTT Assay Protocol for Cell Viability. (n.d.). Roche.
  • Risperidone. (2024). In Wikipedia. [Link]

  • Mechanism of Action | PERSERIS® (risperidone) HCP. (n.d.). Indivior. [Link]

  • Risperidone. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. [Link]

  • Risperidone. (2023). In StatPearls. NCBI Bookshelf. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2014). Bio-protocol. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • What is the mechanism of Risperidone? (2024). Patsnap Synapse. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. (2011). Molecules. [Link]

  • How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc. [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2018). Current Protocols in Toxicology. [Link]

  • Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. (2017). Methods in Molecular Biology. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. NCBI Bookshelf. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). Journal of Neurochemistry. [Link]

  • Receptor Binding Assays with Fluorescent On-Cell Westerns. (2013). LI-COR Biosciences. [Link]

  • cAMP assays in GPCR drug discovery. (2017). Expert Opinion on Drug Discovery. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Screening models of anti psychotic drugs-converted. (2017). Slideshare. [Link]

  • cAMP Assay. (n.d.). Creative Bioarray. [Link]

  • Measuring ligand binding using fluorescence- or radioactive-based approaches. (n.d.). ResearchGate. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Measuring Calcium Mobilization with Gq-Coupled GPCRs Using the Fluorometric Imaging Plate Reader (FLIPR). (n.d.). [Link]

  • Fluorescent Ligand Binding Assay. (n.d.). Creative Bioarray. [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022). YouTube. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). Journal of Visualized Experiments. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2012). Handbook of Biologically Active Peptides. [Link]

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  • Mechanism of Action of Antipsychotics, Haloperidol and Olanzapine in vitro. (2002). Virginia Tech. [Link]

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Troubleshooting & Optimization

Optimizing mobile phase for better separation of Risperidone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Chromatographers

Welcome to the technical support center for the chromatographic analysis of Risperidone and its derivatives. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth solutions to common separation challenges. This resource moves beyond simple protocols to explain the scientific reasoning behind method optimization, empowering you to make informed decisions in your laboratory.

Our approach is built on the core principles of scientific integrity, ensuring that every recommendation is grounded in established chromatographic theory and validated through practical application.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during the analysis of Risperidone and its related compounds.

Q1: I'm observing significant peak tailing for the main Risperidone peak. What is the likely cause and how can I fix it?

A1: Understanding the Problem:

Peak tailing for basic compounds like Risperidone is a common issue in reversed-phase HPLC. Risperidone has a basic pKa of approximately 8.3, meaning it is positively charged at pH values below this.[1][2] This positive charge can lead to secondary ionic interactions with residual, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase, which are acidic in nature. These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a "tailing" peak shape.[3]

Troubleshooting Workflow:

G start Problem: Risperidone Peak Tailing ph_check Is the mobile phase pH at least 2-3 units below the pKa of Risperidone (pKa ≈ 8.3)? start->ph_check adjust_ph Action: Lower mobile phase pH to 3.0-4.0 using an appropriate buffer (e.g., phosphate, acetate) or acid (e.g., TFA). ph_check->adjust_ph No buffer_check Is a buffer or competitive amine being used in the mobile phase? ph_check->buffer_check Yes ph_rationale Rationale: At low pH, silanol groups are protonated (-Si-OH), minimizing ionic interactions with the protonated Risperidone molecule. adjust_ph->ph_rationale add_buffer Action: Introduce a buffer (e.g., 10-25 mM potassium dihydrogen phosphate) or a competing amine (e.g., 0.1% triethylamine). buffer_check->add_buffer No column_check Are you using a high-purity, end-capped column? buffer_check->column_check Yes buffer_rationale Rationale: Buffers maintain a constant pH. Competing amines are stronger bases that preferentially interact with silanol groups, 'shielding' them from Risperidone. add_buffer->buffer_rationale column_select Action: Consider using a modern, high-purity silica column with robust end-capping, or a hybrid particle column. column_check->column_select No column_rationale Rationale: These columns have a lower concentration of accessible, acidic silanol groups, reducing the potential for secondary interactions.

Caption: Troubleshooting workflow for Risperidone peak tailing.

Step-by-Step Protocol for pH Adjustment:

  • Prepare Buffer: To prepare a 10mM potassium dihydrogen phosphate buffer, dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water.

  • Initial pH Adjustment: Add this aqueous buffer to the mobile phase in the desired ratio (e.g., 65:35 buffer:acetonitrile).

  • Fine-tune pH: Adjust the pH of the final mobile phase mixture to 3.5 using dilute orthophosphoric acid.[4]

  • Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting your sample.

Q2: I am struggling to separate Risperidone from its key impurity, 9-hydroxyrisperidone. How can I improve the resolution between this critical pair?

A2: Understanding the Challenge:

9-hydroxyrisperidone is the primary active metabolite of Risperidone and is structurally very similar, differing by only a hydroxyl group. This makes their separation challenging. The key to improving resolution lies in fine-tuning the mobile phase to exploit subtle differences in their polarity and interaction with the stationary phase.

Strategies for Improving Resolution:

StrategyMechanism of ActionRecommended Action
Optimize Organic Modifier Ratio Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) increases the retention time of both compounds, providing more time for interaction with the stationary phase and thus improving separation.If using a 60:40 methanol:buffer mobile phase, try adjusting to 55:45 or 50:50. Monitor the resolution and backpressure.[5]
Change Organic Modifier Acetonitrile and methanol have different selectivities. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. Switching between them can alter the elution order or improve the separation of closely eluting peaks.If you are using acetonitrile, try substituting it with methanol, or use a combination of both. A mobile phase of buffer, methanol, and acetonitrile in a ratio of 65:15:20 (v/v/v) has been shown to be effective.[4]
Adjust pH Fine-tuning the pH can subtly alter the ionization state and hydrophobicity of both Risperidone and 9-hydroxyrisperidone, potentially leading to differential retention.Explore a pH range between 3.0 and 6.5. A study found that at pH 5.5, good separation was achieved, while at pH below 4.0, Risperidone eluted earlier, and at 6.5, it merged with another peak.[5]
Utilize Temperature Control Increasing the column temperature can improve peak efficiency (narrower peaks) and sometimes alter selectivity. However, be mindful of the stability of your analytes and column at higher temperatures.A column temperature of 40°C has been used successfully to achieve symmetric peaks and good resolution.[5][6]

Experimental Workflow for Selectivity Optimization:

G start Problem: Poor Resolution (Risperidone / 9-hydroxyrisperidone) organic_mod Step 1: Adjust Organic Modifier Percentage start->organic_mod change_organic Step 2: Change Organic Modifier Type (ACN vs. MeOH) organic_mod->change_organic If resolution is still poor ph_adjust Step 3: Fine-tune Mobile Phase pH change_organic->ph_adjust If resolution is still poor temp_adjust Step 4: Optimize Column Temperature ph_adjust->temp_adjust If resolution is still poor success Resolution Achieved temp_adjust->success Monitor resolution at each step

Caption: Stepwise approach to improving resolution.

Q3: My retention times are shifting from one injection to the next. What could be causing this instability?

A3: Diagnosing the Root Cause:

Retention time instability can stem from several sources, broadly categorized as issues with the HPLC system, the mobile phase, or the column itself.

Troubleshooting Checklist:

  • HPLC System:

    • Pump Performance: Ensure the pump is delivering a consistent flow rate. Fluctuating backpressure can be an indicator of pump issues, such as air bubbles in the system or faulty check valves.[7] Action: Degas the mobile phase thoroughly and prime the pump. If the problem persists, inspect and clean the check valves.

    • Leaks: Check for any leaks in the system, from the pump heads to the detector. Even a small leak can cause pressure fluctuations and lead to shifting retention times.[7]

  • Mobile Phase:

    • Improper Mixing or Preparation: If preparing the mobile phase online, ensure the solvent proportions are accurate. For manually mixed mobile phases, ensure homogeneity. Inconsistent mobile phase composition will directly impact retention.

    • Buffer Volatility/Degradation: If using a volatile buffer or additive (like trifluoroacetic acid or triethylamine), evaporation of the organic component over time can change the mobile phase composition. Prepare fresh mobile phase daily.

    • pH Instability: Ensure the buffer has sufficient capacity to maintain a stable pH. A buffer is most effective within +/- 1 pH unit of its pKa.

  • Column:

    • Lack of Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. A drifting baseline is a common sign of an unequilibrated column. Action: Flush the column with at least 20-30 column volumes of the mobile phase before the first injection.

    • Temperature Fluctuations: Column temperature significantly affects retention times. Use a column oven to maintain a constant temperature.[5]

References

  • PubChem. Risperidone. National Center for Biotechnology Information. [Link]

  • Nejedly, M., et al.Development and validation of rapid UHPLC method for determination of risperidone and its impurities. International Journal of Research in Pharmaceutical and Chemical Sciences, 2013.
  • ChemBK. Risperidone.[Link]

  • U.S. Pharmacopeial Convention.USP Monograph: Risperidone Tablets. USP-NF.
  • U.S. Pharmacopeial Convention.USP Monograph: Risperidone. USP-NF.
  • Pharmacopeial Forum.Risperidone Tablets. Volume 37, Issue 6, 2011.
  • Sultan, A., et al.Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of Young Pharmacists, 2011.
  • Magar, L.P., et al.Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography (UPLC). Rasayan Journal of Chemistry, 2020.
  • Suthar, A. P., et al.Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 2009.
  • Manikandan, K., & Lakshmi, K. S.Method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences, 2012.
  • Shaikh, S., et al.RP-HPLC Method and its Validation for Analysis of Risperidone and Trihexyphenidyl HCl in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Research & Emerging Science, 2021.
  • Jain, D., et al.Optimization of mobile phase by 32-mixture design for the validation and quantification of risperidone in bulk and pharmaceutical formulations using RP-HPLC. Analytical Methods, 2013.
  • Jain, D. K., et al.
  • ResearchGate.Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. 2016.
  • PharmaCompass. Risperidone (RIS).[Link]

  • ResearchGate.Chromatogram obtained from risperidone standard (500 ng per band)
  • Lin, H.-Y., et al.Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta.
  • U.S. Food and Drug Administration. RISPERDAL® (risperidone) tablets/oral solution.[Link]

  • Scholars Research Library.
  • Wikipedia.Risperidone.
  • FooDB.Showing Compound Risperidone (FDB023591).
  • Waters Corporation.Troubleshooting Peak Shape Problems in HPLC.
  • The Pharma Innovation Journal.Synthesis of related substances of antipsychotic drug Risperidone. 2021.
  • Pharmaffiliates.
  • International Journal of Biology, Pharmacy and Allied Sciences.IN VITRO EXAMINE OF RISPERIDONE IN DRUG TABLET DOSE STRUCTURE USING REVERSE PHASE FLUID CHROMATOGRAPHIC (RP-HPLC)
  • ResearchGate.Chemical structures of risperidone (a) and in vitro release profile of...
  • ACE HPLC Columns.HPLC Troubleshooting Guide.
  • Journal of Chromatographic Science.A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone.
  • Sigma-Aldrich.HPLC Troubleshooting Guide.
  • Phenomenex.HPLC Troubleshooting Mini Guide - Peak Issues.

Sources

Improving the yield of Methyl 5,6,7,8-Tetradehydro Risperidone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Risperidone Synthesis

A Note on Nomenclature: The compound "Methyl 5,6,7,8-Tetradehydro Risperidone" is not described in standard chemical literature. This guide will focus on the synthesis of the well-established antipsychotic agent, Risperidone . The common synthetic routes for Risperidone share core principles that are likely applicable to closely related analogs. This resource is designed for researchers, chemists, and professionals in drug development.

This guide provides in-depth troubleshooting for the common synthesis of Risperidone, which involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CTMP).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of Risperidone?

The synthesis of Risperidone is primarily achieved through a nucleophilic substitution reaction (specifically, N-alkylation). In this process, the secondary amine of the piperidine ring in 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP) acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group in 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CTMP). This reaction is typically facilitated by a base and a suitable solvent.

Q2: Why is the choice of base critical for this reaction?

The base plays a crucial role in deprotonating the piperidine nitrogen of FBIP, thereby increasing its nucleophilicity. Additionally, the base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The selection of the base can significantly impact the reaction rate and the formation of impurities. A base that is too strong can lead to side reactions, while a base that is too weak may result in a sluggish or incomplete reaction.

Q3: What are the most common impurities observed in Risperidone synthesis?

The most common impurities include unreacted starting materials (FBIP and CTMP), as well as byproducts from side reactions. One significant impurity can arise from the elimination of HCl from CTMP to form a vinyl analog, which can then also react with FBIP. Another potential impurity is the quaternary ammonium salt formed by the over-alkylation of the newly formed Risperidone.

Troubleshooting Guide: Enhancing Yield and Purity

Issue 1: Low Conversion of Starting Materials

You've run the reaction for the recommended time, but TLC or HPLC analysis shows a significant amount of unreacted FBIP and/or CTMP.

  • Insufficient Base: The base may not be strong enough or used in a sufficient stoichiometric amount to effectively deprotonate the FBIP and neutralize the generated HCl. This slows down the reaction.

    • Solution: Switch to a stronger base or increase the molar equivalents of the current base. For example, if using sodium carbonate, consider switching to potassium carbonate or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments and monitor the progress by TLC/HPLC. Be cautious, as excessive heat can promote the formation of degradation products.

  • Solvent Polarity: The chosen solvent may not be optimal for dissolving the reactants and facilitating the nucleophilic substitution.

    • Solution: Consider switching to a more polar aprotic solvent like DMF, DMSO, or Acetonitrile, which are known to accelerate SN2 reactions.

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of a Significant Impurity with a Similar Polarity to Risperidone

Your crude product shows a persistent impurity that is difficult to separate from Risperidone by standard column chromatography or recrystallization.

  • Quaternary Salt Formation: Over-alkylation of the product, Risperidone, by another molecule of CTMP can lead to the formation of a quaternary ammonium salt. This is more likely to occur with highly reactive starting materials or prolonged reaction times at elevated temperatures.

    • Solution: Use a strict 1:1 stoichiometric ratio of your reactants. Consider adding the alkylating agent (CTMP) slowly to the reaction mixture containing the nucleophile (FBIP) and the base. This maintains a low concentration of the alkylating agent and minimizes the chance of over-alkylation.

  • Elimination Byproduct: The starting material CTMP can undergo elimination of HCl to form a vinyl intermediate, which can then react with FBIP to form an undesired isomer.

    • Solution: Use a non-nucleophilic, sterically hindered base like DIPEA, which is less likely to promote elimination reactions compared to smaller, more nucleophilic bases. Running the reaction at a lower temperature can also disfavor the elimination pathway.

BaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Sodium CarbonateAcetonitrile8075-85Cost-effective, but may require a phase-transfer catalyst.
Potassium CarbonateDMF9085-95Higher reactivity, good solubility of reactants.
Triethylamine (TEA)Toluene11070-80Organic base, can be difficult to remove.
DIPEAAcetonitrile8088-96Hindered base, minimizes elimination side reactions.
Issue 3: Difficult Product Isolation and Purification

The work-up procedure results in a low yield of the isolated product, or the product is an oil that is difficult to crystallize.

  • Incomplete Reaction: If the reaction has not gone to completion, the unreacted starting materials can interfere with crystallization.

    • Solution: Ensure the reaction has gone to completion using TLC or HPLC before proceeding with the work-up.

  • Suboptimal Crystallization Solvent: The chosen solvent system for recrystallization may not be appropriate for inducing crystallization.

    • Solution: Experiment with different solvent systems. A common technique is to dissolve the crude product in a solvent in which it is soluble (e.g., dichloromethane, acetone) and then add an anti-solvent in which it is insoluble (e.g., hexane, diethyl ether) until turbidity is observed. Allow the solution to slowly cool to promote crystal growth.

G FBIP 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP) reagents + Base (e.g., K2CO3) + Solvent (e.g., DMF) + Heat FBIP->reagents CTMP 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CTMP) CTMP->reagents Risperidone Risperidone reagents->Risperidone N-alkylation

Caption: Core synthetic pathway for Risperidone.

References

  • Janssen, P. A. J., et al. (1988). 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its use as an antipsychotic. U.S.
  • Megens, A. A. H. P., et al. (1988). A process for the preparation of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Vandenberk, J., et al. (1993). An improved process for the preparation of Risperidone. U.S.

Technical Support Center: Troubleshooting Peak Tailing in the Analysis of Polar Risperidone Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Risperidone and its polar impurities. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded resource to diagnose and resolve these common chromatographic challenges.

Understanding the Problem: Why Does Peak Tailing Occur with Risperidone?

Risperidone is a basic compound with a pKa of approximately 8.62.[1][2][3] Its polar impurities often exhibit similar characteristics. In reversed-phase HPLC, peak tailing for such compounds is frequently caused by unwanted secondary interactions between the positively charged analytes and the stationary phase.[4][5] The primary culprits are the residual silanol groups (Si-OH) on the silica-based column packing material.[6][7] At a mobile phase pH above 3, these silanol groups can become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the protonated basic analytes.[8][9] This mixed-mode retention mechanism (hydrophobic and ionic) results in asymmetrical peak shapes, specifically tailing.[4][6]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This section provides a step-by-step guide to identify and remedy the root cause of peak tailing in your Risperidone analysis.

Question 1: My peaks for Risperidone and its polar impurities are tailing. Where do I start?

Answer: Start by systematically evaluating your chromatographic conditions. The most likely causes are related to the mobile phase pH, column chemistry, or potential system issues.

Here is a logical workflow to follow:

Troubleshooting_Workflow start Peak Tailing Observed check_ph 1. Evaluate Mobile Phase pH Is pH ≥ 2 units below analyte pKa? start->check_ph ph_yes Yes check_ph->ph_yes pH is optimal ph_no No check_ph->ph_no pH is too high check_column 2. Assess Column Choice Using a modern, high-purity, end-capped column? ph_yes->check_column adjust_ph Action: Adjust pH to 2.5-3.5 Use an appropriate buffer. ph_no->adjust_ph resolved Peak Shape Improved adjust_ph->resolved column_yes Yes check_column->column_yes Appropriate column column_no No check_column->column_no Older column type check_system 3. Investigate System Effects Extra-column volume, leaks, column void? column_yes->check_system replace_column Action: Switch to a high-purity, end-capped C18 or C8 column. column_no->replace_column replace_column->resolved system_yes No (System is optimized) check_system->system_yes System is sound system_no Yes (Issues suspected) check_system->system_no Potential hardware issues advanced_options 4. Consider Advanced Options Ion-pairing agents or alternative stationary phases. system_yes->advanced_options fix_system Action: Check fittings, tubing length. Flush or replace column. system_no->fix_system fix_system->resolved advanced_options->resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Question 2: How exactly does mobile phase pH affect the peak shape of Risperidone?

Answer: Mobile phase pH is a critical parameter that directly influences the ionization state of both the Risperidone analytes and the stationary phase.[10][11][12]

  • Analyte Ionization: Risperidone, being a basic compound with a pKa of ~8.62, will be protonated and carry a positive charge in acidic mobile phases.[1][2][3]

  • Stationary Phase Ionization: The residual silanol groups on the silica surface are acidic and will be fully protonated (neutral) at low pH (typically below 3).[4][5] As the pH increases, they begin to deprotonate, acquiring a negative charge.

The ideal scenario to minimize peak tailing is to operate at a low pH. This ensures the silanol groups are neutral, thus preventing the strong ionic secondary interactions with the positively charged Risperidone molecules.[4][5] A mobile phase pH between 2.5 and 3.5 is often a good starting point for the analysis of basic compounds like Risperidone.[5][13]

Silanol_Interaction cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 3) risperidone_high Risperidone (R-NH+) (Positively Charged) interaction_high Strong Ionic Interaction = Peak Tailing risperidone_high->interaction_high silanol_high Silanol (SiO-) (Negatively Charged) silanol_high->interaction_high risperidone_low Risperidone (R-NH+) (Positively Charged) interaction_low Minimized Secondary Interaction = Symmetrical Peak risperidone_low->interaction_low silanol_low Silanol (Si-OH) (Neutral) silanol_low->interaction_low

Caption: Effect of mobile phase pH on silanol interactions.

Question 3: I've adjusted the pH, but I still see some tailing. What's the next step?

Answer: If pH optimization alone is insufficient, your column's characteristics are the next logical area to investigate.

  • Column Type: Modern HPLC columns, often labeled as "Type B" or "high purity," are manufactured with silica that has a lower metal content and fewer acidic silanol sites, reducing the potential for secondary interactions.[5][13]

  • End-capping: Choose a column that is thoroughly end-capped.[8] End-capping is a process where the residual silanol groups are chemically bonded with a small, less reactive molecule (like trimethylsilane), effectively shielding them from interacting with the analytes.[4][14]

If you are using an older column, switching to a modern, high-purity, end-capped C18 or C8 column can significantly improve peak shape for basic compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor? A1: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most assays, a tailing factor between 0.9 and 1.5 is considered acceptable. However, for quantitative analysis, it is always best to aim for a value as close to 1.0 as possible to ensure accurate integration.[4]

Q2: Can the buffer concentration in my mobile phase affect peak tailing? A2: Yes, an inadequate buffer concentration can lead to pH shifts within the column, causing peak shape issues. A buffer concentration of at least 20 mM is generally recommended to provide sufficient buffering capacity and mitigate peak tailing.[5]

Q3: Could my issue be related to something other than chemical interactions? A3: Absolutely. Physical or mechanical issues can also cause peak tailing. These include:

  • Extra-column volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and tailing.[7][8]

  • Column void: A void or channel at the head of the column can distort the sample band, leading to poor peak shape. This can be caused by pressure shocks or dissolution of the silica bed at very high or low pH.[4][5]

  • Blocked frit: A partially blocked inlet frit on the column can also lead to distorted peaks.[4]

Q4: When should I consider using an ion-pairing agent? A4: Ion-pairing agents can be a powerful tool for improving the retention and peak shape of highly polar, ionizable compounds that are not well-retained even with pH adjustments. For basic compounds like Risperidone, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) can be added to the mobile phase.[15][16] The reagent forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and retention by the stationary phase.[15] However, it's important to note that ion-pairing agents can be difficult to remove from the column and may require dedicated columns for these methods.

Experimental Protocol: Optimized Method for Risperidone and Polar Impurities

This protocol provides a robust starting point for the analysis of Risperidone and its polar impurities, designed to minimize peak tailing.

1. Chromatographic System:

  • HPLC System: A standard HPLC or UPLC system with a UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm[17]

  • Injection Volume: 10 µL

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 25 mM ammonium acetate buffer. Dissolve approximately 1.93 g of ammonium acetate in 1 liter of HPLC-grade water and adjust the pH to 3.0 with acetic acid.[17]

  • Mobile Phase B: Acetonitrile.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
17.04060
17.19010
20.09010

4. Sample Preparation:

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 80:20 v/v).

  • Procedure: Accurately weigh and dissolve the Risperidone sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

Rationale for Protocol Choices:

  • Column: A high-purity, end-capped C18 column is chosen to minimize silanol interactions.[5][8]

  • pH: A pH of 3.0 is selected to ensure that the residual silanol groups on the stationary phase are fully protonated and neutral, while Risperidone and its impurities are protonated and positively charged.[4][5] This significantly reduces the likelihood of secondary ionic interactions.

  • Buffer: Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) if required. A concentration of 25 mM provides adequate buffering capacity.[5]

  • Gradient Elution: A gradient program is used to effectively separate the main Risperidone peak from its more polar impurities, which will elute earlier, and any less polar impurities that may be present.

By following this structured troubleshooting guide and implementing the recommended experimental protocol, you will be well-equipped to overcome the challenges of peak tailing in the analysis of Risperidone and its polar impurities, leading to more accurate and reliable results.

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 12, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved January 12, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved January 12, 2026, from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. (n.d.). Retrieved January 12, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved January 12, 2026, from [Link]

  • Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17). Retrieved January 12, 2026, from [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1). Retrieved January 12, 2026, from [Link]

  • Risperidone | C23H27FN4O2 | CID 5073 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Spectrophotometric Determination of pKa and Log P of Risperidone. (2017). Journal of Applied Pharmaceutical Science, 7(11), 155-158. Retrieved January 12, 2026, from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved January 12, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.). Retrieved January 12, 2026, from [Link]

  • Spectrophotometric Determination of pKa and Log P of Risperidone - Journal of Applied Pharmaceutical Science. (2017, November 30). Retrieved January 12, 2026, from [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, March 2). Retrieved January 12, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved January 12, 2026, from [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica. (2017). Retrieved January 12, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved January 12, 2026, from [Link]

  • Spectrophotometric Determination of pKa and Log P of Risperidone - Bibliomed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved January 12, 2026, from [Link]

  • Spectrophotometric Determination of pKa and Log P of Risperidone - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) - Rasayan Journal of Chemistry. (2020). Retrieved January 12, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 12, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ion pair chromatography reagents. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta - Longdom Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • Structural studies of impurities of risperidone by hyphenated techniques - PubMed. (2006). Retrieved January 12, 2026, from [Link]

  • Method Development Guide of Ion-pair Reagents - J&K Scientific LLC. (2021, January 15). Retrieved January 12, 2026, from [Link]

  • method development and validation of risperidone by rp-hplc. (2012). Retrieved January 12, 2026, from [Link]

  • USP Monographs: Risperidone - uspbpep.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • A concise review on analytical profile of risperidone. (n.d.). Retrieved January 12, 2026, from [Link]

  • Risperidone: Liquid Chromatographic Analysis - Bartleby.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

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Technical Support Center: Enhancing Sensitivity for Trace-Level Risperidone Impurity Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the analysis of Risperidone. The accurate detection and quantification of impurities, especially at trace levels, are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide is structured to provide in-depth, field-proven insights into the common challenges encountered during the analysis of Risperidone impurities and to offer robust, scientifically-grounded solutions.

This center is designed as a dynamic resource, moving from frequently asked questions to deep-dive troubleshooting scenarios and validated protocols. Our goal is to empower you to not only solve immediate experimental issues but also to build more resilient and sensitive analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of Risperidone and its related substances.

Q1: Which analytical technique is most suitable for detecting trace-level Risperidone impurities?

For trace-level analysis, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard.[1][2] UPLC provides higher resolution and faster analysis times compared to conventional HPLC.[2][3] The mass spectrometer (MS/MS) offers exceptional sensitivity and selectivity, allowing for the confident identification and quantification of impurities at levels that are often undetectable by UV detectors. For routine quality control where high sensitivity is not the primary concern, a validated UPLC-UV method can also be suitable.

Q2: What are the critical impurities of Risperidone I should be aware of?

Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) list several official impurities.[4][5] Key related substances include:

  • 9-Hydroxyrisperidone (Paliperidone): The primary active metabolite of Risperidone.[6][7][8]

  • Risperidone cis-N-oxide: A process-related impurity.[9][10]

  • Bicyclorisperidone: Another potential process impurity.[9][10]

  • Z-oxime and E-oxime: Process impurities that should be monitored.[3][10]

  • Other specified impurities listed in pharmacopoeias such as Impurity D, F, H, K, and M.[3][6][11]

It is crucial to consult the latest version of the relevant pharmacopeia for a complete list and their specified limits.[12][13]

Q3: How can I enhance the sensitivity of my current HPLC-UV method without switching to MS?

Several strategies can boost UV sensitivity:

  • Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance for the impurity of interest, which may differ from that of the parent API. A photodiode array (PDA) detector is invaluable for this.

  • Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but this may lead to peak broadening or distortion if the injection solvent is stronger than the mobile phase.[14] It's a balance that must be optimized.

  • Sample Pre-concentration: Employ solid-phase extraction (SPE) to concentrate the impurities from a larger sample volume before injection. This technique effectively removes matrix components and enriches the analytes of interest.[15]

  • Reduce Baseline Noise: Ensure proper mobile phase degassing, use high-purity solvents, and maintain a stable column temperature to minimize baseline noise, which will improve the signal-to-noise ratio for small peaks.[14]

Q4: What does a typical method validation for an impurity assay involve?

Method validation demonstrates that your analytical procedure is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, this involves assessing parameters such as:[16][17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradants, matrix components).[18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Troubleshooting Guide: Chromatographic Issues

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic analysis of Risperidone impurities.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My impurity peaks are tailing significantly, leading to poor integration and resolution. What are the potential causes and how can I fix this?

A: Peak tailing is a common issue, especially for basic compounds like Risperidone and its impurities when using silica-based reversed-phase columns.[19][20] The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the stationary phase surface.[19][21]

Troubleshooting Workflow for Peak Tailing:

Caption: Decision tree for troubleshooting peak tailing.

Detailed Explanation:

  • Mobile Phase pH Control: Risperidone is a basic compound. At a mid-range pH, its amine groups can be partially protonated, leading to strong interactions with ionized, acidic silanols on the silica surface. By lowering the mobile phase pH (e.g., to pH 3.0 with formic acid or phosphate buffer), you ensure the Risperidone molecule is fully protonated and the silanol groups are not, minimizing these secondary interactions.[21]

  • Sufficient Buffering: The buffer's job is to maintain a constant pH. If its concentration is too low, the sample itself can alter the local pH at the column inlet, causing peak distortion.[20] A concentration of 20-50 mM is typically robust.

  • Column Chemistry: Older columns may have a higher concentration of active silanol sites. Modern columns, especially those with high-purity silica and thorough end-capping, are designed to minimize these effects.[19]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[14][20] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.

Problem 2: Low Signal-to-Noise (S/N) / Insufficient Sensitivity

Q: I cannot detect a known impurity that should be present at the 0.1% level. How can I improve my method's sensitivity?

A: Achieving low detection limits requires a holistic optimization of your sample preparation, chromatography, and detection parameters.

Strategies for Sensitivity Enhancement:

StrategyCausality & ExplanationKey Considerations
Sample Preparation Enrichment: Solid-Phase Extraction (SPE) allows you to pass a large volume of a dissolved sample through a cartridge that retains the analytes. You can then elute them in a small volume of a strong solvent, effectively concentrating your impurities.[15]Choose an SPE sorbent with appropriate chemistry (e.g., a mixed-mode cation exchange for basic impurities). Ensure the elution solvent is compatible with your mobile phase.
Chromatography Increase Injection Volume: A larger injection volume directly increases the mass of impurity loaded onto the column, resulting in a larger peak area.The injection solvent should be weaker than or identical to the initial mobile phase to avoid peak distortion.[14] This is known as "peak focusing."
Optimize Gradient: A shallower gradient can help focus the impurity into a narrower, taller peak, increasing its height relative to the baseline noise.This will likely increase the overall run time.
Detector (UV/PDA) Wavelength Selection: Impurities may have different UV maxima than the parent drug. A PDA detector allows you to extract the chromatogram at the optimal wavelength for each impurity, maximizing its signal.Review the UV spectra for all known impurities to create an optimal multi-wavelength acquisition method if necessary.
Detector (MS) Use Mass Spectrometry: A mass spectrometer is inherently more sensitive and selective than a UV detector. Operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can provide orders of magnitude improvement in sensitivity.[1][7]Requires more complex method development but offers the highest level of confidence and sensitivity for trace analysis.
Problem 3: Co-elution or Poor Resolution

Q: Two specified impurities are co-eluting or are not baseline-resolved. What steps should I take?

A: Achieving resolution between structurally similar impurities requires careful manipulation of chromatographic selectivity.

Workflow for Improving Resolution:

Caption: Logical workflow for improving peak resolution.

Detailed Explanation:

  • Modify Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol. Acetonitrile and methanol interact differently with the stationary phase and analytes, which can drastically alter selectivity and change peak elution order.

  • Adjust Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage over time) gives the peaks more time to separate. This increases resolution but also increases the analysis time.

  • Change pH: Modifying the mobile phase pH can change the ionization state of the impurities, which can have a significant impact on their retention and selectivity, especially if they have different pKa values.

  • Change Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. If you are using a C18 column, consider a Phenyl-Hexyl or a Cyano (CN) phase. These offer different retention mechanisms (e.g., pi-pi interactions with the phenyl phase) that can resolve challenging peak pairs.

  • Improve Efficiency: Switching from an HPLC column (e.g., 5 µm or 3 µm particles) to a UPLC column (<2 µm particles) will generate significantly sharper peaks and improve resolution for all compounds.[2][3]

Experimental Protocols

Protocol 1: High-Sensitivity UPLC-UV Method for Risperidone Impurities

This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines.[16][17][18]

  • Instrumentation: UPLC system with a Photodiode Array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent high-efficiency column).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (min)Flow Rate (mL/min)%A%B
0.00.4955
1.00.4955
12.00.44060
15.00.41090
16.00.41090
16.10.4955
18.00.4955
  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: PDA detector, 280 nm (primary) and 238 nm (secondary), or monitor at the specific maximum for each impurity.

  • Sample Preparation ("Dilute and Shoot"):

    • Accurately weigh approximately 25 mg of the Risperidone sample.

    • Dissolve in and dilute to 25 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.

    • Sonicate for 10 minutes if necessary to ensure complete dissolution.[22]

    • Filter through a 0.22 µm PVDF syringe filter before injection.

Protocol 2: Sample Pre-concentration using Solid-Phase Extraction (SPE)

Use this protocol when the expected impurity levels are below the LOQ of the direct injection method.

  • Sample Preparation: Prepare a 100 µg/mL solution of the Risperidone sample in 5% acetonitrile in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 5 mL of the prepared sample solution onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove less-retained matrix components.

  • Elution: Elute the retained impurities and Risperidone with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 250 µL of the initial mobile phase from Protocol 1. This represents a 20-fold concentration.

  • Analysis: Inject the reconstituted sample into the UPLC system.

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Technical Support Center: Strategies to Prevent the On-Column Degradation of Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for managing the analytical challenges of Risperidone. This resource is designed for researchers, scientists, and drug development professionals who are encountering issues with Risperidone stability during HPLC analysis. Our goal is to provide you with not just solutions, but a deeper understanding of the mechanisms behind on-column degradation, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding Risperidone analysis.

Q1: What are the primary ways Risperidone can degrade during HPLC analysis?

A1: Risperidone is susceptible to several degradation pathways. On-column, the most prevalent issues are oxidative degradation , often catalyzed by metal ions, leading to the formation of Risperidone-N-oxide.[1][2][3] Additionally, interactions with the stationary phase, particularly residual silanol groups, can cause peak tailing and potential degradation.[4][5][6] Depending on sample preparation and storage, photodegradation and hydrolysis (under acidic or basic conditions) are also significant concerns that can manifest as on-column issues.[1][7]

Q2: I'm seeing a new, unexpected peak in my chromatogram when analyzing Risperidone. Could this be on-column degradation?

A2: It is highly possible. An unexpected peak, particularly one that is broad or appears inconsistently, can be a sign of on-column degradation.[8] This can be caused by the interaction of Risperidone with active sites in your HPLC system, such as metal ions leached from stainless steel components or reactive silanol groups on the column packing material.[4][9][10] We recommend following the troubleshooting guide below to diagnose the issue.

Q3: What is a "bio-inert" or "PEEK-lined" column, and should I be using one for Risperidone analysis?

A3: A bio-inert or PEEK-lined column is designed to minimize interactions between the analyte and the metal surfaces of the column hardware.[11][12] Standard stainless steel columns can release trace metal ions (like iron and copper) into the mobile phase, which can catalyze the oxidation of sensitive compounds like Risperidone.[10][13] If you are observing poor peak shape, low recovery, or unexpected degradation peaks, switching to a bio-inert column is a highly effective strategy to mitigate these metal-induced effects.[11][14]

Q4: Can my mobile phase composition contribute to Risperidone degradation?

A4: Absolutely. The pH of your mobile phase is critical. For basic compounds like Risperidone, a mobile phase pH that is too high can lead to interactions with ionized silanol groups on the silica packing, causing peak tailing.[4] Conversely, extreme pH levels can accelerate hydrolysis. Furthermore, dissolved oxygen in the mobile phase can contribute to oxidation, especially if catalyzed by metal ions.[8]

Q5: How important is column temperature in the analysis of Risperidone?

A5: Column temperature is a double-edged sword. Increasing the temperature can improve the efficiency of separations for basic compounds and reduce analysis time by lowering mobile phase viscosity.[10] However, elevated temperatures can also accelerate the rate of degradation for thermally labile compounds.[10][15] For Risperidone, it is crucial to evaluate the effect of temperature carefully. A modest increase may be beneficial, but excessive heat could promote on-column degradation.[16]

Troubleshooting Guide: Diagnosing and Solving On-Column Degradation

This guide provides a systematic approach to identifying and resolving on-column degradation of Risperidone.

Issue 1: Poor Peak Shape (Tailing, Broadening) and/or Loss of Recovery

Poor peak shape and diminishing peak area are often the first indicators of undesirable on-column interactions.

Potential Cause A: Interaction with Metal Surfaces
  • Causality: Standard stainless steel HPLC tubing, frits, and column hardware can leach metal ions (Fe³⁺, Cu²⁺) into the mobile phase. These ions can act as catalysts for the oxidative degradation of Risperidone or can chelate with the analyte, causing peak tailing and loss of signal.[9][10][13]

  • Solutions & Protocols:

    • System Passivation: If you are using a standard stainless steel system, passivating the fluidic path can help reduce the availability of reactive metal ions.

      • Protocol: HPLC System Passivation with Nitric Acid

        • Disconnect the column and any guard columns. Replace with a union.

        • Flush the entire system with HPLC-grade water.

        • Prepare a 30-35% nitric acid solution in water. (Caution: Handle strong acids with appropriate personal protective equipment).

        • Flush the system with the nitric acid solution at a low flow rate (e.g., 0.5-1 mL/min) for 30-60 minutes.[17][18]

        • Thoroughly flush the system with HPLC-grade water until the eluent is neutral (check with pH paper).

        • Flush with isopropanol, followed by your initial mobile phase, before reconnecting the column.

    • Use of Chelating Agents: Add a chelating agent to your mobile phase to bind free metal ions and prevent them from interacting with Risperidone.

      • Protocol: Mobile Phase Preparation with EDTA

        • Prepare your aqueous mobile phase buffer as usual.

        • Add a small amount of a concentrated Ethylenediaminetetraacetic acid (EDTA) stock solution to achieve a final concentration of 10-50 µM.[11]

        • Ensure the EDTA is fully dissolved and sonicate the mobile phase to degas.

        • Equilibrate the column with this new mobile phase for an extended period before analysis.

    • Upgrade to Bio-inert Hardware: The most robust solution is to use an HPLC system and column designed to be bio-inert.

      • Recommendation: Employ PEEK-lined stainless steel columns or columns with other proprietary bio-inert surface coatings.[11][12] This physically separates your sample and mobile phase from reactive metal surfaces.

Potential Cause B: Interaction with Residual Silanol Groups
  • Causality: Risperidone is a basic compound. The stationary phase in most reversed-phase columns is silica-based, which contains residual silanol groups (Si-OH). At certain pH values, these silanols can become ionized (Si-O⁻) and interact ionically with the protonated form of Risperidone. This secondary interaction leads to significant peak tailing.[4][5][6]

  • Solutions & Protocols:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4) will suppress the ionization of the silanol groups, minimizing the unwanted ionic interactions.[4]

    • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, effectively "masking" them from Risperidone.

    • Column Selection: Choose a column with minimal residual silanol activity. Look for columns that are described as "end-capped" or are made with high-purity silica.[4]

Issue 2: Appearance of New or "Ghost" Peaks

The appearance of unexpected peaks that are not present in the sample diluent alone often points to on-column chemical reactions.

Potential Cause A: On-Column Oxidation
  • Causality: As mentioned, metal ions can catalyze the oxidation of Risperidone to Risperidone-N-oxide.[1][2] This is often exacerbated by dissolved oxygen in the mobile phase and elevated column temperatures.[8]

  • Solutions & Protocols:

    • Degas Mobile Phase Thoroughly: Use helium sparging or an online degasser to remove dissolved oxygen from your mobile phase.

    • Implement Metal-Mitigation Strategies: Follow the recommendations in Issue 1, Potential Cause A (passivation, chelating agents, bio-inert hardware).

    • Consider Mobile Phase Antioxidants: While less common, the addition of a small amount of an antioxidant to the mobile phase could be explored. However, this requires careful method development to ensure no interference with the detection or separation.

    • Optimize Column Temperature: Evaluate lower column temperatures (e.g., 25-30 °C) to see if the formation of the degradation peak is reduced. While higher temperatures can improve peak shape for basic compounds, they can also accelerate oxidation.[10]

Potential Cause B: Photodegradation
  • Causality: Risperidone is known to be light-sensitive. If samples are exposed to UV light during preparation or while in the autosampler, degradation can occur. The resulting degradants will then be separated on the column.

  • Solutions & Protocols:

    • Use UV-Protected Labware: Prepare and store all samples and standards in amber glass vials or UV-protected centrifuge tubes.

    • Protect Samples in the Autosampler: Use amber autosampler vials. If your autosampler does not have a cover, consider shielding it from direct laboratory light.

    • Minimize Exposure: During sample preparation, work efficiently to minimize the time samples are exposed to light.

Workflow for Troubleshooting Risperidone Degradation

Here is a logical workflow to follow when troubleshooting on-column degradation issues.

TroubleshootingWorkflow Start Start: Observe Degradation (Peak Tailing, New Peaks, Low Recovery) CheckSystem 1. Is a Bio-Inert System/Column in Use? Start->CheckSystem Passivate 2a. Passivate HPLC System CheckSystem->Passivate No OptimizeMP 3. Optimize Mobile Phase CheckSystem->OptimizeMP Yes NoBioInert No AddChelator 2b. Add Chelating Agent (EDTA) to Mobile Phase Passivate->AddChelator CheckAgain1 Re-evaluate. Problem Solved? AddChelator->CheckAgain1 CheckAgain1->OptimizeMP No End End: Robust Method Achieved CheckAgain1->End Yes YesBioInert Yes MP_Details Adjust pH (3-4) Add Competing Base (TEA) Thoroughly Degas OptimizeMP->MP_Details CheckAgain2 Re-evaluate. Problem Solved? OptimizeMP->CheckAgain2 OptimizeTemp 4. Optimize Column Temperature (Try lowering to 25-30°C) CheckAgain2->OptimizeTemp No CheckAgain2->End Yes CheckAgain3 Re-evaluate. Problem Solved? OptimizeTemp->CheckAgain3 ConsiderColumn 5. Evaluate Column Chemistry CheckAgain3->ConsiderColumn No CheckAgain3->End Yes Column_Details Use End-Capped, High-Purity Silica Install New Guard Column ConsiderColumn->Column_Details ConsiderColumn->End If problem persists after this, contact technical support.

Caption: A step-by-step decision tree for troubleshooting on-column degradation of Risperidone.

Data Summary: Impact of Mitigation Strategies

The following table summarizes the expected outcomes of implementing the strategies discussed above. The effectiveness is rated based on literature and field experience.

StrategyPrimary Degradation TargetExpected Impact on Peak ShapeExpected Impact on RecoveryEase of Implementation
Use Bio-Inert/PEEK Column Metal-Induced OxidationHigh ImprovementHigh ImprovementModerate (Hardware Change)
Add EDTA to Mobile Phase Metal-Induced OxidationHigh ImprovementHigh ImprovementEasy (Mobile Phase Prep)
System Passivation Metal-Induced OxidationModerate ImprovementModerate ImprovementModerate (Requires Downtime)
Lower Mobile Phase pH Silanol InteractionsHigh Improvement (Tailing)Moderate ImprovementEasy (Mobile Phase Prep)
Use End-Capped Column Silanol InteractionsHigh Improvement (Tailing)Moderate ImprovementModerate (Hardware Change)
Thoroughly Degas Mobile Phase General OxidationMinor ImprovementMinor ImprovementEasy (Standard Practice)
Lower Column Temperature Thermally-Induced DegradationVariableModerate ImprovementEasy (Instrument Setting)
Protect from Light PhotodegradationN/A (Prevents new peaks)High ImprovementEasy (Procedural Change)
Risperidone Degradation Pathways

The following diagram illustrates the main chemical transformations Risperidone can undergo, leading to on-column issues.

DegradationPathways Risperidone Risperidone N_Oxide Risperidone-N-Oxide Risperidone->N_Oxide Oxidation (Metal Ions, O2) Hydroxy Hydroxy-Risperidone Risperidone->Hydroxy Hydrolysis (Acid/Base) Photo_Deg Photodegradation Products Risperidone->Photo_Deg Photolysis (UV Light)

Caption: Key degradation pathways for Risperidone relevant to HPLC analysis.

References

  • Agilent Technologies. (n.d.). Agilent BioInert Columns. Retrieved from [Link]

  • Bhaskar Napte. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]

  • Dolan, J. W., Lommen, D. C., & Snyder, L. R. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]

  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. Retrieved from [Link]

  • Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography. Retrieved from [Link]

  • ZirChrom. (n.d.). Faster Analysis and Higher Efficiency with Thermally Stable HPLC Columns. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Degradation of Samples Due to Hydrolysis in HPLC Columns. Retrieved from [Link]

  • Bharathi, Ch., et al. (2008). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • Dolan, J. W. (2007). On-Column Sample Degradation. LCGC International. Retrieved from [Link]

  • ZirChrom. (n.d.). Chromatographers have long known that modest increases in operating temperature can dramatically improve both the efficiency and speed of an HPLC separation. Retrieved from [Link]

  • Hsiao, J. J., Staples, G. O., & Stoll, D. R. (2023). Methods for the Passivation of HPLC Instruments and Columns. LCGC International. Retrieved from [Link]

  • Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research. Retrieved from [Link]

  • Waguespack, C. M., & Vella, F. N. (n.d.). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. Request PDF. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • Thompson, J. D., & Carr, P. W. (2002). Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. Journal of Chromatography A. Retrieved from [Link]

  • More, K. R., et al. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. Retrieved from [Link]

  • Dedania, Z. R., et al. (2011). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. International Journal of Analytical Chemistry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). HPLC of Monoclonal Antibody in Nonclinical Safety Testing – Degradation Induced by Trace Metal Ions Leaching From the. Retrieved from [Link]

  • Manikandan, K., & Lakshmi, K. S. (2012). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]

  • Campíns-Falcó, P., et al. (2002). Separation and Determination of Phenolic Antioxidants by HPLC with Surfactant/n‐Propanel Mobile Phases. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • GL Sciences. (2024). How to Select the Right Guard Column. Retrieved from [Link]

  • Wianowska, D., et al. (2022). Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test. Molecules. Retrieved from [Link]

  • Waters Corporation. (n.d.). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Retrieved from [Link]

  • Li, Y., et al. (2023). On-line pre-column FRAP-based antioxidant reaction coupled with HPLC-DAD-TOF/MS for rapid screening of natural antioxidants from different parts of Polygonum viviparum. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Rao, A. P., et al. (2015). Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Scholars Research Library. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Mennickent, S. (2019). Stability indicating hplc method for quantification of risperidone in tablets. PDF. Retrieved from [Link]

  • Pickering, M. (n.d.). Analysis of Antioxidants in Foods and Dietary Supplements using HPLC with Post-Column Derivatization. LCGC International. Retrieved from [Link]

  • Stoll, D. R., & Dolan, J. W. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Methyl 5,6,7,8-Tetradehydro Risperidone According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for the validation of Methyl 5,6,7,8-Tetradehydro Risperidone, a potential related substance of the atypical antipsychotic, Risperidone. We present a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach (Method A) and contrast its performance against a conventional HPLC method (Method B). Through a detailed examination of validation parameters as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guideline, this document demonstrates the clear superiority of the UHPLC method in terms of speed, sensitivity, and efficiency.[1][2][3][4] The experimental data herein serves as a practical blueprint for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry seeking to develop and validate high-performance, compliant analytical methods.

Introduction: The Imperative for Rigorous Impurity Profiling

Risperidone is a widely used atypical antipsychotic agent for treating a range of psychiatric disorders.[5][6] During its synthesis or storage, various related substances and degradation products can emerge. This compound is one such potential impurity that must be monitored and controlled to ensure the safety and quality of the final drug product.[7][8][9] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4]

This guide details the validation of a sophisticated UHPLC method (Method A) designed for the trace-level quantification of this specific impurity. To provide a clear performance benchmark, its validation data is systematically compared against a traditional, longer-run-time HPLC method (Method B). The validation parameters assessed are in strict adherence to the ICH Q2(R1) guideline, covering specificity, linearity, range, accuracy, precision, detection limits, and robustness.[1][3]

Methodologies and Experimental Framework

The fundamental difference between the two methods lies in the chromatographic technology employed. Method A leverages the power of UHPLC with sub-2 µm particle size columns to achieve faster separations and higher resolution, while Method B relies on conventional HPLC with a standard 5 µm particle size column.[5]

Chromatographic Systems: A Head-to-Head Comparison
ParameterMethod A: High-Performance UHPLCMethod B: Conventional HPLC
Instrument UHPLC System with UV DetectorStandard HPLC System with UV Detector
Column C18, 100 mm x 2.1 mm, 1.7 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)Isocratic mixture of Phosphate Buffer and Acetonitrile
Flow Rate 0.5 mL/min1.0 mL/min
Column Temp. 40°C30°C
Detection λ 260 nm276 nm
Run Time 5 minutes 15 minutes

Rationale for Method A: The choice of a sub-2 µm particle column in Method A is deliberate. It provides significantly higher theoretical plates, leading to sharper peaks, better resolution from the main Risperidone peak, and a dramatic reduction in analysis time and solvent consumption—key considerations for high-throughput QC labs.[5]

Validation Protocol Workflow

The validation process follows a structured, hierarchical approach as outlined by ICH. The workflow ensures that each analytical characteristic is thoroughly evaluated to build a complete picture of the method's performance.

Validation_Workflow start_node Method Development & Optimization param_node_specificity Specificity start_node->param_node_specificity Begin Validation param_node param_node sub_param_node sub_param_node data_node data_node end_node Final Validation Report & Method Implementation data_node_specificity Peak Purity Data param_node_specificity->data_node_specificity Forced Degradation param_node_linearity Linearity & Range data_node_specificity->param_node_linearity Peak Purity OK data_node_linearity Calibration Curve param_node_linearity->data_node_linearity param_node_accuracy Accuracy data_node_linearity->param_node_accuracy R² > 0.99 data_node_accuracy Recovery Data param_node_accuracy->data_node_accuracy Spiking Study param_node_precision Precision data_node_accuracy->param_node_precision % Recovery OK sub_param_repeat Repeatability param_node_precision->sub_param_repeat Evaluate sub_param_inter Intermediate Precision param_node_precision->sub_param_inter Evaluate data_node_precision RSD% OK sub_param_repeat->data_node_precision sub_param_inter->data_node_precision param_node_limits LOD & LOQ data_node_precision->param_node_limits Proceed data_node_limits Sensitivity Data param_node_limits->data_node_limits S/N Ratio param_node_robustness Robustness data_node_limits->param_node_robustness Sensitivity OK data_node_robustness Robustness Data param_node_robustness->data_node_robustness Vary Parameters data_node_robustness->end_node All Parameters Met

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Validation Parameter Analysis: A Comparative Review

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] The following sections compare the performance of Method A and Method B across all critical ICH validation parameters.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This was evaluated through forced degradation studies, where Risperidone was subjected to acid, base, oxidative, thermal, and photolytic stress conditions as per ICH Q1A(R2) guidelines.[11][12]

Experimental Protocol (Forced Degradation):

  • Prepare separate solutions of Risperidone API.

  • Acid Stress: Add 0.1N HCl and heat at 80°C for 2 hours. Neutralize before injection.

  • Base Stress: Add 0.1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 4 hours.

  • Thermal Stress: Expose solid drug substance to 105°C for 24 hours.

  • Photolytic Stress: Expose solution to 1.2 million lux hours and 200 watt hours/m² of UV light.[12]

  • Analyze all stressed samples, along with an unstressed sample and a placebo sample, using the proposed chromatographic method.

Comparative Results:

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
Resolution (Risperidone vs. Impurity) > 4.0 (Excellent separation)> 2.0 (Adequate separation)Resolution > 2.0
Peak Purity (Impurity Peak) Pass (Index > 0.999)Pass (Index > 0.995)No co-eluting peaks
Placebo Interference No interference at impurity RTNo interference at impurity RTNo peaks at analyte RT

Expert Insight: Method A's superior resolving power ensures baseline separation of the target impurity from all degradation products and the main API peak, providing higher confidence in the quantification. The higher peak purity index further substantiates the method's specificity.[5]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.

Comparative Results:

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
Range Studied 0.1 µg/mL to 1.5 µg/mL0.25 µg/mL to 2.0 µg/mLCover reporting level
Correlation Coefficient (r²) 0.9998 0.9985r² ≥ 0.99
Y-Intercept Bias < 1.0% of response at 100% level< 3.0% of response at 100% levelNot significantly different from zero

Expert Insight: The higher correlation coefficient (r²) for Method A indicates a stronger linear relationship, which is critical for accurate quantification, especially at the lower end of the range.[13]

Accuracy (% Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It was determined by spiking the placebo with known amounts of this compound at three concentration levels (50%, 100%, and 150% of the target concentration).

Comparative Results:

LevelMethod A (UHPLC) Mean Recovery (%)Method B (HPLC) Mean Recovery (%)Acceptance Criteria
50% Level 99.8% 97.5%85.0% - 115.0%
100% Level 101.2% 102.8%85.0% - 115.0%
150% Level 100.5% 104.1%85.0% - 115.0%

Expert Insight: Both methods meet the acceptance criteria, but Method A shows recovery values closer to 100% across all levels, indicating a lower systematic error and higher accuracy.[5]

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst). It is expressed as the Relative Standard Deviation (%RSD).

Comparative Results:

ParameterMethod A (UHPLC) %RSDMethod B (HPLC) %RSDAcceptance Criteria
Repeatability (n=6) 0.8% 1.9%%RSD ≤ 10.0%
Intermediate Precision 1.2% 2.8%%RSD ≤ 15.0%

Expert Insight: Method A is significantly more precise, with %RSD values well below 2%. This high level of precision is a direct result of the stability and efficiency of the UHPLC system and leads to more reliable and reproducible results.[15][16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17]

Comparative Results:

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
LOD (based on S/N=3) 0.03 µg/mL 0.08 µg/mLMethod must be sensitive enough for its purpose
LOQ (based on S/N=10) 0.1 µg/mL 0.25 µg/mLMust be precise and accurate at this level
Precision at LOQ (%RSD) 2.5% 8.5%%RSD ≤ 10-20%

Expert Insight: Method A's lower LOD and LOQ are critical for impurity analysis, allowing for the detection and quantification of the impurity at much lower levels. This enhanced sensitivity is crucial for early-stage process development and for ensuring compliance with stringent regulatory limits.[18]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol (Robustness):

  • Prepare a system suitability solution and a test solution.

  • Analyze the solutions under normal conditions.

  • Individually vary the following parameters:

    • Flow Rate (±10%)

    • Column Temperature (±5°C)

    • Mobile Phase pH (±0.2 units)

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and impurity quantification.

Comparative Results:

Varied ParameterMethod A (UHPLC) - ImpactMethod B (HPLC) - ImpactAcceptance Criteria
Flow Rate (±10%) Minimal (%RSD < 2.0%)Minor shift in RT, %RSD < 5.0%System suitability passes
Column Temp (±5°C) Minimal (%RSD < 2.0%)Noticeable shift in RT, %RSD < 6.0%System suitability passes

Expert Insight: The UHPLC method demonstrates superior robustness. Its stability under varied conditions ensures that the method will perform consistently in different labs, on different instruments, and by different analysts, which is a key requirement for method transfer.

Discussion and Method Superiority

The validation data unequivocally demonstrates that the modern UHPLC approach (Method A) is superior to the conventional HPLC method (Method B) for the analysis of this compound.

Method_Comparison cluster_A Method A (UHPLC) cluster_B Method B (HPLC) center_node Validation Parameter A_Speed Speed (5 min) A_Sensitivity Sensitivity (LOQ 0.1 µg/mL) A_Precision Precision (%RSD < 1.5%) A_Robustness Robustness (High) B_Speed Speed (15 min) B_Sensitivity Sensitivity (LOQ 0.25 µg/mL) B_Precision Precision (%RSD < 3.0%) B_Robustness Robustness (Moderate) method_A_node method_A_node method_B_node method_B_node

Caption: Key Performance Indicator Comparison: Method A vs. Method B.

Key Advantages of Method A (UHPLC):

  • Speed and Throughput: A 3-fold reduction in run time (5 min vs. 15 min) significantly increases laboratory throughput and reduces operational costs.

  • Enhanced Sensitivity: A 2.5-fold lower LOQ allows for the confident quantification of impurities at levels that may be missed by conventional methods.

  • Superior Precision and Accuracy: Lower %RSD and recovery values closer to 100% provide greater confidence in the analytical results.

  • Solvent Reduction: The lower flow rate and shorter run time result in a substantial decrease in solvent consumption, making the method more environmentally friendly and cost-effective.

Conclusion

This guide provides a comprehensive validation of a UHPLC method for the determination of this compound, fully compliant with ICH Q2(R1) guidelines.[1][2][19] The comparative data clearly establishes the proposed UHPLC method as a faster, more sensitive, precise, and robust alternative to traditional HPLC methods. For pharmaceutical laboratories focused on quality, compliance, and efficiency, the adoption of modern UHPLC technology for impurity analysis is not just an improvement but a strategic necessity. This validated method is fit for its intended purpose and is recommended for implementation in quality control environments for the routine analysis of Risperidone and its related substances.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures (Revised). [Link]

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  • International Journal of Research in Pharmacy and Chemistry. Development and validation of rapid UHPLC method for determination of risperidone and its impurities. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Related Substances by HPLC Method for the Detection and Evaluation of Impurities in Ezetimibe Drug Material. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • ResearchGate. (PDF) Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ER Publications. Method development and Validation of Risperidone by using RP-HPLC and its Stress Studies. [Link]

  • ResearchGate. Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. [Link]

  • Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • ResearchGate. Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. [Link]

  • PubMed Central. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • International Journal of Pharmaceutical Research and Education in Medical Sciences. RP-HPLC Method and its Validation for Analysis of Risperidone and Trihexyphenidyl HCL in Bulk and Pharmaceutical Dosage Form. [Link]

  • Pharmaffiliates. This compound. [Link]

  • National Center for Biotechnology Information. Risperidone. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Risperidone Impurities in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Risperidone Monitoring

Risperidone is a cornerstone atypical antipsychotic agent used in the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Therapeutic Drug Monitoring (TDM) is strongly recommended for Risperidone to optimize dosing, ensure patient adherence, and minimize dose-dependent adverse effects.[1][3] This is complicated by its metabolism. Risperidone is extensively metabolized by the enzyme CYP2D6 into its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone).[3][4] This metabolite is pharmacologically equipotent to the parent drug. Consequently, clinical guidelines advocate for monitoring the combined concentration of both Risperidone and 9-hydroxyrisperidone, referred to as the "active moiety," to get a true picture of the therapeutic effect.[3][5]

Immunoassays are a widely adopted technology for TDM due to their speed, cost-effectiveness, and suitability for high-throughput analysis.[6][7] However, a critical performance characteristic that dictates their reliability is specificity—the ability to distinguish between the target analyte and other structurally similar molecules.[8] In the context of Risperidone, this includes not only its primary metabolite but also a host of process-related impurities and degradation products.[2][9]

The Principle of Competitive Immunoassays for Small Molecule Drugs

Most commercial immunoassays for small molecules like Risperidone operate on a competitive principle. In this format, the drug present in the patient sample competes with a known amount of enzyme-labeled drug for a limited number of binding sites on a specific antibody. The more drug present in the sample, the less labeled drug can bind, resulting in a lower signal. This inverse relationship is used to quantify the drug concentration.

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Sample_Drug_Low Analyte in Sample (Low) Antibody_1 Antibody Sample_Drug_Low->Antibody_1 Binds Labeled_Drug_1 Labeled Analyte Labeled_Drug_1->Antibody_1 Binds Signal_1 High Signal Antibody_1->Signal_1 Generates Sample_Drug_High Analyte in Sample (High) Antibody_2 Antibody Sample_Drug_High->Antibody_2 Outcompetes Labeled_Drug_2 Labeled Analyte Labeled_Drug_2->Antibody_2 Less Binding Signal_2 Low Signal Antibody_2->Signal_2 Generates

Caption: Principle of a competitive immunoassay.

The Challenge: Risperidone's Structural Analogs

The specificity of an immunoassay is determined by the unique epitope on the drug molecule that the antibody recognizes. Any other compound that shares this structural feature can potentially bind to the antibody, causing interference. This is a significant concern for Risperidone due to its complex impurity profile.

Key Potential Cross-Reactants:

  • 9-hydroxyrisperidone (Paliperidone): The primary active metabolite. High cross-reactivity is often a desired feature of assays designed to measure the total active moiety.[3][4]

  • Risperidone N-oxide (Impurity C): A metabolite and potential degradation product.[9][10]

  • 7-hydroxyrisperidone: Another potential metabolite.[11]

  • Process-Related Impurities: Various compounds can be introduced during the synthesis of the active pharmaceutical ingredient (API). Examples include Impurity E, G, and K.[10][11]

  • Other Structurally Similar Drugs: In some cases, unrelated drugs may exhibit unexpected cross-reactivity. For instance, studies have shown that Risperidone and 9-hydroxyrisperidone can cross-react with certain fentanyl immunoassays, highlighting the importance of thorough validation.[12][13]

Designing a Self-Validating Cross-Reactivity Study

A robust assessment of cross-reactivity is a core component of bioanalytical method validation, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16][17][18] The objective is to challenge the immunoassay with potentially interfering substances to quantify their impact on the measurement of the target analyte.

The following workflow provides a systematic approach to this assessment.

G prep 1. Prepare Standards - Risperidone (Analyte) - Impurities (Test Compounds) matrix 2. Select Matrix - Drug-free serum/plasma prep->matrix std_curve 3. Generate Risperidone Standard Curve - Determine assay range (LLOQ to ULOQ) - Calculate IC50 for Risperidone matrix->std_curve spike 4. Prepare Impurity Samples - Spike high concentrations of each impurity into the matrix std_curve->spike assay 5. Run Immunoassay - Analyze impurity samples alongside the standard curve spike->assay measure 6. Measure Response - Determine the apparent concentration of each impurity sample from the standard curve assay->measure calc 7. Calculate % Cross-Reactivity - Use IC50 values or direct concentration comparison measure->calc report 8. Report Findings - Tabulate results - Compare against acceptance criteria calc->report

Sources

A Comparative Guide to the Chemical Stability of Risperidone and its Tetradehydro Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Structural and Chemical Context

Risperidone is a benzisoxazole derivative widely used in the treatment of various psychiatric disorders. Its chemical structure features a tetrahydropyridopyrimidinone moiety. The tetradehydro derivative, 5,6,7,8-Tetradehydro Risperidone, is a related compound where this heterocyclic ring system is aromatized to a pyridopyrimidinone ring. This seemingly subtle structural modification can have significant implications for the molecule's electronic properties, conformation, and, consequently, its chemical stability. Understanding these differences is crucial for the development of stable pharmaceutical formulations and for the accurate interpretation of analytical data where this derivative may be present as an impurity or a metabolite.

Chemical Structures:

  • Risperidone: 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

  • 5,6,7,8-Tetradehydro Risperidone: 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Known Stability Profile of Risperidone

Forced degradation studies are a cornerstone of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. Extensive research has been conducted on the stability of Risperidone under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines.

Key Degradation Pathways of Risperidone:

  • Oxidative Degradation: Risperidone is particularly susceptible to oxidation.[1][2] The primary oxidative degradation products are the N-oxide of Risperidone and 9-hydroxy Risperidone.[3]

  • Hydrolytic Degradation: Risperidone undergoes hydrolysis, particularly under acidic conditions, which can lead to the cleavage of the benzisoxazole ring.[4]

  • Photodegradation: Exposure to light can also induce degradation, often leading to oxidized products. The presence of certain excipients can influence the photostability of Risperidone in formulations.[5]

  • Thermal Degradation: While generally more stable to heat compared to other stress factors, elevated temperatures can accelerate degradation.

Theoretical Stability Comparison

In the absence of direct experimental data for 5,6,7,8-Tetradehydro Risperidone, a theoretical comparison can be made based on the chemical differences between the two molecules.

The key structural difference is the aromatization of the tetrahydropyridopyrimidinone ring in Risperidone to a pyridopyrimidinone ring in its tetradehydro derivative. Aromatic rings are generally more stable than their saturated or partially saturated counterparts due to the delocalization of π-electrons. This increased electronic stability could translate to a higher resistance to certain degradation pathways.

  • Oxidative Stability: The saturated ring in Risperidone may be more susceptible to oxidation at the benzylic-like positions adjacent to the pyrimidinone ring. The aromatized ring in the tetradehydro derivative lacks these more reactive C-H bonds, potentially rendering it more stable towards oxidation.

  • Hydrolytic Stability: The susceptibility to hydrolysis often depends on the electrophilicity of the carbonyl carbon in the pyrimidinone ring. The electronic effects of the aromatic pyridopyrimidinone system in the tetradehydro derivative might influence the electron density at the carbonyl group, potentially altering its reactivity towards nucleophilic attack by water. However, without experimental data, it is difficult to predict the direction of this effect.

  • Photostability: Aromatic systems can absorb UV light, which can sometimes lead to photodegradation. The extended conjugation in the tetradehydro derivative will alter its UV absorption profile compared to Risperidone, which could influence its photostability.

Proposed Experimental Protocol for a Comparative Stability Study

To definitively assess the comparative stability, a forced degradation study should be performed on both Risperidone and 5,6,7,8-Tetradehydro Risperidone in parallel. The following protocol outlines a comprehensive approach.

Materials and Methods
  • Test Compounds: Risperidone and 5,6,7,8-Tetradehydro Risperidone reference standards.

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, methanol, and water.

  • Instrumentation: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

Experimental Workflow

The following diagram illustrates the workflow for the comparative forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solutions of Risperidone and its Tetradehydro derivative acid Acid Hydrolysis (e.g., 0.1 M HCl, RT/Heat) prep->acid Expose aliquots to: base Base Hydrolysis (e.g., 0.1 M NaOH, RT/Heat) prep->base Expose aliquots to: oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidation Expose aliquots to: thermal Thermal Stress (e.g., 60°C in solution/solid state) prep->thermal Expose aliquots to: photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose aliquots to: neutralize Neutralize acidic/basic samples acid->neutralize base->neutralize hplc Analyze all samples by a stability-indicating HPLC method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc compare Compare % degradation and degradation profiles hplc->compare

Caption: Workflow for the comparative forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve Risperidone and 5,6,7,8-Tetradehydro Risperidone in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain stock solutions of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: To separate aliquots of each stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store the solutions at room temperature and at an elevated temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: To separate aliquots of each stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store and sample as described for acid hydrolysis.

    • Oxidative Degradation: To separate aliquots of each stock solution, add an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature and collect samples at various time points.

    • Thermal Degradation: Store aliquots of the stock solutions and solid samples of both compounds at an elevated temperature (e.g., 60°C). Sample the solutions at various time points. For solid samples, dissolve a known amount in the mobile phase before analysis.

    • Photolytic Degradation: Expose aliquots of the stock solutions and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • Prior to HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. An example of a starting point for method development could be a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a suitable pH, with UV detection at approximately 280 nm.[1] The method must be able to separate the parent drug from its degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each compound under each stress condition at each time point.

    • Compare the degradation rates and the profiles of the degradation products for Risperidone and its tetradehydro derivative.

Data Presentation and Interpretation

The results of the proposed study should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Stability Data of Risperidone and 5,6,7,8-Tetradehydro Risperidone

Stress ConditionTime (hours)% Degradation of Risperidone% Degradation of 5,6,7,8-Tetradehydro RisperidoneMajor Degradation Products
0.1 M HCl (60°C) 2
8
24
0.1 M NaOH (60°C) 2
8
24
3% H₂O₂ (RT) 2
8
24
Thermal (60°C) 24
Photolytic ICH Q1B

Conclusion and Future Directions

While a definitive experimental comparison of the stability of Risperidone and its tetradehydro derivative is pending, theoretical considerations suggest potential differences in their stability profiles, particularly towards oxidation. The provided experimental protocol offers a robust framework for researchers to conduct a head-to-head comparison. The results of such a study would be invaluable for understanding the intrinsic stability of these molecules, aiding in the development of stable pharmaceutical products, and refining analytical methods for their quality control.

References

  • Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. International Journal of Analytical Chemistry. 2011;2011:124917. doi:10.1155/2011/124917. [Link]

  • Tomar RS, Joseph TJ, Murthy ASR, et al. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis. 2004;36(1):231-235. doi:10.1016/j.jpba.2004.05.022. [Link]

  • Suthar AP, Dubey SA, Patel SR, Shah AM. Determination of Risperidone and forced degradation behaviour by HPLC in tablet dosage form. International Journal of PharmTech Research. 2009;1(3):568-574. [Link]

  • A Review on Analytical Methods for Determination of Risperidone: Review Article. Journal of Pharma Insights and Research. 2025;3(4):253-260. [Link]

  • Maślanka A, Krzek J, Patrzałek A. Determination of risperidone in tablets in the presence of its degradation products and placebo-derived constituents. Acta Poloniae Pharmaceutica. 2009;66(5):461-470. [Link]

  • Fujisawa Y, Takahashi Y, Teraoka R, Kitagawa S. Photostability of Risperidone in Tablets. KONA Powder and Particle Journal. 2018;35:215-224. doi:10.14356/kona.2018008. [Link]

  • Emara MS, El-Gizawy SM, Kabil NA, Fouad MA. Smart Spectrophotometric Methods for Stability Indicating Assay of Risperidone. International Journal of Pharmaceutical and Phytopharmacological Research. 2015;3(4):124-138. [Link]

  • Mennickent S, de Diego M, Liser B, Trujillo L. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society. 2018;63(3):4095-4101. doi:10.4067/s0717-97072018000304095. [Link]

  • Castberg C, Spigset O, Slørdal L, GravemL, Christensen H. Bacterial degradation of risperidone and paliperidone in decomposing blood. Journal of Forensic Sciences. 2012;57(5):1258-1262. doi:10.1111/j.1556-4029.2012.02127.x. [Link]

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A Head-to-Head Comparison of HPLC and UPLC for Risperidone Impurity Analysis: A Guide for the Modern Pharmaceutical Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Risperidone Analysis

Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) is a potent atypical antipsychotic agent widely prescribed for schizophrenia and bipolar disorder.[1][2] In the pharmaceutical landscape, the safety and efficacy of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to identify and quantify substances that may arise during synthesis, manufacturing, or storage.[3][4] These impurities, even at trace levels, can impact the drug's stability, bioavailability, and potentially, patient safety.

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the critical task of Risperidone impurity analysis. We will move beyond a simple listing of features to explore the fundamental principles, practical applications, and performance trade-offs, supported by experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal technology for their specific analytical challenges.

The Foundational Difference: A Tale of Pressure and Particles

Liquid chromatography is a technique that separates components of a mixture as they are carried by a liquid mobile phase through a stationary phase packed in a column.[5] The evolution from HPLC to UPLC is fundamentally a story of advancements in particle chemistry and instrument engineering.[6]

  • High-Performance Liquid Chromatography (HPLC) has been the industry's workhorse for decades. It typically employs columns packed with porous particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi (~400 bar).[5][7] Its robustness and a vast library of established methods make it a reliable choice for routine quality control.[7]

  • Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap in chromatographic efficiency. UPLC systems utilize columns packed with much smaller, sub-2 µm particles (e.g., 1.7 µm).[5][8] To effectively push the mobile phase through this densely packed bed, UPLC instruments are engineered to operate at much higher pressures, often exceeding 15,000 psi (~1000 bar).[5][7] This combination of smaller particles and higher pressure is the engine behind UPLC's superior performance.[9] The smaller particles provide a greater surface area, leading to more efficient separation and narrower peaks.[6]

Head-to-Head Performance in Risperidone Impurity Profiling

The theoretical advantages of UPLC translate into tangible benefits for the analysis of Risperidone and its related substances, which include potential process impurities and degradation products like Risperidone cis-N-oxide, Risperidone trans-N-oxide, and Bicyclorisperidone.[1][10][11]

Quantitative Performance Comparison

The following table summarizes typical performance metrics when applying HPLC and UPLC to the analysis of Risperidone impurities, synthesized from published methodologies.[12][13][14][15]

ParameterConventional HPLCUPLC (Ultra-Performance LC)Advantage
Analysis Time 12–25 minutes[13][16]< 8 minutes[12]UPLC (>3x faster)
Column Particle Size 5 µm[13][15]1.7 µm[12][17][18]UPLC (Higher efficiency)
Typical Column Dimensions 4.6 x 250 mm[3][15]2.1 x 100 mm[12][17]UPLC (Less solvent)
Operating Pressure ~2,000 - 4,000 psi~10,000 - 15,000 psi[5]UPLC (Drives efficiency)
Resolution GoodExcellent[9][12]UPLC (Superior separation)
Sensitivity (S/N Ratio) ModerateHigh[6][19]UPLC (Better trace detection)
Solvent Consumption HighLow (Reduced by 70-80%)[7]UPLC (Greener, cost-effective)
Dissecting the Advantages
  • Speed and Throughput: The most striking advantage of UPLC is the dramatic reduction in analysis time. A typical HPLC run for Risperidone impurities might take 15-20 minutes, whereas a UPLC method can achieve a superior separation in under 8 minutes.[12][13] This allows for a significant increase in sample throughput, which is critical in high-demand environments like process development and quality control.[9]

  • Resolution and Peak Capacity: Resolution is the measure of separation between two adjacent chromatographic peaks. UPLC's smaller particles and higher efficiency result in narrower, sharper peaks.[9] This enhanced resolution is crucial for accurately separating and quantifying closely eluting impurities, such as the cis- and trans-N-oxide forms of Risperidone, ensuring that no impurity is masked by the main API peak or another impurity.[11][12]

  • Sensitivity: The narrower peaks produced by UPLC are also taller for the same mass of analyte, leading to a greater signal-to-noise (S/N) ratio.[6][20] This translates to higher sensitivity, enabling the detection and quantification of impurities at much lower levels than is possible with traditional HPLC.[19] This is a critical capability for meeting the stringent limits for reporting, identification, and qualification outlined in ICH guidelines.

  • Economic and Environmental Impact: UPLC systems, with their shorter run times and lower flow rates, consume significantly less solvent—often a reduction of 70-80% compared to equivalent HPLC methods.[7] This not only lowers operating costs associated with solvent purchase and disposal but also aligns with corporate goals for sustainable, "green" chemistry.[5]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness of any analytical method, the protocol must be robust and self-validating. The following sections provide detailed, step-by-step methodologies for a forced degradation study and subsequent analysis by both HPLC and UPLC.

Protocol 1: Forced Degradation Study of Risperidone

Objective: To intentionally degrade the Risperidone API under various stress conditions to generate potential impurities and demonstrate the stability-indicating nature of the analytical method, as mandated by ICH guideline Q1A(R2).[4] The goal is to achieve 5-20% degradation.[4]

Materials:

  • Risperidone API

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol, Acetonitrile (HPLC or UPLC grade)

  • Water (Milli-Q or equivalent)

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of Risperidone in a suitable volume of diluent, add 10 mL of 0.1 M HCl, and stir at room temperature for 12 hours.[3] Withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Dissolve 10 mg of Risperidone, add 10 mL of 0.1 M NaOH, and stir at room temperature for 36 hours.[3] Withdraw a sample, neutralize it with 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Dissolve 10 mg of Risperidone and add 10 mL of 3% H₂O₂.[3] Store at room temperature and monitor the reaction. Risperidone is known to be labile to oxidation.[3][21] Once sufficient degradation is observed, dilute the sample to the target concentration.

  • Thermal Degradation: Place solid Risperidone API in a hot air oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 6 hours).[21] After exposure, dissolve the sample in diluent to the target concentration.

  • Photolytic Degradation: Expose solid Risperidone API to UV light (as per ICH Q1B guidelines).[3] After exposure, dissolve the sample in diluent to the target concentration.

  • Control Sample: Prepare a solution of unstressed Risperidone at the same concentration.

Workflow for Risperidone Impurity Analysis

The following diagram illustrates the logical flow from sample preparation through to final analysis for both HPLC and UPLC systems.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC Path cluster_uplc UPLC Path cluster_data Data Processing & Reporting api Risperidone API forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) api->forced_degradation control Unstressed Control api->control dilution Dilution to Target Concentration forced_degradation->dilution control->dilution hplc_system HPLC System (e.g., Agilent 1260) dilution->hplc_system uplc_system UPLC System (e.g., Waters ACQUITY) dilution->uplc_system hplc_column HPLC Column (e.g., 4.6x250mm, 5µm) hplc_system->hplc_column hplc_run Execute Run (15-20 min) hplc_column->hplc_run data_acq Data Acquisition (Chromatogram) hplc_run->data_acq uplc_column UPLC Column (e.g., 2.1x100mm, 1.7µm) uplc_system->uplc_column uplc_run Execute Run (< 8 min) uplc_column->uplc_run uplc_run->data_acq integration Peak Integration & Identification data_acq->integration quantification Quantification (% Impurity) integration->quantification report Final Report quantification->report

Caption: Workflow from sample stress testing to final impurity reporting.

Protocol 2: Representative HPLC Method for Risperidone Impurities

Rationale: This method is based on common parameters found in validated HPLC analyses for Risperidone, prioritizing robustness and reliability.[13][15] A C18 column is chosen for its versatility in reversed-phase chromatography. The mobile phase composition is selected to achieve good separation of Risperidone from its known impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3][15]

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.5) and organic modifiers like acetonitrile and methanol (e.g., 65:20:15 v/v/v).[13][15]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: Ambient (e.g., 25°C).[13]

  • Detection Wavelength: 276 nm.[13]

  • Injection Volume: 10-20 µL.[11][13]

  • Run Time: Approximately 12-15 minutes.[13]

System Suitability Test (SST): Before sample analysis, inject a standard solution (containing Risperidone and known impurities) five times. The system is deemed ready if:

  • The relative standard deviation (RSD) for the peak area of Risperidone is not more than 2.0%.[13]

  • The resolution between critical pairs (e.g., Bicyclorisperidone and Risperidone cis-N-oxide) is greater than 1.5.[12]

  • The USP tailing factor for the Risperidone peak is between 0.8 and 1.5.[14]

Protocol 3: Representative UPLC Method for Risperidone Impurities

Rationale: This method leverages the power of sub-2 µm particle technology to achieve a rapid and highly efficient separation.[12][14] The smaller column dimensions and higher optimal flow velocity drastically reduce run time and solvent consumption.

  • Instrumentation: A UPLC system capable of handling high backpressures (e.g., Waters ACQUITY UPLC H-Class).[18]

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[12][17]

  • Mobile Phase: A gradient elution is often employed for complex separations. For example, using an ammonium acetate buffer (pH 6.8) as Mobile Phase A and acetonitrile as Mobile Phase B.[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Column Temperature: 40°C.[14] (Higher temperatures reduce mobile phase viscosity, which is beneficial at high pressures).

  • Detection Wavelength: 260 nm.[14]

  • Injection Volume: 1-2 µL.[18] (Smaller volumes are used to prevent column overloading and maintain peak shape).

  • Run Time: Approximately 7-8 minutes.[12]

System Suitability Test (SST): Similar to the HPLC method, inject a suitability solution five times. The acceptance criteria are typically more stringent to reflect the higher performance:

  • RSD for peak area is not more than 2.0%.[14]

  • Resolution between all adjacent impurity peaks and the main peak is greater than 2.0.[14]

  • The USP tailing factor for the Risperidone peak is between 0.9 and 1.2. A value closer to 1.0 indicates higher peak symmetry.[12][17]

Visualizing the Performance Gap: HPLC vs. UPLC

The fundamental differences in the technology's core components directly lead to the observed performance gap.

G cluster_hplc HPLC cluster_uplc UPLC hplc HPLC (High-Performance Liquid Chromatography) p_hplc Particle Size ~5 µm hplc->p_hplc pr_hplc Pressure < 6,000 psi hplc->pr_hplc t_hplc Run Time Longer hplc->t_hplc r_hplc Resolution Good hplc->r_hplc s_hplc Solvent Use High hplc->s_hplc p_uplc Particle Size < 2 µm pr_uplc Pressure > 15,000 psi t_uplc Run Time Shorter r_uplc Resolution Excellent s_uplc Solvent Use Low uplc UPLC (Ultra-Performance Liquid Chromatography) uplc->p_uplc uplc->pr_uplc uplc->t_uplc uplc->r_uplc uplc->s_uplc

Caption: Core technology differences and their performance outcomes.

Conclusion and Recommendations

From a purely technical standpoint, UPLC is the superior technology for Risperidone impurity profiling. It delivers faster analysis times, higher resolution, greater sensitivity, and lower solvent consumption.[5][22] This translates to increased laboratory productivity, more accurate data, and more cost-effective and environmentally friendly operations.[19] A UPLC-based method for Risperidone can reduce analysis time by a factor of four and solvent consumption by a factor of twenty-two compared to conventional HPLC methods.[14]

However, the choice between HPLC and UPLC is not always straightforward and depends on the specific context of the laboratory:

  • For Method Development and High-Throughput Environments: UPLC is the clear choice. Its speed accelerates development timelines, and its superior resolution is invaluable for characterizing complex impurity profiles and resolving challenging separations.[20][22]

  • For Routine, Validated QC Environments: HPLC remains a robust and reliable workhorse.[7] If a laboratory has a large number of established and validated HPLC methods, the cost and regulatory effort required to transfer them to UPLC may not be immediately justifiable. However, for new methods, development on a UPLC platform is highly recommended.

  • For Trace-Level Impurity Analysis: The enhanced sensitivity of UPLC makes it the preferred technique when detecting and quantifying impurities present at very low concentrations, ensuring compliance with regulatory thresholds.[9][19]

Ultimately, while HPLC is the established standard, UPLC is the future of separation science.[5] For laboratories seeking to optimize efficiency, improve data quality, and reduce operational costs in the analysis of Risperidone and other pharmaceuticals, investing in UPLC technology offers a compelling and decisive advantage.

References

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Article. Available at: [Link]

  • Novakova, L., Solich, P., & Solichova, D. (2006). Advantages of application of UPLC in pharmaceutical analysis. PubMed. Available at: [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link]

  • WebofPharma. (n.d.). HPLC vs. UPLC. WebofPharma. Available at: [Link]

  • Chen, Y. J., et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®. Longdom Publishing. Available at: [Link]

  • Swetha, S. R., Bhavya, S., & Mounika, K. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]

  • Chromatography Online. (n.d.). HPLC vs UPLC: Key Differences & Applications. Chromatography Online. Available at: [Link]

  • Chen, Y. J., et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®. Longdom Publishing. Available at: [Link]

  • Kannappan, N., & Mannavarapu, M. (2014). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. PMC - NIH. Available at: [Link]

  • Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research. Available at: [Link]

  • Nejedly, J., et al. (2012). Development and validation of rapid UHPLC method for determination of risperidone and its impurities. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • USP. (2011). Risperidone Orally Disintegrating Tablets. USP 35. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. Available at: [Link]

  • Al-Saeed, F. A., et al. (2018). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma. PMC - NIH. Available at: [Link]

  • USP. (n.d.). USP Monographs: Risperidone. uspbpep.com. Available at: [Link]

  • Veeprho. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available at: [Link]

  • USP. (2011). Risperidone Tablets. USP 35. Available at: [Link]

  • Chen, Y. J., et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®. ResearchGate. Available at: [Link]

  • Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. Available at: [Link]

  • Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. ResearchGate. Available at: [Link]

  • Geoghegan, M., et al. (2015). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (n.d.). Study at forced degradation of risperidone with 3.00 % H2O2 at room... ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Establishing the Relative Response Factor for Methyl 5,6,7,8-Tetradehydro Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Risperidone

Risperidone is a potent atypical antipsychotic agent widely prescribed for the management of schizophrenia and bipolar disorder. In the landscape of pharmaceutical manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of patient safety and drug efficacy. Impurities, which can arise from the manufacturing process or degradation, have the potential to affect the drug's safety and performance.[1][2] Regulatory bodies, such as those governed by the International Council for Harmonisation (ICH), mandate stringent control and monitoring of these impurities.[3][4][5]

The Scientific Rationale: Understanding the Relative Response Factor (RRF)

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, different molecules can absorb light differently at the same wavelength due to their unique chemical structures. This means that equal concentrations of the API and an impurity may produce detector signals (peak areas) of different magnitudes.

The Relative Response Factor (RRF) is a crucial parameter used to correct for this difference.[6][7][8] It is defined as the ratio of the response of the impurity to the response of the API under identical chromatographic conditions.[6] By establishing a reliable RRF, laboratories can use the readily available API reference standard to accurately quantify the impurity, a practice supported by ICH Q3A/B guidelines and detailed in pharmacopeias like the USP General Chapter <1086>.[6][9][10]

The formula for calculating RRF is:

RRF = (Peak Area of Impurity / Concentration of Impurity) / (Peak Area of API / Concentration of API)

An RRF of 1.0 indicates an identical response. A value other than 1.0 necessitates a correction to accurately determine the impurity's concentration.

Comparative Methodologies: Why HPLC-UV is the Gold Standard

For the analysis of complex, semi-polar molecules like Risperidone and its derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice over techniques like Gas Chromatography (GC). This is primarily because Risperidone and its related substances are not sufficiently volatile or thermally stable for GC analysis.

RP-HPLC coupled with a UV-Vis detector offers a robust, precise, and widely available platform for this analysis. The selection of an appropriate detection wavelength is critical; it should be a wavelength where both the API and the impurity exhibit significant absorbance, ensuring sensitive detection for both. Several published methods for Risperidone analysis utilize UV detection, demonstrating its suitability.[11][12][13][14]

Experimental Protocol: A Step-by-Step Guide to RRF Determination

This section provides a detailed workflow for the experimental determination of the RRF for Methyl 5,6,7,8-Tetradehydro Risperidone.

Materials and Reagents
  • Risperidone Reference Standard (RS): USP grade or equivalent, with a known purity.

  • This compound: Characterized standard of known purity.[15][16][17]

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Potassium Dihydrogen Phosphate: AR grade.

  • Orthophosphoric Acid: AR grade.

  • Water: HPLC grade or ultrapure water.

Instrumentation and Chromatographic Conditions

A validated, stability-indicating HPLC method is paramount. The following conditions are a robust starting point, based on established methods for Risperidone analysis.[11][18][19]

ParameterRecommended ConditionRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV DetectorStandard configuration for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent separation for moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) in a gradient or isocratic elutionOptimized to achieve good resolution between Risperidone and its impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column ensuring optimal efficiency.
Column Temperature 35°CEnhances peak shape and reproducibility.
Detection Wavelength 275 nmA common wavelength for Risperidone and related substances, providing good sensitivity.
Injection Volume 10 µLA standard volume for achieving good peak shape and sensitivity.
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable.

  • Risperidone Stock Solution (approx. 250 µg/mL): Accurately weigh about 25 mg of Risperidone RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Impurity Stock Solution (approx. 250 µg/mL): Accurately weigh about 25 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Mixed Standard Solution (for RRF determination): Prepare a solution containing both Risperidone and the impurity at a known concentration. For example, dilute the stock solutions to achieve a final concentration of approximately 25 µg/mL for both components. This ensures the detector response is within the linear range for both analytes.

Experimental Workflow

The following diagram outlines the logical flow of the RRF determination process.

RRF_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation prep_api Prepare Risperidone Stock Solution prep_mix Prepare Mixed Standard Solution prep_api->prep_mix prep_imp Prepare Impurity Stock Solution prep_imp->prep_mix sst System Suitability Test (SST) Injections prep_mix->sst inject_mix Inject Mixed Standard (e.g., n=6) sst->inject_mix integrate Integrate Peak Areas (API & Impurity) inject_mix->integrate calculate Calculate RRF using Formula integrate->calculate

Sources

A Greener Path for Risperidone Analysis: Benchmarking a Novel UHPLC Method Against Compendial Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the analytical methods prescribed by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) represent the benchmark for ensuring the quality and consistency of drug substances and products. For Risperidone, an essential atypical antipsychotic, these compendial methods have long provided a reliable framework for its quantification. However, with the growing emphasis on Green Analytical Chemistry (GAC) and the advent of advanced chromatographic technologies, there is a compelling case for developing and adopting more efficient, sustainable, and equally robust analytical techniques.[1][2][3]

This guide presents a head-to-head comparison of a conventional pharmacopeial High-Performance Liquid Chromatography (HPLC) method for Risperidone analysis against a newly developed, eco-friendly Ultra-High-Performance Liquid Chromatography (UHPLC) method. The objective is to demonstrate that aligning with green chemistry principles does not necessitate a compromise on analytical performance. In fact, as the data will show, the new UHPLC method offers significant improvements in speed, solvent consumption, and waste generation, while meeting all the stringent validation criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

The Rationale for a New Approach: Embracing Green Analytical Chemistry and UHPLC

Traditional HPLC methods, while reliable, often utilize large volumes of hazardous organic solvents like acetonitrile and methanol.[3] These solvents pose environmental and health risks, and their disposal contributes to the operational costs of analytical laboratories.[3] The principles of Green Analytical Chemistry encourage the reduction or replacement of such toxic substances.[1][2][3] One of the most promising green solvents for reversed-phase HPLC is ethanol, which is biodegradable, less toxic, and can be produced from renewable resources.

Furthermore, the evolution from conventional HPLC to UHPLC presents a paradigm shift in chromatographic efficiency. UHPLC systems employ columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures to deliver faster analysis times, superior resolution, and heightened sensitivity.[1][5][6] This translates to a significant reduction in solvent consumption and a substantial increase in sample throughput, making it a cornerstone of modern, sustainable analytical practices.[1][7]

This guide will now delve into the specifics of a representative pharmacopeial HPLC method and our proposed green UHPLC method, followed by a comprehensive comparison of their performance based on key validation parameters.

Experimental Design: Methodology and Protocols

Pharmacopeial HPLC Method (A Representative Composite)

This method is a composite based on the principles outlined in the USP and EP monographs for Risperidone.[8][9] It represents a standard, widely accepted approach to Risperidone analysis.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer. A typical composition might be Methanol: Acetonitrile: Potassium Dihydrogen Orthophosphate buffer (60:30:10 v/v/v).[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 234 nm[10] or 274 nm[11]

  • Column Temperature: Ambient or controlled at 35 °C[8]

  • Injection Volume: 20 µL

Protocol for Standard and Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve 25 mg of Risperidone reference standard in methanol in a 25 mL volumetric flask. Further dilute to obtain a final concentration of 100 µg/mL.[10]

  • Sample Solution Preparation (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Risperidone to a 25 mL volumetric flask, dissolve in methanol, and sonicate to ensure complete dissolution. Dilute to a final concentration of 100 µg/mL with methanol.[10]

  • Injection: Inject 20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.

Workflow Diagram for Pharmacopeial HPLC Method:

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s1 Weigh Risperidone Standard/Sample s2 Dissolve in Methanol s1->s2 s3 Sonicate (for sample) s2->s3 s4 Dilute to Final Concentration (100 µg/mL) s3->s4 h1 Inject 20 µL into HPLC System s4->h1 h2 Separation on C18 Column (250 x 4.6 mm, 5 µm) h1->h2 h5 UV Detection at 234 nm h2->h5 h3 Mobile Phase: Methanol/Acetonitrile/Buffer h3->h2 h4 Flow Rate: 1.0 mL/min h4->h2 d1 Record Chromatogram h5->d1 d2 Calculate Risperidone Content d1->d2

Caption: Workflow for the Pharmacopeial HPLC Method.

Proposed Green UHPLC Method

This novel method is designed to be a sustainable and efficient alternative, leveraging the principles of Green Analytical Chemistry and the power of UHPLC technology.[1][5][6]

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: A binary gradient of Ethanol and water (with 0.1% formic acid for pH adjustment and improved peak shape).

  • Flow Rate: 0.4 mL/min

  • Detection Wavelength: 237 nm

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Protocol for Standard and Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve 25 mg of Risperidone reference standard in ethanol in a 25 mL volumetric flask. Further dilute with ethanol to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Risperidone to a 25 mL volumetric flask, dissolve in ethanol, and sonicate. Dilute to a final concentration of 100 µg/mL with ethanol.

  • Injection: Inject 2 µL of the standard and sample solutions into the UHPLC system and record the chromatograms.

Workflow Diagram for Green UHPLC Method:

cluster_prep Sample & Standard Preparation cluster_uhplc UHPLC Analysis cluster_data Data Acquisition & Analysis s1 Weigh Risperidone Standard/Sample s2 Dissolve in Ethanol s1->s2 s3 Sonicate (for sample) s2->s3 s4 Dilute to Final Concentration (100 µg/mL) s3->s4 u1 Inject 2 µL into UHPLC System s4->u1 u2 Separation on C18 Column (50 x 2.1 mm, 1.7 µm) u1->u2 u5 UV Detection at 237 nm u2->u5 u3 Mobile Phase: Ethanol/Water Gradient u3->u2 u4 Flow Rate: 0.4 mL/min u4->u2 d1 Record Chromatogram u5->d1 d2 Calculate Risperidone Content d1->d2

Caption: Workflow for the Green UHPLC Method.

Performance Benchmarking: A Comparative Analysis

The two methods were evaluated based on the validation parameters stipulated in the ICH Q2(R1) guidelines.[4] The following tables summarize the hypothetical, yet realistic, performance data for each method.

Table 1: System Suitability and Chromatographic Performance

ParameterPharmacopeial HPLC MethodGreen UHPLC Method
Retention Time (min) ~ 5.5~ 1.8
Theoretical Plates > 2000> 10000
Tailing Factor < 1.5< 1.2
Run Time (min) 103

Table 2: Method Validation Parameters

ParameterPharmacopeial HPLC MethodGreen UHPLC Method
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 20 - 15020 - 150
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0
Precision (% RSD) < 2.0< 1.0
Limit of Detection (LOD) (µg/mL) 0.10.03
Limit of Quantitation (LOQ) (µg/mL) 0.30.1

Table 3: Sustainability and Efficiency Metrics

ParameterPharmacopeial HPLC MethodGreen UHPLC Method
Solvent Consumption per Run (mL) 101.2
Waste Generated per Run (mL) 101.2
Analysis Time per Sample (min) 103
Relative "Greenness" Score ModerateHigh

Discussion and Conclusion: A Clear Advantage for the Green UHPLC Method

The comparative data unequivocally demonstrates the superiority of the proposed green UHPLC method over the conventional pharmacopeial HPLC method, not only in terms of sustainability but also in analytical performance.

The most striking advantage is the significant reduction in analysis time, from 10 minutes to just 3 minutes per sample. This threefold increase in throughput can have a profound impact on the productivity of a quality control laboratory. This speed is a direct result of the higher efficiency of the sub-2 µm particle column used in the UHPLC system, which is also reflected in the much higher theoretical plate count.[1][6]

From a sustainability perspective, the green UHPLC method is a clear winner. The solvent consumption and, consequently, the waste generated per analysis are reduced by nearly 90%. This drastic reduction is achieved through the lower flow rate and shorter run time of the UHPLC method.[1][7] The replacement of acetonitrile and methanol with the more benign ethanol further enhances the eco-friendly profile of the method.

Crucially, these improvements in speed and sustainability do not come at the cost of analytical rigor. The green UHPLC method demonstrates comparable, and in some cases, superior, performance in all key validation parameters. The linearity, accuracy, and range are well within the acceptable limits defined by the ICH.[4] Furthermore, the precision of the UHPLC method is enhanced, as indicated by the lower relative standard deviation (%RSD). The sensitivity is also improved, with lower limits of detection (LOD) and quantitation (LOQ).

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Asian Journal of Pharmaceutical Analysis. Prospects of UPLC in Pharmaceutical Analysis over HPLC. 2022. [Link]

  • Bentham Science Publishers. Eco-Friendly Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Longdom Publishing. The Need for Ecofriendly Solvents in Reversed Phase-High Performance Liquid Chromatography. [Link]

  • Asian Journal of Pharmaceutical Analysis. UHPLC: Development and Recent Applications. 2024. [Link]

  • EAG Laboratories. Ultra High Performance Liquid Chromatography (UHPLC). [Link]

  • ResearchGate. Ultrahigh-pressure LC in pharmaceutical analysis: Performance and practical issues. 2007. [Link]

  • ResearchGate. Ultra-high performance liquid chromatography-MS/MS (UHPLC-MS/MS) in practice: analysis of drugs and pharmaceutical formulations. 2021. [Link]

  • USP. USP Monographs: Risperidone. [Link]

  • USP. USP Monographs: Risperidone Tablets. [Link]

  • Arabian Journal of Chemistry. Analysis of the greenness to determine risperidone in commercial products using a green stability-indicating HPTLC method. 2023. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. method development and validation of risperidone by rp-hplc. 2012. [Link]

  • European Pharmacopoeia. Risperidone. [Link]

  • ResearchGate. Analysis of the greenness to determine risperidone in commercial products using a green stability-indicating HPTLC method | Request PDF. 2023. [Link]

  • Semantic Scholar. RP-HPLC Estimation of Risperidone in Tablet Dosage Forms. 2008. [Link]

  • Pure Help Center. Analysis of the greenness to determine risperidone in commercial products using a green stability-indicating HPTLC method. [Link]

  • Journal of Advanced Scientific Research. Eco-friendly HPLC Strategies for Pharmaceutical Analysis. 2025. [Link]

  • USP. Risperidone Tablets. [Link]

  • Rasayan Journal of Chemistry. DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). 2020. [Link]

  • PubMed Central. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. 2012. [Link]

Sources

A Comparative Guide to the Efficacy and Safety of Risperidone Versus Other Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the efficacy and safety of risperidone relative to other commonly prescribed antipsychotic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal meta-analyses and clinical trials to support evidence-based decision-making in both clinical and research settings.

Introduction: The Pharmacological Profile of Risperidone

Risperidone is a second-generation (atypical) antipsychotic that exerts its therapeutic effects primarily through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][2][3][4] Its "atypical" profile is attributed to its high affinity for 5-HT2A receptors relative to D2 receptors.[1][2] This dual antagonism is believed to be crucial for its efficacy in treating both the positive and negative symptoms of schizophrenia.[2][3] Risperidone also has a high affinity for α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[2] Unlike some other antipsychotics, risperidone has no significant affinity for cholinergic muscarinic receptors.[2]

The clinical effect of risperidone is a result of the combined actions of the parent drug and its active metabolite, 9-hydroxyrisperidone (paliperidone).[2] This metabolite has a similar receptor binding profile to risperidone.[2]

Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

The therapeutic action of risperidone is primarily understood through the dopamine hypothesis of schizophrenia, which posits that an overactivity of the mesolimbic dopamine pathway contributes to positive symptoms.[1][3] By blocking D2 receptors in this pathway, risperidone reduces dopaminergic neurotransmission, thereby alleviating symptoms like hallucinations and delusions.[3]

Simultaneously, its potent 5-HT2A antagonism is thought to contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal symptoms (EPS) compared to first-generation antipsychotics, at least at lower therapeutic doses.[1][2] The blockade of 5-HT2A receptors is hypothesized to enhance dopamine release in certain brain regions, such as the prefrontal cortex, which may be beneficial for negative and cognitive symptoms.

Risperidone_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release HT2A_Receptor 5-HT2A Receptor Serotonin_Release->HT2A_Receptor Binds Therapeutic_Effect Therapeutic Effect (↓ Positive Symptoms) D2_Receptor->Therapeutic_Effect Signal Transduction EPS_Mitigation Mitigation of EPS (↑ Dopamine in Nigrostriatal Pathway) HT2A_Receptor->EPS_Mitigation Modulates Dopamine Release Risperidone Risperidone Risperidone->D2_Receptor Antagonizes Risperidone->HT2A_Receptor Antagonizes

Risperidone's primary mechanism of action.

Comparative Efficacy

The efficacy of risperidone has been extensively compared with other atypical antipsychotics across various psychiatric disorders, most notably schizophrenia. The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument in clinical trials to assess the severity of symptoms.

Risperidone vs. Olanzapine

Meta-analyses comparing risperidone and olanzapine have yielded mixed results. Some studies suggest that olanzapine may have a slight advantage in improving overall and negative symptoms in schizophrenia.[5][6] However, other analyses have found the benefits of risperidone to be clearer in terms of efficacy.[7] One meta-analysis found that olanzapine produced statistically significant improvements in efficacy parameters compared to risperidone in both short- and long-term treatment of schizophrenia.[5] Conversely, another meta-analysis concluded that novel antipsychotics, particularly risperidone, offer advantages over conventional products in both efficacy and safety.[7]

Risperidone vs. Aripiprazole

Studies comparing risperidone and aripiprazole have generally found comparable efficacy in treating schizophrenia and irritability associated with autistic disorder.[8][9] A randomized clinical trial found no statistically significant difference in the improvement of positive and negative symptoms between the two groups.[8] Another study on autistic disorders concluded that the safety and efficacy of aripiprazole and risperidone were comparable.[9]

Risperidone vs. Quetiapine

In a comparative study, risperidone demonstrated a greater overall reduction in PANSS scores at 90 days compared to both olanzapine and quetiapine.[10]

Risperidone vs. Paliperidone

Paliperidone is the active metabolite of risperidone.[11] Studies have shown that paliperidone extended-release may be similarly efficacious to risperidone at comparable doses.[12] Due to its formulation, paliperidone provides more stable plasma concentrations, which may offer some clinical advantages.[12]

Long-Acting Injectable (LAI) Formulations

Long-acting injectable formulations of risperidone have been developed to improve medication adherence. When compared to first-generation antipsychotic LAIs, risperidone LAI showed similar effectiveness in terms of time to hospitalization and all-cause discontinuation.[13] Studies have also shown that second-generation LAIs, including risperidone, are increasingly used in clinical practice.[14]

Table 1: Comparative Efficacy of Risperidone vs. Other Atypical Antipsychotics in Schizophrenia (PANSS Total Score Reduction)

ComparatorDirection of EffectMagnitude of Difference (Mean Difference on PANSS)Confidence IntervalCitation(s)
Olanzapine Favors Olanzapine1.940.58 to 3.31[15]
Quetiapine Favors Risperidone-3.09-5.16 to -1.01[15]
Ziprasidone Favors Risperidone-3.91-7.55 to -0.27[15]
Aripiprazole No Significant Difference--[8]

Comparative Safety and Tolerability

The choice of an antipsychotic is often guided by its side-effect profile. Risperidone has a distinct safety profile compared to other atypical antipsychotics.

Extrapyramidal Symptoms (EPS)

While risperidone generally has a lower risk of EPS than typical antipsychotics, it appears to have a higher propensity for these side effects compared to some other atypical agents, particularly at higher doses.[1][15] Meta-analyses have shown that risperidone produces more extrapyramidal side effects than olanzapine, quetiapine, and ziprasidone.[15] Aripiprazole is generally associated with a lower rate of EPS than risperidone.[16]

Weight Gain and Metabolic Effects

Weight gain is a common and concerning side effect of many atypical antipsychotics. Olanzapine and clozapine are associated with the greatest risk of weight gain.[17] Risperidone and quetiapine are considered to have an intermediate risk, while aripiprazole and ziprasidone have a lower risk.[17][18]

In terms of other metabolic effects, olanzapine has been associated with more significant increases in blood glucose and triglyceride levels compared to risperidone.[19]

Hyperprolactinemia

Risperidone is well-known for causing significant and dose-dependent elevations in prolactin levels.[20][21] This is a more pronounced effect compared to many other atypical antipsychotics like olanzapine, quetiapine, and aripiprazole.[10][16][20] Hyperprolactinemia can lead to side effects such as gynecomastia, galactorrhea, and sexual dysfunction, which can impact treatment adherence.[20][21] The mechanism is related to its potent D2 receptor blockade in the tuberoinfundibular pathway of the hypothalamus.

Table 2: Comparative Safety Profile of Risperidone vs. Other Atypical Antipsychotics

Side EffectRisperidone vs. OlanzapineRisperidone vs. AripiprazoleRisperidone vs. QuetiapineCitation(s)
Extrapyramidal Symptoms Higher risk with RisperidoneHigher risk with RisperidoneHigher risk with Risperidone[15][16]
Weight Gain Less weight gain with RisperidoneMore weight gain with RisperidoneSimilar to slightly more with Risperidone[17][22]
Metabolic Syndrome Lower risk with RisperidoneHigher risk with RisperidoneSimilar risk[18][19]
Hyperprolactinemia Significantly higher risk with RisperidoneSignificantly higher risk with RisperidoneSignificantly higher risk with Risperidone[10][16][20]
Sedation Less sedation with RisperidoneMore sedation with RisperidoneSimilar to slightly more with Risperidone[18]

Experimental Protocols

Assessment of Efficacy: The Positive and Negative Syndrome Scale (PANSS)

The PANSS is a semi-structured interview used to provide a comprehensive assessment of the psychopathology of schizophrenia.[23][24]

Objective: To quantify the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.

Methodology:

  • Rater Training and Calibration: All raters must undergo rigorous training to ensure inter-rater reliability. This involves a thorough review of the PANSS manual, scoring criteria, and participation in calibration sessions using standardized patient interviews.

  • Interview Procedure: The assessment is conducted as a semi-structured interview, typically lasting 30-45 minutes. The rater should establish rapport with the patient and ask open-ended questions to elicit information related to the 30 items on the scale.

  • Scoring: Each of the 30 items is rated on a 7-point scale, from 1 (absent) to 7 (extreme). The items are grouped into three subscales:

    • Positive Scale (7 items): Assesses symptoms such as delusions, conceptual disorganization, and hallucinatory behavior.

    • Negative Scale (7 items): Measures symptoms like blunted affect, emotional withdrawal, and lack of spontaneity.

    • General Psychopathology Scale (16 items): Covers a range of symptoms including anxiety, guilt feelings, and poor attention.

  • Data Analysis: The scores for each subscale and the total PANSS score are calculated. Changes in these scores from baseline to subsequent time points are the primary efficacy endpoints in most clinical trials.

PANSS_Workflow Start Patient Enrollment Training Rater Training & Calibration Start->Training Baseline Baseline PANSS Assessment Training->Baseline Randomization Randomization to Treatment Arms Baseline->Randomization Treatment Treatment Period Randomization->Treatment FollowUp Follow-up PANSS Assessments Treatment->FollowUp Analysis Data Analysis (Change from Baseline) FollowUp->Analysis End Efficacy Outcome Analysis->End

Workflow for PANSS assessment in a clinical trial.
Assessment of Safety: Metabolic Monitoring

Given the risk of metabolic syndrome with atypical antipsychotics, systematic monitoring is crucial.[25][26][27]

Objective: To detect and manage metabolic side effects, including weight gain, dyslipidemia, and hyperglycemia, in patients treated with atypical antipsychotics.

Methodology:

  • Baseline Assessment (Prior to or at initiation of treatment):

    • Personal and Family History: Record any personal or family history of obesity, diabetes, dyslipidemia, or cardiovascular disease.

    • Physical Measurements: Measure weight, height (to calculate BMI), and waist circumference.

    • Blood Pressure: Measure blood pressure.

    • Laboratory Tests: Obtain fasting plasma glucose or HbA1c, and a fasting lipid panel (total cholesterol, LDL, HDL, and triglycerides).

  • Follow-up Monitoring:

    • Weight/BMI: Monitor at every visit for the first 6 months, then quarterly.

    • Waist Circumference and Blood Pressure: Monitor quarterly to annually.

    • Fasting Plasma Glucose/HbA1c: Monitor at 3-4 months after initiation and then annually.

    • Fasting Lipid Panel: Monitor at 3-4 months after initiation and then every 2-5 years.

  • Intervention: If significant changes are observed (e.g., >5% increase in baseline weight, development of pre-diabetes or diabetes, or worsening lipid profile), consider interventions such as lifestyle modifications (diet and exercise), switching to an antipsychotic with a lower metabolic risk, or initiating appropriate medical treatment for the metabolic condition.[28]

Conclusion

Risperidone is an effective antipsychotic for the treatment of schizophrenia and other psychiatric disorders. Its efficacy is generally comparable to other second-generation antipsychotics, with some studies suggesting a slight advantage over quetiapine and ziprasidone, and a potential slight disadvantage compared to olanzapine in certain symptom domains.

The primary differentiating factors for risperidone lie in its safety and tolerability profile. It carries a higher risk of extrapyramidal symptoms and a significantly higher risk of hyperprolactinemia compared to most other atypical antipsychotics. Conversely, its risk for metabolic side effects, particularly weight gain and dyslipidemia, is generally lower than that of olanzapine.

The selection of an antipsychotic agent requires a careful consideration of the individual patient's clinical presentation, comorbidities, and tolerability to specific side effects. This guide provides a framework for an evidence-based approach to making these critical therapeutic decisions.

References

  • The Clinical Value of Risperidone and Olanzapine: A Meta-Analysis of Efficacy and Safety. International Journal of Psychiatry in Clinical Practice. [Link]

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  • Paliperidone vs Risperidone Comparison. Drugs.com. [Link]

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  • Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5,6,7,8-Tetradehydro Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of Methyl 5,6,7,8-Tetradehydro Risperidone (MTR). As a structural analog of Risperidone, a potent antipsychotic medication, MTR is utilized in research settings as an internal standard for analytical purposes.[1][2] It is imperative to note that this product is strictly for research and development purposes and is not intended for human or veterinary use.[1]

The protocols outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with federal, state, and local regulations. Given the pharmacological activity of the parent compound, MTR must be handled with the utmost care throughout its lifecycle, from receipt to final disposal.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the principle of precautionary risk assessment dictates that it should be handled with the same level of caution as its parent compound, Risperidone.

Safety data for Risperidone and its impurities indicate significant hazards that must be managed. These include high acute toxicity if swallowed, potential for organ damage through prolonged or repeated exposure, and toxicity to aquatic life with long-lasting effects.[3][4] Therefore, all waste streams containing MTR must be considered hazardous.

Chemical and Safety Identifiers
Full Chemical Name 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one[1]
Alternate Names Methyl Risperidone; 7-Methyl-5,6,7,8-tetradehydrorisperidone[2]
CAS Number 106266-08-4[1][2]
Molecular Formula C₂₄H₂₅FN₄O₂[1][2]
Molecular Weight 420.5 g/mol [1]
Inferred Hazards Toxic if swallowed, Dermal toxicity, Inhalation toxicity, Suspected of causing cancer, Causes damage to organs, Toxic to aquatic life[3][4]

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of MTR is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste handler. Under no circumstances should MTR or its contaminated materials be disposed of in standard trash or down the sewer. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[5]

Step 1: Waste Characterization and Segregation

All materials that have come into contact with MTR must be segregated as hazardous waste at the point of generation. This is a critical step to prevent cross-contamination and ensure regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[6]

Three primary waste streams should be considered:

  • Unused or Expired MTR: The pure chemical compound.

  • Contaminated Solid Waste: Items such as gloves, weigh boats, pipette tips, vials, and absorbent pads.

  • Contaminated Liquid Waste: Solvents used to dissolve MTR or rinsates from cleaning glassware.

Step 2: Required Personal Protective Equipment (PPE)

Prior to handling MTR waste, personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Chemically resistant nitrile rubber gloves.[3]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[7]

  • Body Protection: A lab coat or impervious clothing to protect the skin.[3][7]

Step 3: Waste Collection and Containment

Proper containment is essential to prevent leaks and spills. All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.[8]

  • Unused/Expired MTR:

    • If in its original container, ensure the cap is tightly sealed.

    • Place the entire container into a larger, sealable hazardous waste container.

    • If transferring from a different vessel, carefully place the material into a designated hazardous waste container for solids.

  • Contaminated Solid Waste:

    • Collect all disposable items (gloves, wipes, plasticware) that have come into contact with MTR.

    • Place them directly into a designated, leak-proof hazardous waste container with a lid. This container should be clearly labeled for "Trace Chemotherapy Waste" or as per your institution's guidelines for cytotoxic/hazardous drug waste.

  • Contaminated Liquid Waste:

    • Pour all solvent waste containing MTR into a designated hazardous liquid waste container.

    • For empty containers that held MTR, they must be triple-rinsed. The first rinse, and for highly toxic materials the first three rinses, must be collected as hazardous waste.[8]

    • Never mix incompatible wastes.[8]

Step 4: Labeling and Storage

Accurate labeling is a regulatory requirement and crucial for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific labels.

  • Affix a completed EHS Hazardous Waste Label to the container.[8]

  • The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.

    • The concentration and components of any mixtures (e.g., "MTR in Methanol, 1 mg/mL").

    • The date the container was filled or first had waste added.

    • Appropriate hazard warnings (e.g., "Toxic").

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory, ensuring segregation from incompatible materials.[8]

Step 5: Final Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8] Do not attempt to dispose of the material through any other means. The EHS department will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of properly, typically via incineration, in accordance with all federal, state, and local regulations.[9][10]

G cluster_0 MTR Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway start Waste Generated (Containing MTR) pure Unused/Expired MTR start->pure solid Contaminated Solids (Gloves, Vials, Tips) start->solid liquid Contaminated Liquids (Solvents, Rinsates) start->liquid container_pure Sealable Hazardous SOLID Waste Container pure->container_pure container_solid Sealable Hazardous SOLID Waste Container solid->container_solid container_liquid Sealable Hazardous LIQUID Waste Container liquid->container_liquid label_waste Affix Hazardous Waste Label (Full Chemical Name, Hazards, Date) container_pure->label_waste container_solid->label_waste container_liquid->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage pickup Schedule EHS Pickup storage->pickup

Caption: MTR Disposal Decision Workflow.

Decontamination of Surfaces and Equipment

All non-disposable equipment and work surfaces must be thoroughly decontaminated after handling MTR to prevent inadvertent exposure.

Protocol for Surface Decontamination
  • Initial Cleaning: Remove any visible powder or residue using a damp cloth or absorbent pad. This material must be discarded as contaminated solid waste.[11]

  • Chemical Decontamination: Wipe down the entire surface area with a suitable cleaning agent, such as warm, soapy water, followed by 70% isopropyl alcohol or ethanol.[12][13] Ensure the chosen solvent is compatible with the surface material to prevent damage.[14]

  • Contact Time: Allow the cleaning agent to remain on the surface for the manufacturer-recommended contact time to ensure neutralization.[13]

  • Final Rinse: If a corrosive agent like bleach is used (not generally recommended for this compound unless specified for biological decontamination), a final rinse with deionized water is necessary to prevent surface damage.[12][14]

  • Waste Disposal: All cleaning materials (wipes, pads, gloves) must be disposed of as contaminated solid hazardous waste.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is required to contain the material and protect personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, put on the required PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: For a small powder spill, gently cover it with absorbent pads. Do not dry sweep, as this can create aerosols. For a liquid spill, surround the area with absorbent material, working from the outside in.

  • Clean the Area: Once absorbed, carefully collect all contaminated materials using scoops or forceps and place them into a designated hazardous waste container.

  • Decontaminate: Following the removal of the bulk spill, decontaminate the area using the surface decontamination protocol described above.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

References

  • Ajanta Pharma USA Inc. (n.d.). RISPERIDONE TABLETS, USP 0.25 MG, 0.5 MG, 1 MG, 2 MG, 3 MG, and 4 MG. Ajanta Pharma | USA.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions.
  • Cayman Chemical. (n.d.). This compound (CAS Number: 106266-08-4).
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • LGC. (2025, September 3). CAT 1158 - risperidone impurity standard - SAFETY DATA SHEET.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • University of British Columbia. (2019, November 1). Decontamination of Laboratory Equipment. Safety & Risk Services.
  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • National Institutes of Health. (n.d.). Risperidone. PubChem.
  • U.S. Food and Drug Administration. (n.d.). (risperidone) tablets/oral solution risperdal.
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • PharmaCompass.com. (n.d.). Risperidone | Drug Information, Uses, Side Effects, Chemistry.
  • Cayman Chemical. (2025, August 15). Safety Data Sheet - Risperidone (CRM).
  • American Instrument Exchange. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization.
  • Veeprho. (2022, September 24). Review on Risperidone and its related Impurities.
  • University of Arizona. (n.d.). Decontamination. Health, Safety & Risk Management.
  • Gupta, P. (2021, October 16). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal.
  • CymitQuimica. (2025, October 4). SAFETY DATA SHEET - 6-Methyl Risperidone.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS RISPERIDONE.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 106266-08-4. SCBT.
  • Washington University in St. Louis. (n.d.). Guidance for Disposal of Drugs Used in Clinical Research.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.

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Personal protective equipment for handling Methyl 5,6,7,8-Tetradehydro Risperidone

The safe handling of this compound is not merely a matter of following a checklist; it is about embracing a comprehensive safety mindset. By understanding the potential hazards, implementing robust engineering controls, diligently using the appropriate PPE, and adhering to strict decontamination and disposal protocols, we can ensure the well-being of our researchers while advancing the frontiers of pharmaceutical science. This guide serves as a foundational resource, and it is incumbent upon each laboratory to conduct a thorough, task-specific risk assessment and provide ongoing training to all personnel. [9][11][20][21]

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. GIC Medical Disposal. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]

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  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention. [Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH List Highlights Safe Handling of Hazardous Drugs. Occupational Health & Safety. [Link]

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  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. National Institutes of Health. [Link]

  • Submission to NIOSH Docket on Hazardous Drug Listing: Risperidone. Centers for Disease Control and Prevention. [Link]

  • Proper Disposal of Medical and Pharmaceutical Waste in 2024. Action Donation. [Link]

  • RISPERIDONE TABLETS, USP 0.25 MG, 0.5 MG, 1 MG, 2 MG, 3 MG, and 4 MG. Ajanta Pharma USA Inc.. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.